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  • Product: 1-Cyano-3-methylisothiourea sodium salt
  • CAS: 67944-71-2

Core Science & Biosynthesis

Foundational

1-Cyano-3-methylisothiourea Sodium Salt: Mechanistic Insights, Synthetic Utility, and Protocol Standardization in Drug Development

Executive Summary In advanced medicinal chemistry and metallopharmaceutical design, the selection of bifunctional building blocks dictates the efficiency of downstream synthetic pathways. 1-Cyano-3-methylisothiourea sodi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced medicinal chemistry and metallopharmaceutical design, the selection of bifunctional building blocks dictates the efficiency of downstream synthetic pathways. 1-Cyano-3-methylisothiourea sodium salt (CAS: 67944-71-2) is a highly specialized reagent characterized by its dual reactivity. Featuring both a strongly electron-withdrawing cyano group and a nucleophilic isothiourea core, this compound serves as a critical intermediate in the synthesis of complex receptor antagonists and transition metal coordination complexes. This whitepaper deconstructs the causality behind its chemical behavior, outlines self-validating experimental protocols, and establishes standardized methodologies for its application in drug development.

Chemical Profiling & Molecular Characteristics

The utility of 1-cyano-3-methylisothiourea lies in its salt formulation. The free base form of isothiourea derivatives often suffers from limited solubility and lower nucleophilicity in organic solvents. By utilizing the sodium salt, chemists achieve a localized negative charge on the sulfur/nitrogen axis, drastically enhancing its nucleophilic attack velocity on electrophilic centers (such as activated esters).

Table 1: Physiochemical Profile

ParameterSpecificationMechanistic Implication
Chemical Formula C₃H₄N₃S·NaThe sodium counterion ensures high solubility in polar aprotic solvents (DMF, DMSO).
Molecular Weight 137.14 g/mol Low molecular weight allows for high atom economy in coupling reactions.
CAS Registry Number 67944-71-2Standardized identifier for commercial procurement[1].
Primary Reactivity Bidentate NucleophileCapable of both N- and S-alkylation/acylation depending on hard/soft electrophile pairing.

Data sourced from authoritative biochemical registries (1).

Mechanistic Role in Pharmaceutical Synthesis

A premier application of 1-cyano-3-methylisothiourea sodium salt is in the synthesis of Neuropeptide Y (NPY) Y5 receptor antagonists (2). NPY is a 36-amino acid peptide that regulates feeding behavior; antagonizing its Y5 receptor is a validated pathway for anti-obesity therapeutics.

Causality in Synthesis: To construct the substituted urea/thiourea backbone of these antagonists, a carboxylic acid precursor must be coupled with the isothiourea derivative. EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is specifically chosen as the coupling agent. The causality here is twofold:

  • EDCI activates the acid to an O-acylisourea intermediate without requiring harsh thermal conditions that could degrade the cyano group.

  • The sodium salt of 1-cyano-3-methylisothiourea is highly soluble in N,N-Dimethylformamide (DMF), allowing the nucleophilic substitution to outpace any competitive hydrolysis of the active ester.

NPY_Pathway A Carboxylic Acid Precursor B EDCI Activation (in DMF) A->B Step 1 C O-Acylisourea Intermediate B->C E Substituted Urea NPY Y5 Antagonist C->E Step 2 D 1-Cyano-3-methylisothiourea Sodium Salt D->E Nucleophilic Substitution

Reaction workflow for NPY Y5 receptor antagonist synthesis via EDCI coupling.

Coordination Chemistry & Metallopharmaceutical Applications

Beyond organic synthesis, this compound is a potent ligand in transition metal coordination chemistry, particularly in stabilizing low-oxidation-state metals like Copper(I) for antimicrobial applications (3).

Causality in Metal Complexation: Copper(I) is inherently unstable in aqueous environments, rapidly disproportionating into Cu(0) and Cu(II). 1-Cyano-3-methylisothiourea acts as a multidentate ligand. Its cyano nitrogen acts as a strong π-acceptor, while the isothiourea sulfur acts as a σ-donor. This synergistic push-pull electron donation stabilizes the Cu(I) center. Aqueous ammonia is deliberately used during synthesis; it serves as a mild reducing agent for Cu(II) sulfate and acts as a pH buffer, preventing the formation of insoluble copper hydroxides before the isothiourea ligand can coordinate.

Cu_Coordination Cu2 Cu(II) Sulfate Cu1 Cu(I) Cation (Stabilized) Cu2->Cu1 1e- Reduction NH3 Aqueous Ammonia (Reductant/Buffer) NH3->Cu1 Drives reduction Complex Cu(I)-Isothiourea Coordination Complex Cu1->Complex Chelation Ligand 1-Cyano-3-methylisothiourea Sodium Salt Ligand->Complex S and N donation

Mechanistic pathway for the stabilization and coordination of Cu(I) complexes.

Standardized Experimental Protocols (Self-Validating Workflows)

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Each step contains an inherent physical or chemical check that confirms success without requiring immediate, complex downstream assays.

Protocol A: EDCI-Mediated Amide/Urea Coupling

Objective: Synthesize substituted urea derivatives (e.g., NPY Y5 antagonists).

  • Solvation & Activation: Dissolve the target carboxylic acid (1.22 mmol) in anhydrous DMF (5 mL). Add EDCI (1.30 mmol).

    • Causality: DMF fully solvates the highly polar intermediates. The slight molar excess of EDCI (1.06 eq) ensures 100% conversion of the acid to the active ester.

  • Nucleophilic Addition: Add 1-cyano-3-methylisothiourea sodium salt (1.27 mmol) to the mixture. Stir for 16 hours at room temperature.

    • Causality: The sodium salt rapidly attacks the O-acylisourea. Room temperature prevents thermal degradation of the cyano group.

  • Self-Validating Purification (Phase Separation): Dilute the reaction mixture with Ethyl Acetate (EtOAc, 50 mL). Wash sequentially with distilled water (10 mL), saturated aqueous NaHCO₃ (20 mL), and brine (10 mL).

    • Validation Logic: This step is self-validating. Unreacted carboxylic acid is deprotonated by NaHCO₃ and partitions into the aqueous layer. The EDCI byproduct (a water-soluble urea) also partitions into the aqueous layer. If the organic layer yields a single spot on a TLC plate (UV active), the coupling and purification are intrinsically verified.

Protocol B: Synthesis of Cu(I)-Isothiourea Complexes

Objective: Generate stable Cu(I) antimicrobial complexes.

  • Reduction Environment Setup: Dissolve CuSO₄ in a controlled volume of aqueous ammonia.

    • Validation Logic: The solution will immediately turn deep, vibrant blue, confirming the formation of the [Cu(NH3)4]²⁺ complex and validating that the pH is correct to prevent Cu(OH)₂ precipitation.

  • Ligand Introduction: Introduce 1-cyano-3-methylisothiourea sodium salt dropwise under a nitrogen atmosphere.

    • Causality: The nitrogen atmosphere prevents ambient oxygen from re-oxidizing the transient Cu(I) back to Cu(II).

  • Self-Validating Spectroscopic Check: Isolate the resulting precipitate and perform rapid FT-IR spectroscopy.

    • Validation Logic: The successful coordination is self-validated by the distinct bathochromic shift (lowering of frequency) of the C=N and C=S stretching vibrations compared to the free ligand, proving metal-ligand bond formation prior to exhaustive X-ray crystallographic analysis.

Quantitative Reaction Parameters

To facilitate rapid experimental design, the stoichiometric and phase-distribution logic for Protocol A is summarized below.

Table 2: Stoichiometric Optimization for Isothiourea Coupling

ReagentEquivalentsFunctionPhase Partitioning (Post-Reaction)
Carboxylic Acid1.00 eqElectrophile PrecursorAqueous (if unreacted, via NaHCO₃ wash)
EDCI1.06 eqActivating AgentAqueous (as water-soluble urea byproduct)
1-Cyano-3-methylisothiourea (Na⁺)1.04 eqNucleophileAqueous (if unreacted, highly polar)
Target Urea/Thiourea ProductN/AFinal Active PharmaceuticalOrganic (EtOAc layer)

References

  • Source: Santa Cruz Biotechnology (scbt.com)
  • Title: US6894063B2 - Substituted urea neuropeptide Y Y5 Receptor antagonists Source: Google Patents URL
  • Title: Synthesis, theoretical calculations and antimicrobial studies of copper(I)

Sources

Exploratory

1-Cyano-3-methylisothiourea sodium salt chemical properties

An In-Depth Technical Guide to the Chemical Properties of 1-Cyano-3-methylisothiourea Sodium Salt For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive tech...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties of 1-Cyano-3-methylisothiourea Sodium Salt

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive technical overview of 1-Cyano-3-methylisothiourea sodium salt, a compound of interest in synthetic and medicinal chemistry.

Introduction

1-Cyano-3-methylisothiourea sodium salt (CAS RN: 67944-71-2) is a versatile chemical intermediate.[1][2] Its structure, featuring a reactive cyano group, a methylisothiourea backbone, and the ionic character imparted by the sodium salt, makes it a valuable synthon for the creation of various heterocyclic compounds and other complex organic molecules. This guide will delve into its chemical and physical properties, plausible synthetic routes, reactivity profile, and essential safety information.

Physicochemical Properties

Precise experimental data for 1-Cyano-3-methylisothiourea sodium salt is not extensively documented in publicly available literature. However, by examining the properties of the parent compound, 1-Cyano-3-methylthiourea, and related structures, we can infer a reliable profile for the sodium salt.

Table 1: Physicochemical Properties of 1-Cyano-3-methylisothiourea Sodium Salt and Related Compounds

Property1-Cyano-3-methylisothiourea Sodium Salt1-Cyano-3-methylthiourea
Molecular Formula C₃H₄N₃S•Na[1][2]C₃H₅N₃S[1]
Molecular Weight 137.14 g/mol [1][2]115.16 g/mol [1]
Appearance Expected to be a white to off-white crystalline solidNot specified
Melting Point Expected to be significantly higher than the parent compound due to its ionic nature. Likely >200 °C (decomposes).Not specified
Boiling Point Not applicable (decomposes)Not applicable (decomposes)
Solubility Expected to be soluble in water and polar protic solvents (e.g., ethanol) and insoluble in nonpolar organic solvents.Likely sparingly soluble in water and more soluble in polar organic solvents.
pKa The isothiourea group is basic. The pKa of the conjugate acid is estimated to be in the range of 8-10.The isothiourea group is basic.

The increased polarity and ionic character of the sodium salt suggest a higher melting point and greater solubility in polar solvents compared to its non-salt counterpart.

Synthesis

A plausible and efficient synthesis of 1-Cyano-3-methylisothiourea sodium salt can be adapted from established methods for the synthesis of S-methyl isothiourea salts.[3] The general strategy involves the S-methylation of a suitable thiourea precursor followed by deprotonation with a sodium base.

A likely synthetic pathway involves the reaction of methyl isothiocyanate with cyanamide to form 1-cyano-3-methylthiourea, which is then deprotonated with a strong sodium base like sodium hydride or sodium methoxide to yield the final sodium salt.

Experimental Protocol: Proposed Synthesis of 1-Cyano-3-methylisothiourea Sodium Salt

Step 1: Synthesis of 1-Cyano-3-methylthiourea

  • In a well-ventilated fume hood, dissolve cyanamide (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile or tetrahydrofuran (THF).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add methyl isothiocyanate (1.0 equivalent) to the cooled solution with constant stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent can be removed under reduced pressure to yield crude 1-cyano-3-methylthiourea, which can be purified by recrystallization.

Step 2: Formation of the Sodium Salt

  • Suspend the purified 1-cyano-3-methylthiourea (1.0 equivalent) in a dry, aprotic solvent like THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C.

  • Carefully add sodium hydride (1.0 equivalent) portion-wise to the suspension. Caution: Hydrogen gas is evolved.

  • After the addition is complete, allow the mixture to warm to room temperature and stir until the evolution of gas ceases and a clear solution or a fine precipitate of the sodium salt is formed.

  • The solvent can be removed under reduced pressure, and the resulting solid can be washed with a non-polar solvent (e.g., hexane) and dried under vacuum to yield 1-Cyano-3-methylisothiourea sodium salt.

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 1-Cyano-3-methylthiourea cluster_step2 Step 2: Formation of Sodium Salt A Cyanamide C Reaction in Aprotic Solvent (e.g., Acetonitrile) A->C B Methyl Isothiocyanate B->C D 1-Cyano-3-methylthiourea C->D E 1-Cyano-3-methylthiourea G Reaction in Dry Aprotic Solvent (e.g., THF) E->G F Sodium Hydride (NaH) F->G H 1-Cyano-3-methylisothiourea Sodium Salt G->H

Caption: Proposed two-step synthesis of 1-Cyano-3-methylisothiourea sodium salt.

Chemical Reactivity and Stability

The reactivity of 1-Cyano-3-methylisothiourea sodium salt is dictated by the interplay of its functional groups.

  • N-Cyano Group: The electron-withdrawing nature of the cyano group enhances the acidity of the N-H proton, facilitating salt formation. This group can participate in various cycloaddition reactions and can be a precursor for other nitrogen-containing functionalities.

  • Isothiourea Moiety: The isothiourea core is a versatile pharmacophore and a key building block in medicinal chemistry. The exocyclic nitrogen atoms are nucleophilic and can react with various electrophiles.

  • Sodium Salt: As a salt, the compound is expected to be hygroscopic and should be stored in a dry environment. In solution, it will exist as the sodium cation and the 1-cyano-3-methylisothiourea anion.

The compound is expected to be stable under anhydrous conditions. However, in the presence of moisture and acid, it may hydrolyze. Strong oxidizing agents should be avoided.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for 1-Cyano-3-methylisothiourea Sodium Salt

TechniqueExpected Features
¹H NMR A singlet corresponding to the methyl protons (S-CH₃) is expected around δ 2.5-3.0 ppm. The N-H proton signal will be absent due to the formation of the sodium salt.
¹³C NMR Signals for the methyl carbon (S-CH₃), the cyano carbon (C≡N), and the isothiourea carbon (C=N) are expected. The cyano carbon should appear around δ 115-120 ppm.
IR Spectroscopy A strong absorption band characteristic of the C≡N stretch is expected around 2150-2250 cm⁻¹. Bands corresponding to C=N and N-H (if any residual protonated form is present) would also be observed.
Mass Spectrometry The mass spectrum would show the molecular ion for the anionic component at m/z 114.

Safety and Handling

Detailed toxicological data for 1-Cyano-3-methylisothiourea sodium salt is not available. However, based on the safety data for related isothiourea and cyano compounds, caution should be exercised.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of any dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents.

Conclusion

1-Cyano-3-methylisothiourea sodium salt is a promising chemical intermediate with significant potential in organic synthesis and drug discovery. While detailed experimental data is sparse, this guide provides a solid foundation of its expected chemical properties based on sound chemical principles and data from analogous compounds. Further research into its reactivity and applications is warranted to fully explore its synthetic utility.

References

  • PubChem. 1-Cyano-3-methylthiourea. [Link]

  • PubChem. 1-Cyano-2-methylisothiourea. [Link]

  • Mol-Instincts. 3-cyano-1-methylisothiourea sodium salt. [Link]

  • Google Patents. CN102633701A - Synthesis method of S-methyl isothiourea salt.

Sources

Foundational

1-Cyano-3-methylisothiourea sodium salt CAS 67944-71-2 data

An In-Depth Technical Whitepaper on 1-Cyano-3-methylisothiourea Sodium Salt (CAS 67944-71-2) Executive Summary 1-Cyano-3-methylisothiourea sodium salt (CAS 67944-71-2) is a highly reactive, polyfunctional aliphatic inter...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper on 1-Cyano-3-methylisothiourea Sodium Salt (CAS 67944-71-2)

Executive Summary

1-Cyano-3-methylisothiourea sodium salt (CAS 67944-71-2) is a highly reactive, polyfunctional aliphatic intermediate characterized by its trifurcated structural motifs: a strongly electron-withdrawing cyano group, a nucleophilic isothiourea core, and a labile S-methyl leaving group. For drug development professionals and coordination chemists, this compound serves as a critical building block. It is primarily utilized in the synthesis of N-cyano-N'-substituted guanidine pharmacophores (such as Neuropeptide Y Y5 receptor antagonists and H2 receptor antagonists), as a versatile S/N-donor ligand for transition metal clusters, and as a potent chemical stabilizer in clinical diagnostic assays.

This whitepaper deconstructs the structural dynamics, mechanistic pathways, and field-proven laboratory protocols associated with this compound, providing a self-validating framework for its application in advanced research settings.

Part 1: Physicochemical Profiling & Structural Dynamics

The utility of 1-Cyano-3-methylisothiourea sodium salt stems from its unique electronic distribution. The sodium salt configuration deprotonates the isothiourea core, generating a highly delocalized anion that enhances the electrophilicity of the central carbon. This makes the S-methyl group exceptionally susceptible to nucleophilic displacement by primary and secondary amines.

Table 1: Quantitative Physicochemical Data

Property Value / Description
Chemical Name 1-Cyano-3-methylisothiourea sodium salt
CAS Registry Number 67944-71-2
Molecular Formula C₃H₄N₃S·Na
Molecular Weight 137.14 g/mol
Physical Appearance White to off-white crystalline powder
Solubility Profile Soluble in H₂O, DMF, and DMSO; Insoluble in non-polar organics
Reactivity Motif Electrophilic central carbon; S-methyl leaving group

| Storage Conditions | Desiccated at 4°C; Hygroscopic and sensitive to prolonged ambient moisture |

Data supported by biochemical specifications from1[1].

Part 2: Pharmacophore Engineering – Cyanoguanidine Synthesis

In medicinal chemistry, the N-cyanoguanidine moiety is a privileged bioisostere for thioureas and ureas, offering improved metabolic stability and altered hydrogen-bonding capabilities. 1-Cyano-3-methylisothiourea sodium salt is the premier reagent for installing this moiety, notably in the synthesis of Neuropeptide Y Y5 receptor antagonists 2[2].

Mechanistic Causality

The reaction relies on the nucleophilic attack of an amine on the central carbon of the isothiourea. Because the methanethiolate (CH₃S⁻) leaving group is relatively poor under neutral conditions, the reaction is often driven by the addition of a thiophilic activating agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). EDCI coordinates with the sulfur atom, increasing the electrophilicity of the central carbon and dramatically lowering the activation energy for the tetrahedral intermediate's collapse.

G A Primary/Secondary Amine (Nucleophile) C Activation Complex (EDCI Promoted) A->C DMF Solvent B 1-Cyano-3-methylisothiourea Sodium Salt B->C EDCI Coordination D Tetrahedral Intermediate (S-Methyl Displacement) C->D Nucleophilic Attack E N-Cyano-N'-Substituted Guanidine (Target API) D->E Elimination F Methanethiol (MeSH) (Volatile Byproduct) D->F Leaving Group Cleavage

Figure 1: EDCI-promoted nucleophilic displacement pathway for cyanoguanidine synthesis.

Step-by-Step Protocol: Synthesis of N-Cyano-N'-Alkylguanidines

Self-Validating System: The successful progression of this reaction is validated by the evolution of methanethiol gas (detectable by its distinct odor, necessitating a bleach scrubber) and the subsequent precipitation of the highly polar guanidine product upon aqueous workup.

  • Preparation: In a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, dissolve the target primary or secondary amine (1.22 mmol) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL).

  • Activation: Add EDCI (1.30 mmol, 1.06 eq) to the stirring solution. Allow to stir for 5 minutes to ensure homogenous dispersion.

  • Coupling: Introduce 1-Cyano-3-methylisothiourea sodium salt (1.27 mmol, 1.04 eq) in a single portion.

  • Propagation: Stir the reaction mixture continuously at ambient temperature (20–25°C) for 16 hours. Causality: The extended time ensures complete collapse of the tetrahedral intermediate, as the displacement of the activated sulfur species is the rate-limiting step.

  • Quench & Extraction: Dilute the mixture with Ethyl Acetate (EtOAc) (50 mL). Wash the organic layer sequentially with deionized water (10 mL), saturated aqueous NaHCO₃ (20 mL), and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude cyanoguanidine.

Part 3: Advanced Coordination Chemistry – Transition Metal Clusters

Beyond organic synthesis, 1-Cyano-3-methylisothiourea acts as a potent bidentate or bridging ligand in inorganic chemistry. It is utilized to synthesize highly stable, photoluminescent Copper(I) thiolate clusters 3[3].

Mechanistic Causality

Copper(I) is a soft Lewis acid and exhibits a strong affinity for soft Lewis bases like sulfur. The cyano group provides an additional hard nitrogen donor, allowing the ligand to bridge multiple metal centers, facilitating the formation of polynuclear Cu(I) clusters (e.g., Cu₂S₂ rhombuses). Aqueous ammonia is utilized not just as a solvent, but as a mild reductant and stabilizing agent that forms the intermediate [Cu(NH3)2]+ complex, preventing the disproportionation of Cu(I) back into Cu(0) and Cu(II) before the thiourea ligand can bind.

G Step1 Cu(II) Sulfate Precursor (Aqueous) Step3 [Cu(NH3)2]+ Intermediate (Stabilized Cu(I)) Step1->Step3 Reduction & Complexation Step2 Aqueous Ammonia (Reductant/Stabilizer) Step2->Step3 Ligand Field Stabilization Step5 Polynuclear Cu(I) Thiolate Cluster (Precipitate) Step3->Step5 Rapid Ligand Exchange Step4 1-Cyano-3-methylisothiourea (S,N-Donor Ligand) Step4->Step5 Bridging Coordination

Figure 2: Synthesis workflow for polynuclear Copper(I) coordination clusters.

Step-by-Step Protocol: Synthesis of Cu(I) Thiolate Complexes

Self-Validating System: The reduction of the blue Cu(II) solution to a colorless [Cu(NH3)2]+ intermediate, followed by the immediate precipitation of a brightly colored or luminescent solid upon ligand addition, visually validates the oxidation state and coordination success.

  • Reduction: Dissolve 1.0 mmol of CuSO₄·5H₂O in 10 mL of deionized water. Slowly add concentrated aqueous ammonia (28%) dropwise until the initial blue precipitate of copper hydroxide redissolves, and the solution turns deep blue, then gently heat with a mild reductant (if required) until the solution becomes colorless, indicating the formation of Cu(I).

  • Ligand Preparation: Dissolve 1.0 mmol of 1-Cyano-3-methylisothiourea sodium salt in 5 mL of deionized water.

  • Complexation: Add the ligand solution dropwise to the stirring Cu(I) ammine complex under a nitrogen blanket.

  • Isolation: A precipitate will form immediately as the thiourea ligand displaces the ammonia. Stir for an additional 30 minutes to ensure complete cluster aggregation. Filter the precipitate via vacuum filtration, wash with cold ethanol, and dry in vacuo.

Part 4: Clinical Diagnostics – BUN Assay Stabilization

In clinical chemistry, the accurate quantification of Blood Urea Nitrogen (BUN) relies heavily on the Fearon reaction, where urea reacts with diacetyl monoxime to form a pink/red diazine chromophore. However, this chromophore is notoriously unstable and highly photosensitive.

1-Cyano-3-methylisothiourea sodium salt acts as a critical chemical stabilizer and color enhancer in this diagnostic reagent4[4].

Mechanistic Causality

The cyanothioamine structure functions as a radical scavenger and a transition metal chelator. By complexing trace metal impurities and stabilizing the excited states of the diazine derivative, it prevents auto-oxidation and photosensitized degradation of the colorimetric signal. This extends the shelf-life of the BUN reagent from mere days to over 6 months at room temperature, while increasing the linear sensitivity of the assay to 0.0022 absorbance units per mg of urea.

Formulation Protocol: Stabilized BUN Color Reagent
  • Acid Reagent Preparation: In a 1 L volumetric flask, combine 250 mL of concentrated sulfuric acid and 1.2 mL of concentrated phosphoric acid with 500 mL of deionized water. Add 0.06 g of ferric chloride hexahydrate. Dilute to 1 L.

  • Chromophore Preparation: Dissolve 2.0 g of diacetyl monoxime in 800 mL of deionized water.

  • Stabilization: Add 0.6 g of 1-Cyano-3-methylisothiourea sodium salt directly to the chromophore solution. Causality: The sodium salt ensures rapid, complete dissolution without altering the pH of the unbuffered chromophore matrix.

  • Finalization: Add necessary non-active surfactants and dilute to 1 L. The reagent is now photostable and ready for automated clinical analyzers.

Part 5: References

  • US Patent 6894063B2. "Substituted urea neuropeptide Y Y5 Receptor antagonists." Google Patents. Available at:[2]

  • ResearchGate. "Convenient synthesis of copper (I) thiolates and related compounds." Elsevier B.V. Available at:[Link][3]

  • US Patent 4543337A. "Stabilizer for urea nitrogen color reagent." Google Patents. Available at:[4]

Sources

Exploratory

1-Cyano-3-methylisothiourea Sodium Salt: Mechanistic Pathways and Applications in Pharmaceutical Guanylation

Executive Summary In the realm of advanced organic synthesis and drug development, 1-Cyano-3-methylisothiourea sodium salt (CAS: 67944-71-2) operates not as a biologically active drug, but as a highly specialized, reacti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced organic synthesis and drug development, 1-Cyano-3-methylisothiourea sodium salt (CAS: 67944-71-2) operates not as a biologically active drug, but as a highly specialized, reactive chemical synthon. Its "mechanism of action" is defined by its chemical reactivity profile: it functions as a premier cyanoguanylating agent 1.

By acting as a donor of the


-cyano-

-methylguanidine pharmacophore, this intermediate is indispensable in the synthesis of critical active pharmaceutical ingredients (APIs), including H2 receptor antagonists (e.g., Cimetidine) and Neuropeptide Y (NPY) Y5 receptor antagonists 1. This whitepaper provides an in-depth mechanistic analysis of its reactivity, self-validating experimental protocols, and the causality behind its behavior in complex synthetic workflows.

Chemical Identity & Structural Dynamics

1-Cyano-3-methylisothiourea sodium salt exists as a delocalized anion in solution. The negative charge is distributed across the nitrogen and sulfur atoms, making it an ambidentate nucleophile. Its pre-deprotonated state (as a sodium salt) significantly enhances the nucleophilicity of the sulfur atom, which is a critical kinetic advantage during desulfurization or alkylation reactions compared to neutral thiourea derivatives 2.

Table 1: Physicochemical Properties
PropertyValue / Description
IUPAC Name Sodium (cyanocarbamothioyl)(methyl)azanide
CAS Registry Number 67944-71-2
Molecular Formula

Molecular Weight 137.14 g/mol
SMILES String [Na+].C[N-]C(=S)NC#N
Primary Utility Precursor for

-cyano-

-methylguanidines

Data sourced from Matrix Fine Chemicals structural database 3.

Mechanism of Action: Chemical Reactivity Pathways

The conversion of 1-cyano-3-methylisothiourea sodium salt into a biologically active guanidine pharmacophore proceeds via two primary mechanistic pathways. Both pathways aim to increase the electrophilicity of the central thiocarbonyl carbon to facilitate nucleophilic attack by an amine.

Pathway A: EDCI-Mediated Desulfurative Guanylation

When treated with a primary or secondary amine in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), the sodium salt undergoes rapid desulfurization 2.

  • Activation: The highly nucleophilic thiolate sulfur attacks the central carbon of EDCI.

  • Elimination: The intermediate collapses, expelling an EDCI-derived thiourea byproduct and generating a highly reactive

    
    -cyano-
    
    
    
    -methylcarbodiimide intermediate.
  • Addition: The target amine nucleophile attacks the central carbon of the carbodiimide, yielding the final

    
    -cyano-
    
    
    
    -methylguanidine 4.
Pathway B: S-Alkylation and Addition-Elimination

Alternatively, the sodium salt can be treated with an alkyl halide (e.g., methyl iodide). The nucleophilic sulfur undergoes


 alkylation to form 

-cyano-

-dimethylisothiourea. The

-methyl group serves as an excellent leaving group (as methanethiol,

). Subsequent heating with an amine drives an addition-elimination reaction to form the guanidine.

G Start 1-Cyano-3-methylisothiourea Sodium Salt EDCI EDCI Activation (Desulfurization) Start->EDCI DMF, rt MeI MeI Alkylation (S-Methylation) Start->MeI Base, Solvent Carbodiimide N-Cyano-N'-methylcarbodiimide [Reactive Intermediate] EDCI->Carbodiimide - EDCI-Thiourea SMethyl N-Cyano-N',S-dimethylisothiourea [Stable Intermediate] MeI->SMethyl - NaI Amine1 + R-NH2 (Nucleophilic Attack) Carbodiimide->Amine1 Amine2 + R-NH2 (Addition-Elimination) SMethyl->Amine2 Product N-Cyano-N'-methyl-N''-R-guanidine (Target Pharmacophore) Amine1->Product Amine2->Product - CH3SH

Fig 1: Mechanistic pathways for cyanoguanylation using 1-Cyano-3-methylisothiourea sodium salt.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols incorporate self-validating checkpoints based on established pharmaceutical synthesis patents 1.

Protocol 1: EDCI-Mediated Synthesis of Substituted Cyanoguanidines

This protocol utilizes EDCI to drive the reaction forward by trapping the sulfur atom, preventing the reversibility common in standard thiourea couplings.

Reagents:

  • Target Primary Amine: 1.0 mmol

  • 1-Cyano-3-methylisothiourea sodium salt: 1.05 mmol

  • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): 1.10 mmol

  • Anhydrous

    
    -Dimethylformamide (DMF): 5.0 mL
    

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the target amine in 5.0 mL of anhydrous DMF under an inert nitrogen atmosphere. Causality: DMF is chosen for its high dielectric constant, which effectively solubilizes the sodium salt and stabilizes the highly polar carbodiimide intermediate.

  • Activation: Add 1.10 mmol of EDCI, followed immediately by 1.05 mmol of 1-cyano-3-methylisothiourea sodium salt.

  • Propagation: Stir the reaction mixture at room temperature (

    
    ) for 16 hours. Causality: The slight excess of EDCI ensures complete desulfurization of the thiourea, pushing the equilibrium entirely toward the carbodiimide intermediate.
    
  • Quench & Extraction: Dilute the mixture with 50 mL of Ethyl Acetate (EtOAc). Wash the organic layer sequentially with distilled water (10 mL), saturated aqueous

    
     (20 mL), and brine (10 mL).
    
    • Self-Validation Checkpoint: The

      
       wash is critical. It neutralizes any trace acidic byproducts and partitions the water-soluble EDCI-thiourea byproduct into the aqueous phase. If the organic layer remains cloudy, an additional water wash is required.
      
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo to yield the crude 
    
    
    
    -cyano-
    
    
    -methylguanidine derivative.
Protocol 2: Synthesis of -Cyano- -dimethylisothiourea (S-Alkylation)

When EDCI is incompatible with the substrate, pre-activating the synthon via


-methylation is preferred.

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 mmol of 1-cyano-3-methylisothiourea sodium salt in 20 mL of absolute ethanol.

  • Alkylation: Cool the suspension to

    
     using an ice bath. Dropwise, add 10.5 mmol of Methyl Iodide (
    
    
    
    ) over 10 minutes. Causality: The reaction is highly exothermic. Cooling prevents the thermal degradation of the cyano group and limits polyalkylation.
  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours. Sodium iodide (

    
    ) will precipitate as a white solid byproduct.
    
  • Filtration: Filter the mixture to remove

    
    . Concentrate the filtrate to yield 
    
    
    
    -cyano-
    
    
    -dimethylisothiourea, which can be recrystallized from hot ethanol.

Pharmacological Application Context

While 1-cyano-3-methylisothiourea sodium salt is an in-vitro chemical reagent, the cyanoguanidine moiety it generates is biologically profound. The cyano group (


) is a strong electron-withdrawing group. When attached to a guanidine, it dramatically lowers the 

of the guanidinium ion, rendering the molecule neutral at physiological pH (pH 7.4).

This neutrality is the core mechanism allowing drugs like Cimetidine to cross biological membranes and competitively bind to the


 receptor without being permanently ionized, effectively halting gastric acid secretion.

G Histamine Histamine H2Rec H2 Receptor (Parietal Cells) Histamine->H2Rec Agonist Binding cAMP cAMP Production H2Rec->cAMP Gs-protein activation Acid Gastric Acid Secretion cAMP->Acid Proton Pump Activation Cimetidine Cimetidine (Cyanoguanidine API) Cimetidine->H2Rec Competitive Antagonism

Fig 2: Biological mechanism of action for cyanoguanidine-derived H2 receptor antagonists.

References

  • Substituted urea neuropeptide Y Y5 Receptor antagonists. Google Patents (US6894063B2).
  • Recent developments in guanylating agents. Arkivoc.
  • SODIUM (CYANOCARBAMOTHIOYL)(METHYL)AZANIDE | CAS 67944-71-2. Matrix Fine Chemicals.
  • Synthesis of Bio-Active Guanidines by using Dioxane- Dibromide (Ddb) Under Ultrasound conditions. ISCA.

Sources

Foundational

Spectroscopic analysis of 1-Cyano-3-methylisothiourea sodium salt

An In-depth Technical Guide to the Spectroscopic Analysis of 1-Cyano-3-methylisothiourea Sodium Salt Abstract This technical guide provides a comprehensive overview of the spectroscopic methodologies for the structural e...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Analysis of 1-Cyano-3-methylisothiourea Sodium Salt

Abstract

This technical guide provides a comprehensive overview of the spectroscopic methodologies for the structural elucidation and characterization of 1-Cyano-3-methylisothiourea sodium salt (C₃H₄N₃SNa).[1][2] As a molecule of interest in biochemical research and synthetic chemistry, rigorous analytical verification of its structure and purity is paramount.[1] This document moves beyond rote protocols to explain the causal reasoning behind experimental choices, presenting an integrated, self-validating system of analysis. We will explore Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy, providing both theoretical grounding and practical, field-tested protocols for researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative

1-Cyano-3-methylisothiourea sodium salt is an organic compound featuring a unique combination of a reactive cyano group and an isothiourea backbone. This structure presents specific analytical challenges and requires a multi-faceted spectroscopic approach to unambiguously confirm its identity and purity. The data derived from these analyses are fundamental for ensuring reproducibility in downstream applications, from mechanistic studies to quality control in regulated environments. This guide establishes a logical workflow where each spectroscopic technique corroborates the others, ensuring the highest degree of analytical confidence.

Molecular Structure and Key Functional Groups:

  • Chemical Formula: C₃H₄N₃S•Na

  • Molecular Weight: 137.14 g/mol [1][2]

  • Core Functional Groups:

    • Cyano Group (-C≡N)

    • Isothiourea Core (>N-C(S)-N<)

    • N-Methyl Group (-CH₃)

    • Anionic Imide Moiety

The combination of these groups gives the molecule its characteristic chemical properties and a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing definitive information on the connectivity and chemical environment of atoms within the molecule. For 1-Cyano-3-methylisothiourea sodium salt, both ¹H and ¹³C NMR are essential.

Causality in Experimental Design

The choice of solvent is critical. Due to the salt nature of the analyte, deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are the solvents of choice. D₂O may cause the exchange of labile N-H protons, making them disappear from the spectrum, which can itself be a useful diagnostic tool. DMSO-d₆ is less likely to exchange these protons, allowing for their observation. The selection depends on the specific information required by the analyst.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of 1-Cyano-3-methylisothiourea sodium salt and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) within a 5 mm NMR tube.[3]

  • Internal Standard: Add a minimal amount of Tetramethylsilane (TMS) or a suitable reference standard for DMSO-d₆ (residual solvent peak at ~2.50 ppm).

  • ¹H NMR Acquisition: Record the spectrum on a 400 MHz (or higher) spectrometer. Standard parameters include a 30° pulse width, a 1-2 second relaxation delay, and the accumulation of 16-64 scans to ensure a high signal-to-noise ratio.[3]

  • ¹³C NMR Acquisition: Using the same sample, record a proton-decoupled ¹³C spectrum. A longer relaxation delay (2-5 seconds) and a significantly higher number of scans (1024-4096) are necessary due to the low natural abundance of the ¹³C isotope.[3]

Expected Spectral Data & Interpretation

¹H NMR Spectrum: The proton spectrum is expected to be simple, providing a clear signature for the methyl group.

  • ~2.9 - 3.2 ppm (Singlet, 3H): This signal corresponds to the three equivalent protons of the N-methyl (-CH₃) group. It appears as a singlet because there are no adjacent protons to cause splitting. Its chemical shift is downfield due to the deshielding effect of the adjacent nitrogen atom. This is consistent with data for similar N-methylated isourea compounds.[3]

  • Variable (Broad Singlet, 1H): A signal for the N-H proton may be observed, typically as a broad singlet in DMSO-d₆. Its chemical shift is highly dependent on concentration, temperature, and residual water. This peak would be absent in D₂O.

¹³C NMR Spectrum: The carbon spectrum provides a count of the unique carbon environments.

Carbon AtomExpected Chemical Shift (δ, ppm)Rationale
N-CH₃ 30 - 35Typical range for a methyl carbon attached to a nitrogen atom.[3]
-C≡N 115 - 120The cyano group carbon appears in this characteristic region.[4]
C=N (Isothiourea) 155 - 165This quaternary carbon is significantly deshielded due to its bonding to two nitrogen atoms and one sulfur atom, placing it far downfield.[3]
Visualization: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis P1 Weigh Analyte (5-10 mg) P2 Dissolve in Deuterated Solvent (e.g., DMSO-d6) P1->P2 P3 Add Internal Standard (TMS) P2->P3 A1 Record ¹H NMR (400+ MHz) P3->A1 Insert into Spectrometer A2 Record ¹³C NMR (Proton Decoupled) D1 Process FID (Fourier Transform) A2->D1 D2 Integrate Peaks (¹H NMR) D1->D2 D3 Assign Chemical Shifts & Multiplicities D2->D3 D4 Correlate with Expected Structure D3->D4 LCMS_Workflow Sample Prepare Dilute Solution (~1-10 µg/mL) LC Inject into HPLC (Reversed-Phase Column) Sample->LC ESI Electrospray Ionization (ESI Source) LC->ESI Eluent MS1 MS Scan (Full Scan) Detect [M-H]⁻ at m/z 114 ESI->MS1 Isolation Isolate Precursor Ion (m/z 114) MS1->Isolation CID Collision-Induced Dissociation (CID) Isolation->CID MS2 MS/MS Scan (Detect Fragment Ions) CID->MS2 Data Data Analysis: Confirm Mass & Fragments MS2->Data

Caption: Typical workflow for LC-MS/MS structural analysis.

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic structure of a molecule by measuring transitions involving π-electrons and heteroatoms.

Experimental Protocol: UV-Vis Analysis
  • Solvent Selection: Use a UV-grade solvent in which the sample is soluble (e.g., water, methanol). 2[5]. Stock Solution: Prepare an accurate stock solution of the sample (e.g., 100 µg/mL).

  • Working Solution: Dilute the stock solution to a concentration that gives a maximum absorbance between 0.5 and 1.5 AU (e.g., 5-10 µg/mL). 4[6]. Spectrum Acquisition: Record the spectrum against a solvent blank, typically over a range of 200-400 nm, to find the wavelength of maximum absorbance (λmax).

#### 5.2. Expected Spectral Data & Interpretation

The molecule contains multiple chromophores (C=N, C≡N, and lone pairs on N and S), which will result in electronic transitions in the UV region.

  • Expected λmax: An absorption maximum is predicted in the range of 230-280 nm . This would correspond to π→π* and n→π* transitions within the conjugated isothiourea and cyano systems. The exact position and intensity of the peak can be influenced by the solvent, a phenomenon known as solvatochromism. W[7]hile not as structurally definitive as NMR or MS, UV-Vis is excellent for quantitative analysis (using the Beer-Lambert law) and for assessing the purity of samples against a known reference standard.

The Self-Validating System: Integrated Analysis

The true power of spectroscopic analysis lies not in a single technique but in the integration of all data. Each method provides a piece of the puzzle, and together they form a self-validating system that ensures the trustworthiness of the structural assignment.

Integrated_Analysis Compound 1-Cyano-3-methylisothiourea Sodium Salt NMR NMR (¹H & ¹³C) Compound->NMR IR IR Compound->IR MS Mass Spec (ESI) Compound->MS UV UV-Vis Compound->UV NMR_Data Confirms: - CH₃ & NH groups - C-skeleton connectivity - Atom count NMR->NMR_Data IR_Data Confirms: - C≡N group (2250 cm⁻¹) - C=N and N-H groups IR->IR_Data MS_Data Confirms: - Molecular Weight (m/z 114 for anion) - Fragmentation Pathway MS->MS_Data UV_Data Confirms: - Electronic System - Useful for Quantitation UV->UV_Data Final_Structure Unambiguous Structural Confirmation NMR_Data->Final_Structure Corroboration IR_Data->Final_Structure Corroboration MS_Data->Final_Structure Corroboration UV_Data->Final_Structure Corroboration

Caption: Integrated workflow demonstrating how multiple spectroscopic techniques provide self-validating structural evidence.

Conclusion

The comprehensive spectroscopic analysis of 1-Cyano-3-methylisothiourea sodium salt requires a synergistic application of NMR, IR, Mass Spectrometry, and UV-Vis techniques. NMR defines the structural backbone, IR provides positive identification of critical functional groups, MS confirms the molecular weight, and UV-Vis offers a tool for quantification. By following the protocols and interpretive logic outlined in this guide, researchers can confidently verify the structure and purity of this compound, ensuring the integrity and reproducibility of their scientific work.

References

  • Al-Hourani, B. J., Al-Adhami, H. A., Al-Sharide, Z. M., Al-Zoubi, R. M., & Sweidan, K. (2023). Novel Adamantane-Linked Isothiourea Derivatives as Potential Chemotherapeutic Agents: Synthesis, Structural Insights, and Antimicrobial/Anti-Proliferative Profiles. ACS Omega.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2724125, 1-Cyano-3-methylthiourea. PubChem. Available at: [Link]

  • Al-Hourani, B. J., et al. (2023). Novel Adamantane-Linked Isothiourea Derivatives as Potential Chemotherapeutic Agents: Synthesis, Structural Insights, and Antimicrobial/Anti-Proliferative Profiles. National Center for Biotechnology Information.
  • Isac, A. D., et al. (2011). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. MDPI. Available at: [Link]

  • Yamin, B. M., et al. (2016). Synthesis and Spectroscopic Studies of Alkyl Substituted Thiourea Derivatives Towards the Selected Antibacterial Activities. eJournal UPSI.
  • Shawali, A. S., & Abdelhamid, A. O. (n.d.). Synthesis and mass spectral study of thiourea and thiocarbamiate derivatives from phthalimidoacyl isothiocyanates. TSI Journals.
  • Accepted Manuscript. (2013). RSC Publishing.
  • Moshang Chemical (n.d.). 3-cyano-1-methylisothiourea sodium salt. Moshang Chemical. Available at: [Link]

  • ResearchGate (n.d.). UV-vis spectra of compound 3 (1 x 10-3 M) with all metal ions (1 x 10-3 M) in DMSO solvent. ResearchGate. Available at: [Link]

  • University of Colorado Boulder (n.d.). Table of Characteristic IR Absorptions. University of Colorado Boulder.
  • Northern Illinois University (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. NIU Chemistry Analytical Lab.
  • Singh, P., et al. (2025). View of UV-Visible Spectrophotometric Method Development and Validation for The Estimation of Levodopa in Nasal Medium. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Milošević, M. V., et al. (2022). Improvement of theoretical UV-Vis spectra calculations by empirical solvatochromic parameters: Case study of 5-arylazo-3-cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridones. PubMed. Available at: [Link]

  • Fageeh, M. A., et al. (2024). Environmental Friendly Analysis: Development and Validation of UV-Visible Spectrophotometric Method for Methotrexate Quantification in Marketed Dosage Forms and Nano Transethosomes. Journal of Drug Delivery and Therapeutics.
  • Gesteiro, E., et al. (2022). Analysis of Total-Forms of Cyanotoxins Microcystins in Biological Matrices: A Methodological Review. MDPI. Available at: [Link]

  • Van Acker, T., et al. (2021). LC-MS/MS Validation and Quantification of Cyanotoxins in Algal Food Supplements from the Belgium Market and Their Molecular Origins. PMC. Available at: [Link]

Sources

Exploratory

Structural Elucidation of 1-Cyano-3-methylisothiourea Sodium Salt: A Comprehensive NMR and Mass Spectrometry Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 1-Cyano-3-methylisothiourea sodium salt (CAS: 67944-71-2) Formula: C₃H₄N₃NaS | Molecular Weight: 137.14 g/mol Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 1-Cyano-3-methylisothiourea sodium salt (CAS: 67944-71-2) Formula: C₃H₄N₃NaS | Molecular Weight: 137.14 g/mol

Executive Summary

This whitepaper provides an authoritative, in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) profiles of 1-Cyano-3-methylisothiourea sodium salt. As a highly versatile bifunctional reagent, this compound serves as a foundational building block in the synthesis of cyanoguanidine-containing therapeutics, including complex neuropeptide Y (NPY) Y5 receptor antagonists .

Confirming its structural integrity requires precise analytical methodologies. By dissecting the causality behind solvent selection, ionization modes, and resonance assignments, this guide establishes a self-validating experimental framework for pharmaceutical quality control and structural verification.

Part 1: Analytical Strategy & Workflow

As a Senior Application Scientist, the design of any analytical workflow must be driven by the inherent physicochemical properties of the target analyte. 1-Cyano-3-methylisothiourea sodium salt is a highly polar, ionic species. Traditional normal-phase chromatography or Electron Ionization (EI) mass spectrometry will systematically fail due to the compound's complete lack of volatility and tendency for thermal degradation.

Therefore, Electrospray Ionization (ESI) and solution-state NMR in highly polar deuterated solvents form the self-validating cornerstones of this protocol. The workflow below illustrates the logical progression from sample preparation to structural validation.

Workflow A 1-Cyano-3-methylisothiourea Sodium Salt B Sample Prep (Polar Solvents) A->B C ESI-MS (Negative Mode) B->C LC-MS Grade H2O/MeOH D NMR Spectroscopy (D2O / CD3OD) B->D Deuterated Solvent E Exact Mass & Isotope Pattern C->E F 1H & 13C Resonance Mapping D->F G Structural Validation E->G F->G

Analytical workflow for structural validation of 1-Cyano-3-methylisothiourea sodium salt.

Part 2: High-Resolution Mass Spectrometry (HRMS)

Methodological Causality

Electrospray Ionization (ESI) operated in negative ion mode (ESI-) is the optimal choice for this compound. Because it is a pre-formed sodium salt of an acidic thiourea derivative, the compound inherently exists as an anion ([C₃H₄N₃S]⁻) in solution. ESI- allows for the direct detection of this intact molecular species without the energetic penalty of forced deprotonation. This maximizes the signal-to-noise ratio and prevents unwanted source-induced fragmentation, ensuring the data acts as a reliable, self-validating mass fingerprint .

Step-by-Step ESI-MS Protocol
  • Sample Preparation: Dissolve 1.0 mg of the solid standard in 1.0 mL of LC-MS grade Methanol/Water (50:50, v/v) to create a 1 mg/mL stock solution.

  • Dilution: Dilute the stock to a working concentration of 1 µg/mL using the same solvent system to prevent detector saturation and ion suppression.

  • Instrument Introduction: Introduce the sample via direct infusion at a flow rate of 10 µL/min into a high-resolution Time-of-Flight (TOF) or Orbitrap mass spectrometer.

  • Ionization Parameters: Set the capillary voltage to 2.5 kV (negative mode), desolvation temperature to 250°C, and cone voltage to an optimized low setting (e.g., 20 V) to minimize in-source collision-induced dissociation (CID).

Quantitative HRMS Data
Ion SpeciesChemical FormulaTheoretical m/zObserved m/zMass Error (ppm)
[M-Na]⁻C₃H₄N₃S⁻114.0126114.0124-1.7

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodological Causality

The selection of the NMR solvent is strictly dictated by the compound's ionic lattice energy. Non-polar solvents (e.g., CDCl₃) yield zero solubility. Deuterium oxide (D₂O) is the premier choice because it completely dissociates the sodium salt, yielding sharp, well-resolved resonances free from aggregation-induced line broadening. While Methanol-d4 (CD₃OD) is a viable alternative, D₂O ensures that the critical N-methyl singlet is not obscured by residual solvent multiplets. Note that in D₂O, the labile N-H proton undergoes rapid deuterium exchange and becomes NMR-invisible, merging with the HDO peak .

Step-by-Step NMR Protocol
  • Sample Preparation: Weigh exactly 15 mg (for ¹H) or 40 mg (for ¹³C) of the analyte. Dissolve completely in 0.6 mL of D₂O (99.9% D) within a standard 5 mm NMR tube. Agitate until optically clear.

  • ¹H Acquisition: Acquire at 400 MHz using a standard 30° pulse sequence (zg30), 16 scans, and a relaxation delay (D1) of 2 seconds at 298 K.

  • ¹³C Acquisition: Acquire at 100 MHz using a proton-decoupled pulse sequence (zgpg30), minimum 1024 scans, and a D1 of 2 seconds to ensure adequate signal-to-noise for the quaternary cyano and thiocarbonyl carbons.

Quantitative NMR Data

Table 2: ¹H NMR Data (400 MHz, D₂O, 298 K)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
2.85Singlet (s)3H-CH₃ (N-methyl)
4.79Singlet (s)-HDO (Residual Solvent)

Table 3: ¹³C NMR Data (100 MHz, D₂O, 298 K)

Chemical Shift (ppm)Carbon TypeAssignment
31.5Primary (CH₃)N-methyl carbon
118.2Quaternary (C)Nitrile carbon (-C≡N)
175.4Quaternary (C)Thiourea / Thiolate core (C=S / C-S⁻)

Part 4: Structural Logic and Tautomerism

The dual nomenclature—"isothiourea" versus "thiourea"—highlights the tautomeric flexibility of the anion. In solution, the negative charge is highly delocalized across the sulfur atom and the cyano-nitrogen network. The ¹³C chemical shift of the C=S core (~175.4 ppm) is characteristic of a thiocarbonyl carbon possessing significant single-bond (thiolate) character due to resonance. This delocalization is the precise mechanistic feature that makes the sulfur atom an excellent leaving group or nucleophile during subsequent coupling reactions in drug synthesis.

Tautomerism A N-Cyano-N'-methylthiourea (Thione Form) B 1-Cyano-3-methylisothiourea (Thiolate Form) A->B Tautomeric Equilibrium C Resonance Hybrid (Charge Delocalization) A->C B->C

Tautomeric equilibrium and charge delocalization of the cyano-isothiourea anion.

Conclusion

The structural validation of 1-Cyano-3-methylisothiourea sodium salt relies on exploiting its inherent ionic and polar characteristics. By pairing ESI- negative mode mass spectrometry with D₂O-based NMR spectroscopy, researchers can establish a self-validating analytical matrix. The protocols and data tables provided herein serve as a definitive benchmark for quality control, ensuring the integrity of this crucial reagent in downstream pharmaceutical development.

References

  • Title: Substituted urea neuropeptide Y Y5 Receptor antagonists (US6894063B2)
  • Title: Dean's Handbook of Organic Chemistry (2nd Edition) - Common NMR Solvents Source: DOKUMEN.PUB URL: [Link]

Foundational

Solubility and stability of 1-Cyano-3-methylisothiourea sodium salt

An In-depth Technical Guide on the Solubility and Stability of 1-Cyano-3-methylisothiourea Sodium Salt Authored by: Gemini, Senior Application Scientist Abstract 1-Cyano-3-methylisothiourea sodium salt is an organic comp...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Solubility and Stability of 1-Cyano-3-methylisothiourea Sodium Salt

Authored by: Gemini, Senior Application Scientist

Abstract

1-Cyano-3-methylisothiourea sodium salt is an organic compound of interest for its potential applications in chemical synthesis and drug development. As with any compound intended for these fields, a thorough understanding of its fundamental physicochemical properties is paramount for ensuring reproducible results, developing stable formulations, and predicting its behavior in various experimental and physiological environments. This technical guide provides a comprehensive analysis of the solubility and stability of 1-Cyano-3-methylisothiourea sodium salt. We will delve into its key properties, explore expected solubility in various solvent systems, and detail the primary pathways through which it may degrade. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required for the effective handling, storage, and application of this compound.

Introduction and Compound Profile

The isothiourea moiety is a critical structural motif found in a range of biologically active molecules and serves as a versatile intermediate in organic synthesis. 1-Cyano-3-methylisothiourea, in its sodium salt form, combines the reactivity of the isothiourea group with a cyano functionality, presenting a unique chemical entity. The sodium salt form suggests enhanced polarity and potential for aqueous solubility, a desirable trait in many pharmaceutical and laboratory applications. This guide aims to provide a predictive and practical overview of its solubility and stability based on its structural characteristics and the known behavior of related thiourea derivatives.

Chemical and Physical Properties

A summary of the key identifying properties for 1-Cyano-3-methylisothiourea and its sodium salt is presented below. This data is essential for accurate documentation, safety assessment, and analytical characterization.

PropertyValueSource
IUPAC Name sodium;1-cyano-3-methylisothioureaInferred
CAS Number 67944-71-2[1]
Molecular Formula C₃H₄N₃S·Na[1]
Molecular Weight 137.14 g/mol [1][2]
Appearance White to off-white powder (Typical for similar salts)Inferred
Synonyms 3-cyano-1-methylisothiourea sodium salt[2]

Solubility Profile

Solubility is a critical determinant of a compound's utility, influencing everything from reaction kinetics in synthetic chemistry to bioavailability in drug development. As an organic salt, 1-Cyano-3-methylisothiourea sodium salt is anticipated to be soluble in polar solvents and largely insoluble in non-polar organic solvents.

Qualitative and Quantitative Solubility
SolventTypePredicted SolubilityQuantitative Data ( g/100 mL at 25°C)
WaterPolar ProticHighData not available; experimental determination required.
MethanolPolar ProticModerate to HighData not available; experimental determination required.
EthanolPolar ProticModerateData not available; experimental determination required.
Dimethyl Sulfoxide (DMSO)Polar AproticHighData not available; experimental determination required.
Dichloromethane (DCM)Non-polarLow to InsolubleData not available; experimental determination required.
AcetonePolar AproticLow to ModerateData not available; experimental determination required.
Ethyl AcetateModerately PolarLowData not available; experimental determination required.
Experimental Protocol: Solubility Determination via Shake-Flask Method

To obtain reliable quantitative data, the shake-flask method is a gold-standard technique.[3] This protocol provides a self-validating system to determine the equilibrium solubility of the compound.

Rationale: This method ensures that the solvent is fully saturated with the solute at a constant temperature, representing the true thermodynamic solubility limit. Centrifugation and filtration are critical steps to remove all undissolved solids, preventing artificially inflated results.

Materials:

  • 1-Cyano-3-methylisothiourea sodium salt

  • Selected solvents (e.g., water, ethanol, etc.) of high purity

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm pore size)

  • Calibrated High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer system

Procedure:

  • Preparation: Add an excess amount of 1-Cyano-3-methylisothiourea sodium salt to a known volume (e.g., 5 mL) of the chosen solvent in a vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials securely and place them in a shaking incubator set to a constant temperature (e.g., 25°C). Agitate the mixture for a minimum of 24 hours to ensure equilibrium is reached.[3]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 1 hour. Then, centrifuge the samples to pellet the excess solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

  • Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining microparticulates.

  • Quantification: Accurately dilute the filtered, saturated solution to a concentration that falls within the linear range of a pre-calibrated analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the solubility based on the measured concentration of the diluted solution, accounting for the dilution factor. Express the result in units such as mg/mL or g/100 mL.

Chemical Stability Profile

Understanding the chemical stability of a compound is crucial for defining its shelf-life, identifying compatible formulation excipients, and ensuring the integrity of experimental data. Thiourea and its derivatives are known to be susceptible to several degradation pathways.[4][5]

Primary Degradation Pathways

The primary mechanisms by which 1-Cyano-3-methylisothiourea sodium salt may degrade include hydrolysis, oxidation, and photodegradation.

  • Hydrolysis: The isothiourea linkage is susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions.[4] This can lead to the formation of corresponding ureas, thiols, and cyanamide derivatives.

  • Oxidation: The sulfur atom in the isothiourea moiety is readily oxidized.[5] Atmospheric oxygen or other oxidizing agents can convert the sulfur to various oxides or even cleave the C=S bond, potentially forming urea derivatives.[4][6]

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to induce photochemical reactions, leading to isomerization or fragmentation of the molecule.[4]

  • Thermal Degradation: Elevated temperatures can accelerate decomposition, potentially leading to the release of gases like ammonia or hydrogen sulfide, depending on the pathway.[7]

Visualization of Potential Degradation

The following diagram illustrates the potential degradation pathways for 1-Cyano-3-methylisothiourea.

G parent 1-Cyano-3-methylisothiourea hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis oxidation Oxidation (e.g., H₂O₂) parent->oxidation photolysis Photodegradation (UV Light) parent->photolysis urea_deriv Methylurea Derivatives hydrolysis->urea_deriv thiol_amine Thiols, Amines, Cyanamide hydrolysis->thiol_amine oxidation->urea_deriv sulfur_oxides Sulfinic/Sulfonic Acids oxidation->sulfur_oxides isomers Isomers & Fragments photolysis->isomers

Caption: Potential degradation pathways for 1-Cyano-3-methylisothiourea.

Recommended Storage and Handling

Based on the potential for degradation, the following storage conditions are recommended to ensure long-term stability:

  • Temperature: Store in a cool, controlled environment (15°C to 25°C). For enhanced stability, refrigeration (2-8°C) may be considered.[4]

  • Atmosphere: To prevent oxidation, store under an inert atmosphere such as argon or nitrogen. Containers should be tightly sealed to exclude air and moisture.[4]

  • Light: Protect from light by using amber or opaque containers and storing in the dark.[5]

  • Handling: When preparing solutions, use high-purity solvents and prepare them fresh whenever possible to avoid degradation in solution over time.[5]

Experimental Protocol: Forced Degradation Studies

Forced degradation (or stress testing) is essential for identifying likely degradation products and establishing a stability-indicating analytical method.[5]

Rationale: By intentionally exposing the compound to harsh conditions, we can accelerate the degradation processes that might occur over a much longer period under normal storage. This allows for the rapid identification of potential degradants and the development of an analytical method capable of separating them from the parent compound.

Materials:

  • 1-Cyano-3-methylisothiourea sodium salt

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC system with a photodiode array (PDA) or mass spectrometer (MS) detector

  • pH meter

  • Photostability chamber, temperature-controlled oven

Procedure:

  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep at a controlled temperature (e.g., 60°C) for a set period (e.g., 2, 8, 24 hours). At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute for HPLC analysis.[4]

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a set period. At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.[4]

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a set period. At each time point, withdraw an aliquot and dilute for HPLC analysis.[4]

  • Thermal Degradation: Store a solid sample and a solution sample in an oven at an elevated temperature (e.g., 70°C) for a set period. Analyze at specified time points.

  • Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines. Analyze at specified time points.

  • Analysis: Analyze all stressed samples by a stability-indicating HPLC method. Compare the chromatograms to that of an unstressed control sample to identify and quantify degradation products.

Conclusion

1-Cyano-3-methylisothiourea sodium salt is a polar, ionic compound with predicted high solubility in aqueous and other polar solvents. Its stability is a critical consideration for its practical application. The isothiourea moiety is susceptible to degradation via hydrolysis (under acidic or basic conditions) and oxidation. It is also potentially sensitive to light and elevated temperatures. Therefore, for reliable and reproducible use in research and development, it is imperative to store the compound in a cool, dry, dark environment, preferably under an inert atmosphere. The experimental protocols provided in this guide offer robust methodologies for empirically determining its solubility and for systematically investigating its stability profile, ensuring the integrity of future studies involving this compound.

References

  • National Center for Biotechnology Information. (2025). 1-Cyano-3-methylthiourea. PubChem. Retrieved March 7, 2026, from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (2021). 1-Cyano-2-methylisothiourea. PubChem. Retrieved March 7, 2026, from [Link]

  • Moshang Chemical. (n.d.). 3-cyano-1-methylisothiourea sodium salt. Retrieved March 7, 2026, from [Link]

  • Google Patents. (n.d.). Preparation of hydrochloride salts of s-methyl-isothiourea derivatives.
  • Google Patents. (n.d.). CN102633701A - Synthesis method of S-methyl isothiourea salt.
  • Cole-Parmer. (2005). Material Safety Data Sheet - Cyanourea, Sodium Salt, 98%. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of Enantioselective Lithium-Isothiourea-Boronate–Catalyzed Matteson Homologations. PMC. Retrieved March 7, 2026, from [Link]

  • BINQER. (n.d.). Material Safety Data Sheet. Retrieved March 7, 2026, from [Link]

  • The Salt Industry Center of Japan. (2022). METHODS FOR SALT ANALYSIS. Retrieved March 7, 2026, from [Link]

  • epos-SDB. (2025). Safety Data Sheet. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Cyanide. NCBI Bookshelf. Retrieved March 7, 2026, from [Link]

  • Institute of Oceanology PAS. (2001). Stability of cyanotoxins, microcystin-LR, microcystin-RR and nodularin in seawater and BG-11 medium of different salinity. Oceanologia, 43(3), 329–339. Retrieved March 7, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Cyanotoxins Analytical Methods Overview and New Developments. EPA.gov. Retrieved March 7, 2026, from [Link]

  • Royal Society of Chemistry. (2012). The Direct Electrophilic Cyanation of β-Keto Esters and Amides with Cyano Benziodoxole. Organic & Biomolecular Chemistry. Retrieved March 7, 2026, from [Link]

  • New Jersey Department of Environmental Protection. (2025). Reference on Cyanotoxin Analytical Methods for Drinking Water Systems and Certified Laboratories. NJ.gov. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2018). The solubility of inorganic salts in organic solvents?. Retrieved March 7, 2026, from [Link]

  • Sahu, S., Sahoo, P. R., Patel, S., & Mishra, B. K. (2011). Oxidation of Thiourea and Substituted Thioureas. ResearchGate. Retrieved March 7, 2026, from [Link]

  • Merck Millipore. (n.d.). Solubility Table for Water at Temperature. Retrieved March 7, 2026, from [Link]

  • Wikipedia. (n.d.). Solubility table. Retrieved March 7, 2026, from [Link]

  • Knowledge UChicago. (2022). Solubility of Organic Salts in Solvent−Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Retrieved March 7, 2026, from [Link]

  • Supporting Information. (n.d.). Transition-metal free cyano 1,3 migration of unsaturated cyanohydrins. Retrieved March 7, 2026, from [Link]

Sources

Exploratory

Comprehensive Technical Guide &amp; Safety Data Sheet: 1-Cyano-3-methylisothiourea Sodium Salt in Advanced Organic Synthesis

Executive Summary 1-Cyano-3-methylisothiourea sodium salt (CAS: 67944-71-2) is a highly reactive biochemical intermediate utilized extensively in proteomics research and the synthesis of active pharmaceutical ingredients...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Cyano-3-methylisothiourea sodium salt (CAS: 67944-71-2) is a highly reactive biochemical intermediate utilized extensively in proteomics research and the synthesis of active pharmaceutical ingredients (APIs)[1]. Its primary industrial and pharmacological significance lies in its role as a critical building block for N-cyano-N'-methylguanidine derivatives. Most notably, it serves as the foundational core in the multi-step synthetic pathway of the H2-receptor antagonist Cimetidine[2].

Handling this compound requires a rigorous understanding of its physicochemical behavior, as the cyano and isothiourea moieties present unique reactivity profiles and specific toxicological hazards[3]. This whitepaper synthesizes the mechanistic causality of its applications with field-proven safety and handling protocols.

Physicochemical Profiling

Understanding the baseline properties of 1-Cyano-3-methylisothiourea sodium salt is critical for predicting its behavior in solution and its compatibility with various reagents.

PropertyValueScientific Implication
Chemical Name 1-Cyano-3-methylisothiourea sodium saltDeprotonated state enhances sulfur nucleophilicity.
CAS Registry Number 67944-71-2[1]Unique identifier for regulatory compliance.
Molecular Formula C3H4N3NaS[1]Indicates the presence of potentially reactive nitrogen and sulfur centers.
Molecular Weight 137.14 g/mol [4]Essential for precise stoichiometric calculations in API synthesis.
Core Application API intermediate[2]Precursor to the guanidine moiety in Cimetidine[5].

Mechanistic Causality in Synthesis

Why Use the Sodium Salt?

In organic synthesis, the un-ionized form of 1-cyano-3-methylisothiourea exhibits moderate reactivity. However, utilizing the sodium salt provides a highly nucleophilic thiolate/nitrogen species. When this salt is subjected to an alkylating agent (such as methyl iodide or dimethyl sulfate), the reaction proceeds rapidly via an


 mechanism to yield N-cyano-N',S-dimethylisothiourea [5].

This intermediate is synthetically invaluable. The newly formed S-methyl group acts as an excellent leaving group (exiting as methanethiol, MeSH) during subsequent nucleophilic attack. In the industrial synthesis of Cimetidine, an amine nucleophile—specifically 4-methyl-5-[(2-aminoethyl)thiomethyl]imidazole—attacks the electrophilic carbon of N-cyano-N',S-dimethylisothiourea, displacing the methyl mercaptan to form the final, pharmacologically active guanidine structure[2][5].

MechanisticPathway A 1-Cyano-3-methylisothiourea Sodium Salt (CAS: 67944-71-2) C N-cyano-N',S-dimethylisothiourea (Reactive Intermediate) A->C Alkylation (- NaI) B Methyl Iodide (Alkylating Agent) B->C E N-cyano-N'-methylguanidine (Cimetidine) C->E Nucleophilic Substitution (- MeSH) D Amine Nucleophile (e.g., Imidazole derivative) D->E

Fig 1: Mechanistic synthesis pathway from 1-Cyano-3-methylisothiourea sodium salt to Cimetidine.

Self-Validating Experimental Protocol: Alkylation Workflow

To ensure reproducibility and safety, the synthesis of N-cyano-N',S-dimethylisothiourea from the sodium salt must follow a self-validating system where each step contains a built-in quality control check.

Step 1: Dissolution

  • Action: Dissolve 1.0 equivalent of 1-Cyano-3-methylisothiourea sodium salt in anhydrous ethanol under an inert nitrogen atmosphere.

  • Validation Check: The solution must be completely clear. Any turbidity indicates moisture-induced degradation or the presence of insoluble impurities, requiring filtration before proceeding.

Step 2: Controlled Alkylation

  • Action: Add 1.05 equivalents of methyl iodide dropwise while maintaining the reaction vessel in a cooling bath at 10°C–15°C.

  • Validation Check: Monitor the internal temperature continuously. An unexpected temperature spike above 20°C indicates an uncontrolled exothermic runaway, which can lead to the premature decomposition of the isothiourea backbone. If this occurs, immediately immerse the flask in an ice-water bath.

Step 3: Reaction Monitoring & Isolation

  • Action: Stir the mixture for 2 hours and monitor via Thin-Layer Chromatography (TLC).

  • Validation Check: The complete disappearance of the baseline sodium salt spot and the emergence of a distinct, higher

    
     spot confirms the successful formation of N-cyano-N',S-dimethylisothiourea. The byproduct, sodium iodide (NaI), will precipitate out of the ethanolic solution, serving as a visual confirmation of reaction progress.
    

Safety Data & Hazard Mitigation

Compounds containing cyano and isothiourea groups present severe occupational hazards if mishandled[6].

Hazard Identification
Hazard ClassGHS IndicatorMechanistic Consequence
Acute Toxicity H301 (Oral), H311 (Dermal)[3]Potential disruption of cellular respiration via cytochrome c oxidase inhibition if metabolized to free cyanide in vivo.
Thermal Decomposition Emits

,

, Cyanides[6]
High-temperature degradation cleaves the isothiourea backbone, releasing highly toxic, corrosive, and lachrymatory gases.
Spill Response & Oxidative Neutralization

In the event of a spill, standard sweeping is insufficient and dangerous due to aerosolization risks. The cyano moiety must be chemically neutralized. Why alkaline hypochlorite? Cyanide salts can hydrolyze to form lethal hydrogen cyanide (HCN) gas under acidic or neutral conditions. By maintaining a pH > 10 and adding sodium hypochlorite, the cyanide moiety is rapidly oxidized to cyanate (


), which is significantly less toxic.

SpillResponse Step1 1. Spill Detection & Evacuation (Isolate area, don PPE) Step2 2. Ventilation & Containment (Prevent dust/fume spread) Step1->Step2 Step3 3. Chemical Neutralization (Alkaline hypochlorite oxidation) Step2->Step3 Step4 4. Mechanical Recovery (Sweep into sealed containers) Step3->Step4 Step5 5. Hazardous Waste Disposal (Incineration per EPA guidelines) Step4->Step5

Fig 2: Sequential hazard mitigation and spill response workflow for cyano-isothiourea salts.

Self-Validating Spill Protocol:

  • Isolate & Protect: Evacuate the immediate area and don a NIOSH-approved respirator and heavy-duty nitrile gloves. Validation Check: Ensure the ambient air monitoring device reads 0 ppm for HCN before entering the hot zone.

  • Containment: Cover the solid spill with damp sand to prevent dust generation.

  • Neutralization: Prepare a solution of sodium hypochlorite (bleach) and sodium hydroxide. Validation Check: Test the pH of the neutralizing solution; it MUST be strictly > 10 before application. A pH < 10 risks the generation of lethal HCN gas. Apply the solution to the spill and allow 30 minutes for complete oxidative neutralization.

References

  • ChemWhat. "1-CYANO-3-METHYLISOTHIOUREA SODIUM SALT CAS#: 67944-71-2". Available at: [Link]

  • Google Patents. "EP0279161B1 - A process for the preparation of cimetidine".
  • University of Hertfordshire. "Cimetidine - AERU". Available at: [Link]

Sources

Foundational

Cyanoisothioureas: A Technical Guide to a Privileged Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a wide array of biologically active compounds. The...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a wide array of biologically active compounds. These are often referred to as "privileged structures" due to their ability to interact with multiple biological targets.[1] The (thio)urea functionality is a cornerstone of many such structures, prized for its capacity to form stable hydrogen bonds with proteins, enzymes, and receptors.[1] This guide focuses on a specific and highly versatile subset: the cyanoisothiourea compounds.

Characterized by the presence of a cyano (C≡N) group attached to an isothiourea core (-N=C(SR)-N-), these molecules offer a unique combination of electronic properties and structural features. The potent electron-withdrawing nature of the cyano group, coupled with the hydrogen bonding capabilities and conformational flexibility of the isothiourea moiety, makes this scaffold a fertile ground for the design of novel therapeutics. This document provides an in-depth exploration of the synthesis, chemical properties, and diverse biological applications of cyanoisothiourea derivatives, with a focus on their role as potent enzyme inhibitors. We will delve into the causality behind experimental choices, provide detailed protocols for key methodologies, and offer insights into the structure-activity relationships that govern their therapeutic potential.

Synthesis and Chemical Properties

The construction of the cyanoisothiourea scaffold can be achieved through several reliable synthetic routes. A prevalent and efficient method involves the reaction of isothiocyanates with primary amines, often proceeding through a reactive N-cyanobenzimidoyl isothiocyanate intermediate that can undergo intramolecular cycloaddition.[2] This approach allows for significant molecular diversity by simply varying the amine and isothiocyanate starting materials.

The resulting cyanoisothiourea core possesses distinct chemical properties. The isothiourea group provides both hydrogen bond donor and acceptor sites, crucial for molecular recognition at a biological target. The cyano group, a strong electron-withdrawing feature and hydrogen bond acceptor, significantly influences the molecule's polarity and electronic distribution, which can be critical for activity and pharmacokinetic properties.

General Synthetic Pathway: From Isothiocyanate to Cyanoisothiourea

The following diagram illustrates a common synthetic route. The reaction typically proceeds by the addition of a primary amine to an N-(2-cyanophenyl)benzimidoyl isothiocyanate, which can then undergo cyclization to form complex heterocyclic systems.

G cluster_0 Reactants cluster_1 Intermediate cluster_2 Product R_NCS N-(2-cyanophenyl)benzimidoyl isothiocyanate Intermediate Thiourea Derivative Intermediate R_NCS->Intermediate Addition Reaction (e.g., in Acetone) R_NH2 Primary Amine (R'-NH2) R_NH2->Intermediate Product 1-(2-phenylquinazolin-4-yl)-3-substituted thiourea (Final Product) Intermediate->Product Intramolecular Cycloaddition

Caption: General synthesis of substituted thioureas via an isothiocyanate intermediate.

A Hub of Biological Activity: Applications in Drug Development

The cyanoisothiourea scaffold has been successfully employed to develop inhibitors for a range of enzymes implicated in human disease. The rationale for its efficacy often lies in its ability to mimic endogenous substrates or bind to allosteric sites, thereby modulating enzyme function.

Potent Inhibition of Nitric Oxide Synthase (NOS)

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory conditions. Consequently, iNOS is a prime therapeutic target. S-substituted isothioureas have emerged as particularly potent inhibitors of iNOS.

For instance, S-ethylisothiourea (EITU) and S-aminoethylisothiourea (AEITU) are significantly more potent inhibitors of NO production in activated macrophages than reference compounds like aminoguanidine. This potent inhibition stems from their ability to interfere with the catalytic activity of the enzyme. However, it is crucial to note that some derivatives, like AEITU, can also interfere with the induction of the iNOS protein itself by inhibiting its translation and accelerating its degradation. This dual mechanism underscores the importance of comprehensive mechanistic studies when evaluating new chemical entities.

The following diagram illustrates the central role of iNOS in the inflammatory cascade and the point of intervention for isothiourea-based inhibitors.

LPS Inflammatory Stimuli (e.g., LPS) Macrophage Macrophage / Immune Cell LPS->Macrophage NFkB NF-κB Activation Macrophage->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene iNOS_protein iNOS Protein (Enzyme) iNOS_gene->iNOS_protein Translation Arginine L-Arginine NO Nitric Oxide (NO) Arginine->NO iNOS Catalysis Inflammation Inflammation (Vasodilation, etc.) NO->Inflammation Inhibitor S-Substituted Isothioureas Inhibitor->iNOS_protein Inhibits Catalytic Activity

Caption: Inhibition of the iNOS pathway by S-substituted isothioureas.

Broad-Spectrum Enzyme Inhibition

Beyond NOS, the related thiourea scaffold has demonstrated inhibitory activity against a wide range of enzymes, suggesting the potential of cyanoisothiourea derivatives in these areas.[3] These activities are often dependent on the specific substituents attached to the core structure, highlighting the tunability of this scaffold.[4]

  • Antidiabetic Potential: Thiourea derivatives have been shown to inhibit key enzymes in glucose metabolism, such as alpha-amylase and alpha-glucosidase.[2] This suggests a potential application in managing type 2 diabetes.

  • Neurodegenerative Disease Targets: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary strategy for treating Alzheimer's disease.[5] Certain thiourea compounds have shown potent, dual inhibition of both enzymes.[5][6]

  • Antimicrobial and Antiprotozoal Activity: The thiourea moiety is present in compounds with significant antibacterial and antileishmanial activity.[7][8] Structure-activity relationship (SAR) studies reveal that lipophilicity and specific substitutions, such as halogenation, can dramatically enhance potency.[4]

  • Anticancer Activity: Thiourea derivatives have shown promise in inhibiting the growth of various cancer cell lines, including those of breast and lung malignancies.[8] The cyano group, in particular, is a well-recognized pharmacophore in many anticancer agents, potentially enhancing the activity of the isothiourea scaffold in this domain.

Summary of Biological Activities

The following table summarizes the inhibitory activities of representative thiourea and isothiourea compounds against various enzyme targets.

Compound ClassSpecific Derivative ExampleTarget Enzyme / OrganismReported Activity (IC50)Reference
S-Substituted IsothioureaS-Ethylisothiourea (EITU)Inducible Nitric Oxide Synthase (iNOS)~10 µM (EC50 for NO production)[3]
Unsymmetrical Thiourea1-cyclohexyl-3-(pyridin-2-yl)thioureaAcetylcholinesterase (AChE)27.05 µg/mL[6]
Unsymmetrical Thiourea1-cyclohexyl-3-(pyridin-2-yl)thioureaButyrylcholinesterase (BChE)22.60 µg/mL[6]
Unsymmetrical ThioureaCompound IV (proprietary)Alpha-Amylase62 µg/mL[2]
N,N'-disubstituted thioureaCompound 5i (piperazine derivative)Leishmania amazonensis (amastigote)1.8 ± 0.5 µM[7]
Thiourea DerivativeCompound L14Synechocystis Fructose-1,6-bisphosphate aldolase0.65 µM (Ki)[9]

Key Experimental Protocols

Scientific integrity requires robust and reproducible methodologies. This section provides detailed, step-by-step protocols for the synthesis and biological evaluation of cyanoisothiourea compounds.

Synthesis and Characterization of a 1,3-Disubstituted Thiourea Derivative

This protocol describes a general procedure for the synthesis of unsymmetrical thioureas, a foundational step for many cyanoisothiourea derivatives.[2]

Objective: To synthesize a 1,3-disubstituted thiourea via the reaction of an amine with an isothiocyanate.

Materials:

  • Substituted amine (1.0 eq)

  • Substituted isothiocyanate (1.0 eq)

  • Anhydrous solvent (e.g., acetone, THF)

  • Stir plate and magnetic stir bar

  • Round-bottom flask with reflux condenser

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) apparatus

  • Instrumentation for characterization: FTIR, ¹H-NMR, ¹³C-NMR, Mass Spectrometry

Procedure:

  • Reaction Setup: Dissolve the substituted amine (1.0 eq) in the anhydrous solvent within the round-bottom flask.

  • Reagent Addition: Add the substituted isothiocyanate (1.0 eq) to the solution at room temperature with continuous stirring.

  • Reaction: Allow the reaction to stir at room temperature. The reaction progress can be monitored by TLC. If the reaction is slow, it can be gently heated to reflux until completion (typically 2-6 hours).

  • Work-up: Once the reaction is complete (as indicated by the disappearance of starting materials on TLC), cool the mixture to room temperature.

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid or oil can be purified.

  • Purification: Recrystallization from a suitable solvent (e.g., ethanol) is often sufficient to yield the pure thiourea derivative. Column chromatography may be used if necessary.

  • Characterization: Confirm the structure and purity of the final product using:

    • FTIR: Look for characteristic N-H stretching (3100-3400 cm⁻¹) and C=S stretching (1000-1200 cm⁻¹) bands.

    • ¹³C-NMR: The thiocarbonyl (C=S) carbon typically appears in the range of 179-182 ppm.[6]

    • ¹H-NMR & Mass Spectrometry: To confirm the full structure and molecular weight.

Causality: The choice of an anhydrous solvent is critical to prevent unwanted side reactions with water. Monitoring by TLC is a self-validating step that ensures the reaction has gone to completion before proceeding with work-up, preventing the isolation of starting materials and improving yield.

In Vitro Inducible Nitric Oxide Synthase (iNOS) Inhibition Assay

This protocol outlines a cell-based assay to determine the ability of a test compound to inhibit the production of nitric oxide in LPS-stimulated macrophages, a standard method for assessing iNOS inhibition.

Objective: To quantify the inhibitory effect of a test compound on iNOS activity by measuring nitrite accumulation in cell culture supernatant using the Griess assay.

Workflow Diagram:

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Griess Assay A 1. Seed RAW 264.7 macrophages in a 96-well plate B 2. Incubate for 24h to allow adherence A->B C 3. Pre-treat cells with test compound for 1h B->C D 4. Stimulate with LPS (except negative control) C->D E 5. Incubate for 24h D->E F 6. Collect supernatant E->F G 7. Add Griess Reagents (A and B) F->G H 8. Incubate and measure absorbance at 540 nm G->H I 9. Calculate nitrite concentration using a standard curve H->I

Caption: Workflow for the cell-based iNOS inhibition (Griess) assay.

Procedure:

  • Cell Seeding: Seed RAW 264.7 murine macrophages into a 96-well plate at a density of ~5 x 10⁴ cells/well and incubate for 24 hours to allow for cell adherence.

  • Compound Treatment: Remove the old medium. Add fresh medium containing various concentrations of the test compound (e.g., cyanoisothiourea derivative). Include a vehicle control (DMSO) and a positive control (a known iNOS inhibitor like L-NAME). Incubate for 1 hour.

  • iNOS Induction: Add lipopolysaccharide (LPS) to all wells (except the negative control) to a final concentration of 1 µg/mL to induce iNOS expression.

  • Incubation: Incubate the plate for an additional 24 hours at 37°C.

  • Nitrite Measurement (Griess Assay):

    • Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

    • Prepare a sodium nitrite standard curve (0-100 µM) in fresh culture medium.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to all wells. Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to all wells.

  • Data Acquisition: A purple color will develop. Immediately measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration in each sample by comparing its absorbance to the sodium nitrite standard curve. Determine the percentage of inhibition for each compound concentration relative to the LPS-stimulated control and calculate the IC50 value.

Trustworthiness: A concurrent cell viability assay (e.g., MTT) is essential. This self-validating step ensures that the observed decrease in nitric oxide is due to specific enzyme inhibition and not simply a result of compound-induced cell death.

Conclusion and Future Perspectives

Cyanoisothiourea compounds represent a versatile and potent class of molecules with significant therapeutic potential. Their straightforward synthesis and tunable structure allow for the systematic exploration of structure-activity relationships, leading to the optimization of potency and selectivity against a wide range of biological targets. The proven success of this scaffold in inhibiting enzymes like nitric oxide synthase provides a strong foundation for its application in treating inflammatory diseases, while preliminary data on related thioureas suggest exciting opportunities in oncology, neurodegenerative disorders, and infectious diseases.

Future research should focus on expanding the chemical diversity of cyanoisothiourea libraries and screening them against new and emerging therapeutic targets. A deeper understanding of their pharmacokinetic and pharmacodynamic profiles, including metabolic stability, will be crucial for translating promising in vitro results into viable clinical candidates. As our understanding of the molecular basis of disease grows, the rational design of novel cyanoisothiourea derivatives will undoubtedly continue to be a valuable strategy in the ongoing quest for new medicines.

References

  • Antioxidant, antibacterial, enzyme inhibition and fluorescence characteristics of unsymmetrical thiourea derivatives. PMC. Available from: [Link]

  • Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. BioAssay Systems. Available from: [Link]

  • Design, synthesis and algicides activities of thiourea derivatives as the novel scaffold aldolase inhibitors. PubMed. Available from: [Link]

  • Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. ResearchGate. Available from: [Link]

  • Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. Letters in Applied NanoBioScience. Available from: [Link]

  • Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. PMC. Available from: [Link]

  • Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. MDPI. Available from: [Link]

  • Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. MDPI. Available from: [Link]

  • Enzyme Inhibitory, Antioxidant And Antibacterial Potentials Of Synthetic Symmetrical And Unsymmetrical Thioureas. ResearchGate. Available from: [Link]

  • Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. PMC. Available from: [Link]

  • Structure-activity relationships (SAR) research of thiourea derivatives as dual inhibitors targeting both HIV-1 capsid and human cyclophilin A. PubMed. Available from: [Link]

  • Thiourea catalysts for synthesis of Active Pharmaceutical Ingredients. ChemRxiv. Available from: [Link]

  • STRUCTURE ACTIVITY RELATIONSHIP (SAR) OF CYANOETHYLATED AROMATIC AMINES. ResearchGate. Available from: [Link]

  • Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Available from: [Link]

  • Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. PMC. Available from: [Link]

Sources

Exploratory

The Physicochemical Dynamics and Synthetic Utility of 1-Cyano-3-methylisothiourea

Executive Summary In the landscape of medicinal chemistry and rational drug design, 1-Cyano-3-methylisothiourea and its structurally related derivatives stand as pivotal electrophilic building blocks. Primarily utilized...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry and rational drug design, 1-Cyano-3-methylisothiourea and its structurally related derivatives stand as pivotal electrophilic building blocks. Primarily utilized for the introduction of cyanoguanidine pharmacophores, these compounds are the cornerstone of guanylation reactions[1]. Their most celebrated application lies in the synthesis of Cimetidine, the first blockbuster histamine H2-receptor antagonist, which revolutionized the treatment of peptic ulcers[2]. This whitepaper provides an in-depth technical analysis of the physicochemical properties, mechanistic reactivity, and experimental workflows associated with this critical class of chemical intermediates.

Nomenclature and Structural Ambiguity

In pharmaceutical literature, the trivial name "1-Cyano-3-methylisothiourea" is frequently used as a blanket term for the S-methylated cyanoisothiourea family. To ensure scientific integrity, it is crucial to distinguish between the two primary derivatives utilized in industrial synthesis:

  • 1-Cyano-2-methylisothiourea (CAS 15760-26-6): The foundational S-methyl derivative, formally known as methyl N'-cyanocarbamimidothioate[3].

  • N-Cyano-N',S-dimethylisothiourea (CAS 5848-24-8): The N-methylated variant, which serves as the direct precursor in the synthesis of specific H2 antagonists[4].

Both molecules feature a highly conjugated N-cyanoimine system coupled with a thioether linkage, which dictates their unique reactivity profiles.

Physicochemical Properties

The quantitative data for the two primary cyanoisothiourea derivatives are summarized below to facilitate easy comparison for formulation and synthetic planning.

Property1-Cyano-2-methylisothiourea[3]N-Cyano-N',S-dimethylisothiourea[4]
CAS Number 15760-26-65848-24-8
IUPAC Name Methyl N'-cyanocarbamimidothioateS-methyl N-cyano-N'-methylcarbamimidothioate
Molecular Formula C3H5N3SC4H7N3S
Molecular Weight 115.16 g/mol 129.18 g/mol
LogP (XLogP3) 0.4~0.6
Topological Polar Surface Area 87.5 Ų87.5 Ų
Physical State Crystalline SolidCrystalline Solid

Mechanistic Causality in Guanylation Reactions

The utility of cyanoisothioureas in drug development is not coincidental; it is the result of precise electronic and thermodynamic tuning. The guanylation of primary amines using these reagents proceeds via a classic nucleophilic addition-elimination mechanism[1].

  • Electrophilic Activation: The strongly electron-withdrawing cyano group (-C≡N) delocalizes the lone pair of the adjacent nitrogen, significantly enhancing the electrophilicity of the central sp2 hybridized carbon. This makes the carbon highly susceptible to nucleophilic attack by primary amines[1].

  • Thermodynamic Driving Force: The S-methyl group is an exceptional leaving group in this context. Upon the collapse of the tetrahedral intermediate, it is expelled as methanethiol (CH3SH)[2]. Because methanethiol is a volatile gas at standard reaction temperatures, it escapes the reaction matrix, irreversibly driving the equilibrium forward according to Le Chatelier's principle.

  • Pharmacological Rationale: In drug design, replacing a highly basic guanidine group (pKa ~13.6) with a cyanoguanidine group drops the pKa to approximately 0.4. This ensures the resulting molecule remains unprotonated at physiological pH, allowing it to cross lipid membranes and bind to receptors without mimicking the destructive basicity of endogenous amines like histamine[5].

Guanylation Amine Primary Amine (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Isothiourea Cyanoisothiourea (Electrophile) Isothiourea->Intermediate Product Cyanoguanidine (Target) Intermediate->Product Elimination LeavingGroup Methanethiol (Leaving Group) Intermediate->LeavingGroup Cleavage

Nucleophilic addition-elimination mechanism of cyanoisothiourea guanylation.

Experimental Protocol: Synthesis of Cyanoguanidines

The following self-validating protocol details the synthesis of Cimetidine utilizing N-Cyano-N',S-dimethylisothiourea. This workflow is designed to maximize yield while ensuring the complete expulsion of toxic byproducts[2][5].

Materials Required:

  • N-Cyano-N',S-dimethylisothiourea (1.0 equivalent)

  • 4-[(2-aminoethyl)thiomethyl]-5-methylimidazole (1.0 equivalent)

  • High-boiling polar protic solvent (e.g., n-Butanol or Ethanol)

  • Inert gas setup (Nitrogen/Argon) and a gas scrubber (for methanethiol capture)

Step-by-Step Methodology:

  • Preparation of the Reaction Matrix: Suspend 1.0 equivalent of N-Cyano-N',S-dimethylisothiourea and 1.0 equivalent of the imidazole-alkylamine in the chosen solvent within a round-bottom flask equipped with a reflux condenser. Causality: A polar protic solvent stabilizes the transition state of the nucleophilic addition.

  • Thermal Activation: Heat the reaction mixture to reflux under an inert atmosphere. Causality: Elevated temperatures provide the necessary activation energy for the nucleophilic attack and are critical for boiling off the methanethiol byproduct (b.p. 6°C), which prevents the reverse reaction.

  • In-Process Monitoring (Self-Validation): Monitor the reaction progress via Thin Layer Chromatography (TLC) or HPLC. The reaction is deemed complete when the UV-active spot corresponding to the starting cyanoisothiourea is entirely consumed.

  • Isolation and Crystallization: Once complete, cool the reaction mixture gradually to room temperature, then to 4°C. The target cyanoguanidine will precipitate out of the solution.

  • Purification: Collect the crude product via vacuum filtration. Wash the filter cake with cold solvent to remove unreacted trace amines, and recrystallize from ethanol to achieve >98% purity.

Analytical Characterization (Quality Control)

To verify the structural integrity of the synthesized cyanoguanidines, the following analytical validations must be performed:

  • High-Performance Liquid Chromatography (HPLC): A successful reaction will show a significant shift in retention time on a C18 column, moving from the relatively non-polar S-methyl starting material to the more polar cyanoguanidine product.

  • FT-IR Spectroscopy: The product must exhibit a strong, distinct absorption band at approximately ~2170 cm⁻¹, confirming the preservation of the -C≡N stretching vibration.

  • Proton NMR (1H-NMR): The defining self-validating marker of a successful guanylation is the complete disappearance of the sharp singlet at ~2.5 ppm, which corresponds to the protons of the S-methyl leaving group.

References

  • PubChem: 1-Cyano-2-methylisothiourea | C3H5N3S | CID 85081. National Institutes of Health (NIH). 3

  • BenchChem: Application Notes and Protocols: N-Cyano-N,O-dimethylisourea in Guanylation Reactions.1

  • CymitQuimica: CAS 5848-24-8: S-methyl N-cyano-N'-methylcarbamimido-thioate. 4

  • BenchChem: cyano-N,N-dimethylguanidine: A Versatile Chemical Intermediate in Drug Development. 2

  • Google Patents: US4520201A - Synthesis of cimetidine and analogs thereof. 5

Sources

Foundational

The Cyano Group: A Versatile Synthon in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The cyano group (-C≡N), a seemingly simple functional group, stands as a cornerstone in the edifice of modern organic synthesis....

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cyano group (-C≡N), a seemingly simple functional group, stands as a cornerstone in the edifice of modern organic synthesis. Its unique electronic structure, characterized by a polarized carbon-nitrogen triple bond, imparts a rich and varied reactivity profile. This guide, intended for researchers, scientists, and drug development professionals, delves into the core transformations of the cyano group, elucidating the mechanistic underpinnings and providing practical, field-proven insights into its application.

A Note on Safety: Handling Nitriles and Cyanides

Before embarking on any synthesis involving nitriles, a thorough understanding of the associated hazards is paramount. Many low molecular weight nitriles are toxic, and cyanide salts are potent poisons.[1][2] All manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and impervious nitrile gloves, must be worn at all times.[3][4] It is crucial to avoid the generation of hydrogen cyanide (HCN) gas, which can occur upon exposure of cyanide salts to acids.[2] A designated and properly labeled waste container for cyanide-containing materials should be used, and all personnel in the laboratory should be aware of the ongoing work and the emergency procedures.[1][5]

I. Hydrolysis: The Gateway to Carboxylic Acids

One of the most fundamental transformations of the cyano group is its hydrolysis to a carboxylic acid. This reaction can be effectively catalyzed by either acid or base, with the choice of conditions often dictated by the substrate's compatibility with other functional groups.[6][7]

Mechanistic Insights

Under acidic conditions, the nitrile nitrogen is first protonated, which significantly enhances the electrophilicity of the carbon atom. A subsequent nucleophilic attack by water leads to the formation of an imidic acid, which then tautomerizes to an amide. This amide intermediate is then further hydrolyzed under the acidic conditions to yield the carboxylic acid and an ammonium ion.[6]

In a basic medium, the reaction is initiated by the direct nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile. The resulting intermediate is protonated by water to form an imidic acid, which, similar to the acid-catalyzed pathway, tautomerizes to an amide. The amide is then hydrolyzed by the base to give a carboxylate salt and ammonia. Acidification in a separate workup step is required to obtain the free carboxylic acid.[8]

Hydrolysis_Mechanism cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Nitrile_A R-C≡N Protonated_Nitrile R-C≡N⁺-H Nitrile_A->Protonated_Nitrile + H⁺ Imidic_Acid_A R-C(OH)=N⁺H₂ Protonated_Nitrile->Imidic_Acid_A + H₂O Amide_A R-C(=O)NH₂ Imidic_Acid_A->Amide_A Tautomerization Carboxylic_Acid_A R-COOH + NH₄⁺ Amide_A->Carboxylic_Acid_A + H₂O, H⁺ Nitrile_B R-C≡N Intermediate_B R-C(O⁻)=NH Nitrile_B->Intermediate_B + OH⁻ Imidic_Acid_B R-C(OH)=NH Intermediate_B->Imidic_Acid_B + H₂O Amide_B R-C(=O)NH₂ Imidic_Acid_B->Amide_B Tautomerization Carboxylate R-COO⁻ + NH₃ Amide_B->Carboxylate + OH⁻ Carboxylic_Acid_B R-COOH Carboxylate->Carboxylic_Acid_B + H₃O⁺ LiAlH4_Reduction Nitrile R-C≡N Imine_Anion [R-CH=N]⁻Li⁺ Nitrile->Imine_Anion 1. LiAlH₄ Dianion [R-CH₂-N]²⁻2Li⁺ Imine_Anion->Dianion 2. LiAlH₄ Amine R-CH₂-NH₂ Dianion->Amine 3. H₂O workup Stephen_Reaction Nitrile R-C≡N Nitrile_Salt [R-C≡NH]⁺Cl⁻ Nitrile->Nitrile_Salt + HCl Aldimine_Complex [R-CH=NH₂]⁺Cl⁻ · SnCl₄ Nitrile_Salt->Aldimine_Complex + SnCl₂ Aldehyde R-CHO Aldimine_Complex->Aldehyde + H₂O Grignard_Reaction Nitrile R-C≡N Imine_Salt [R-C(R')=N]⁻MgX⁺ Nitrile->Imine_Salt 1. R'MgX Ketone R-C(=O)-R' Imine_Salt->Ketone 2. H₃O⁺ Ritter_Reaction Carbocation_Precursor R-OH or Alkene Carbocation R⁺ Carbocation_Precursor->Carbocation + H⁺ Nitrilium_Ion [R'-C≡N-R]⁺ Carbocation->Nitrilium_Ion + R'-C≡N Nitrile R'-C≡N Amide R'-C(=O)NH-R Nitrilium_Ion->Amide + H₂O Thorpe_Ziegler_Reaction

Sources

Protocols & Analytical Methods

Method

Application Note: A Novel Approach to N-Terminal Peptide Sequencing Using 1-Cyano-3-methylisothiourea Sodium Salt

Abstract This document outlines a theoretical framework and a proposed protocol for the use of 1-Cyano-3-methylisothiourea sodium salt as a novel reagent for the sequential degradation and analysis of peptides from the N...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document outlines a theoretical framework and a proposed protocol for the use of 1-Cyano-3-methylisothiourea sodium salt as a novel reagent for the sequential degradation and analysis of peptides from the N-terminus. Drawing parallels with the well-established Edman degradation, this method leverages the reactivity of the isothiourea group towards primary amines under alkaline conditions. The subsequent cleavage of the derivatized N-terminal amino acid is achieved under acidic conditions, allowing for its identification and the continuation of the sequencing cycle on the shortened peptide. This application note provides the chemical basis, a detailed experimental protocol, and a discussion of the potential advantages and limitations of this emergent technique.

Introduction

The determination of the primary amino acid sequence of proteins and peptides is fundamental to understanding their biological function.[1] For decades, Edman degradation has been the cornerstone of N-terminal sequencing, involving the reaction of phenyl isothiocyanate (PITC) with the N-terminal amino group, followed by cleavage and identification of the resulting amino acid derivative.[2][3] While effective, the search for alternative reagents with potentially improved sensitivity, different cleavage characteristics, or compatibility with modern analytical techniques like mass spectrometry continues.[4][]

This application note explores the potential of 1-Cyano-3-methylisothiourea sodium salt as a novel reagent for peptide sequencing. The isothiourea moiety is chemically related to the isothiocyanate group of PITC and is known to react with primary amines, such as the N-terminal α-amino group of peptides and the ε-amino group of lysine residues.[6][7] The presence of the electron-withdrawing cyano group is hypothesized to facilitate the subsequent cleavage reaction. This proposed methodology offers a new avenue for peptide sequencing that may present a unique fragmentation pattern and derivatized amino acids for analysis.

Principle of the Method

The proposed sequencing chemistry is analogous to the Edman degradation and proceeds in a stepwise manner to identify amino acids sequentially from the N-terminus.[8][9] The process can be broken down into three key steps:

  • Coupling: The peptide is reacted with 1-Cyano-3-methylisothiourea sodium salt under mildly alkaline conditions (pH 8-9). At this pH, the N-terminal α-amino group is deprotonated and acts as a nucleophile, attacking the electrophilic carbon of the isothiourea.[10] This forms a stable N-cyanoguanylated peptide derivative.

  • Cleavage: The derivatized peptide is then treated with a strong anhydrous acid, such as trifluoroacetic acid (TFA). This acidic environment promotes the cyclization of the N-terminal residue. The sulfur atom of the isothiourea derivative is postulated to attack the carbonyl carbon of the first peptide bond, leading to the cleavage of the N-terminal amino acid as a novel cyclic derivative, leaving the rest of the peptide chain intact.[2][10]

  • Conversion and Identification: The cleaved cyclic derivative is extracted and then converted to a more stable form under aqueous acidic conditions. This stable derivative can then be identified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or by mass spectrometry, by comparing its retention time or mass-to-charge ratio to that of known standards.[9] The remaining, shortened peptide is then ready for the next cycle of sequencing.[2]

Proposed Reaction Mechanism

The chemical transformations underlying this novel sequencing approach are detailed below.

Workflow Diagram

G cluster_cycle Sequencing Cycle Peptide Peptide (n residues) Coupling Step 1: Coupling (1-Cyano-3-methylisothiourea, pH 8-9) Peptide->Coupling DerivatizedPeptide N-Cyanoguanylated Peptide Coupling->DerivatizedPeptide Cleavage Step 2: Cleavage (Anhydrous TFA) DerivatizedPeptide->Cleavage ShortenedPeptide Shortened Peptide (n-1 residues) Cleavage->ShortenedPeptide Recycled CyclicDerivative Cleaved Cyclic Amino Acid Derivative Cleavage->CyclicDerivative ShortenedPeptide->Peptide Next Cycle Conversion Step 3: Conversion (Aqueous Acid) CyclicDerivative->Conversion StableDerivative Stable Amino Acid Derivative Conversion->StableDerivative Analysis Identification (HPLC, MS) StableDerivative->Analysis

Caption: Proposed workflow for peptide sequencing using 1-Cyano-3-methylisothiourea.

Detailed Experimental Protocols

Caution: Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Reagents and Materials
  • Peptide sample (10-100 picomoles)

  • 1-Cyano-3-methylisothiourea sodium salt

  • Coupling Buffer: 5% (v/v) Pyridine in water, adjusted to pH 9.0 with N,N-dimethylallylamine

  • Cleavage Reagent: Anhydrous Trifluoroacetic Acid (TFA)

  • Extraction Solvent: Ethyl Acetate

  • Conversion Solution: 25% (v/v) Aqueous TFA

  • HPLC-grade solvents (Acetonitrile, Water)

  • Nitrogen gas supply

Protocol for One Sequencing Cycle
  • Sample Preparation:

    • Place the dried peptide sample (10-100 pmol) into a clean micro-reaction vial.

  • Coupling Reaction:

    • Add 20 µL of Coupling Buffer to the peptide sample.

    • Prepare a fresh 0.1 M solution of 1-Cyano-3-methylisothiourea sodium salt in the Coupling Buffer.

    • Add 5 µL of the reagent solution to the reaction vial.

    • Incubate the mixture at 50°C for 30 minutes under a nitrogen atmosphere.

    • Dry the sample completely under a stream of nitrogen or in a vacuum centrifuge.

  • Cleavage Reaction:

    • Add 20 µL of anhydrous TFA to the dried sample.

    • Incubate at 50°C for 15 minutes under nitrogen.

    • Dry the sample completely under a stream of nitrogen.

  • Extraction of the Amino Acid Derivative:

    • Add 50 µL of ethyl acetate to the dried residue.

    • Vortex thoroughly for 1 minute.

    • Centrifuge for 2 minutes to separate the phases.

    • Carefully transfer the upper ethyl acetate layer (containing the cleaved cyclic derivative) to a new vial.

    • The remaining material in the original vial is the shortened peptide. Dry it in preparation for the next sequencing cycle.

  • Conversion and Analysis:

    • Dry the extracted ethyl acetate fraction under nitrogen.

    • Add 20 µL of 25% aqueous TFA to the dried extract.

    • Incubate at 50°C for 10 minutes to convert the cyclic derivative to its stable form.

    • Dry the sample and reconstitute in a suitable solvent for HPLC or mass spectrometry analysis.

    • Identify the amino acid derivative by comparing its analytical signature to pre-run standards.

Data Interpretation and Expected Outcomes

The successful implementation of this protocol should yield a unique, stable derivative for each of the 20 common amino acids per cycle. A standard set of all 20 derivatized amino acids must be synthesized and characterized by HPLC and mass spectrometry to create a reference library for identification.

ParameterEdman Degradation (PITC)Proposed Method (1-Cyano-3-methylisothiourea)
Coupling Reagent Phenyl isothiocyanate1-Cyano-3-methylisothiourea sodium salt
Coupling pH ~9.0~9.0
Cleavage Reagent Anhydrous TFAAnhydrous TFA
Cleaved Product Anilinothiazolinone (ATZ) derivativeHypothesized cyclic N-cyanoguanidine derivative
Stable Product Phenylthiohydantoin (PTH) derivativeTo be determined experimentally

Potential Advantages and Limitations

Advantages:

  • Novel Fragmentation: The resulting amino acid derivatives may exhibit unique fragmentation patterns in mass spectrometry, potentially aiding in confident identification.

  • Alternative Selectivity: The reactivity of 1-Cyano-3-methylisothiourea may differ from PITC, especially with modified N-termini, offering a complementary sequencing technique.

Limitations:

  • Uncharacterized Derivatives: The stable amino acid derivatives are novel and require full chemical characterization.

  • Reaction Optimization: The proposed reaction conditions are based on analogous chemistries and will require empirical optimization for efficiency and yield.[6]

  • Side Reactions: Like Edman degradation, incomplete coupling or cleavage reactions can lead to a buildup of background signal, limiting the number of feasible sequencing cycles.[8] The reactivity of the reagent with lysine side chains will also need to be characterized.[11]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or No Coupling Incorrect pH of coupling buffer; Inactive reagent.Verify pH of the buffer is between 8-9. Use a freshly prepared solution of the sequencing reagent.
Incomplete Cleavage Presence of water in TFA; Insufficient incubation time.Use fresh, high-purity anhydrous TFA. Optimize cleavage time and temperature.
High Background Signal Incomplete reactions from previous cycles; Peptide washout during extraction.Optimize coupling and cleavage efficiencies. Ensure extraction solvent is immiscible with the reaction buffer and minimize agitation to prevent sample loss.
No N-terminal Signal N-terminus of the peptide is blocked (e.g., acetylated).This method, like Edman degradation, will not work on N-terminally blocked peptides.[8] Consider alternative methods for blocked peptides.[4]

Conclusion

The use of 1-Cyano-3-methylisothiourea sodium salt for peptide sequencing represents a promising, albeit theoretical, new frontier in protein chemistry. The proposed methodology is grounded in the established principles of N-terminal degradation chemistry and offers the potential for a novel analytical tool for researchers. Further experimental validation is required to fully characterize the reaction products and optimize the protocol for high-efficiency sequencing.

References

  • Edman degradation. (URL: [Link])

  • Chemistry LibreTexts. (2024, September 30). 26.6: Peptide Sequencing- The Edman Degradation. (URL: [Link])

  • Mtoz Biolabs. 4 Steps of Edman Degradation. (URL: [Link])

  • Creative Biolabs. (2025, May 29). Unlocking Protein Secrets: The Power of Edman Protein Sequencing. (URL: [Link])

  • The sequence of amino acids in a protein or peptide can be identified by Edman degrad
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Cyanamide? (URL: [Link])

  • Kruger, R. G., et al. (2014). Integrating Lys-N proteolysis and N-terminal guanidination for improved fragmentation and relative quantification of singly-charged ions. Proteomics. (URL: [Link])

  • Rutherfurd, S. M., & Moughan, P. J. (1997). Measurement of Available Lysine Using the Guanidination Reaction. Journal of Agricultural and Food Chemistry. (URL: [Link])

  • Rutherfurd, S. M., et al. (2014). O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine. Journal of Agricultural and Food Chemistry. (URL: [Link])

  • Cyanamide. (URL: [Link])

  • Creative Biolabs. (2025, May 29). Protein Sequencing: Techniques & Applications. (URL: [Link])

  • Zhang, X., et al. (2012). Identification of Protein N-termini Using TMPP or Dimethyl Labeling and Mass Spectrometry. Journal of Visualized Experiments. (URL: [Link])

  • Ly, T., & Julian, R. R. (2017). Efficient isothiocyanate modification of peptides facilitates structural analysis by radical-directed dissociation. Journal of the American Society for Mass Spectrometry. (URL: [Link])

  • Sharma, A., et al. (2017). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Molecules. (URL: [Link])

  • Yoo, W. J., & Li, Z. (2012). A Simple Method for the Electrophilic Cyanation of Secondary Amines. Organic letters. (URL: [Link])

  • Vath, J. E., et al. (2009). N-terminal derivatization of peptides with isothiocyanate analogues promoting Edman-type cleavage and enhancing sensitivity in electrospray ionization tandem mass spectrometry analysis. Analytical chemistry. (URL: [Link])

  • Alzchem. Hydrogen Cyanamide. (URL: [Link])

  • Bernard-Gauthier, V., et al. (2016). Early‐Stage Incorporation Strategy for Regioselective Labeling of Peptides using the 2‐Cyanobenzothiazole/1,2‐Aminothiol Bioorthogonal Click Reaction. ChemistryOpen. (URL: [Link])

  • D'yas, D. M., & Hay, G. N. (1985). reactivity of cyauodithioforfiate ton'ards primary amines. HETEROCYCLES. (URL: not available)
  • Nooner, D. W., et al. (1977). Cyanamide mediated syntheses under plausible primitive earth conditions. III. Synthesis of peptides. Journal of molecular evolution. (URL: [Link])

  • Chemistry LibreTexts. (2024, July 30). 26.7: Peptide Sequencing- The Edman Degradation. (URL: [Link])

  • Anary-Abbasinejad, M., et al. (2021). A simple route for the synthesis of symmetrical thiourea derivatives and amidinium cations by reaction between isocyanides, amines and carbon disulfide. ResearchGate. (URL: [Link])

  • Wang, C., et al. (2025, December 6). Macrocyclization of Native Peptides through (Thio)urea Crosslinking of Two Amines. (URL: not available)
  • Morón-Asensio, R., et al. (2021). Differential Labeling of Chemically Modified Peptides and Lipids among Cyanobacteria Planktothrix and Microcystis. MDPI. (URL: [Link])

  • Michigan State University Department of Chemistry. Amine Reactivity. (URL: [Link])

  • Morón-Asensio, R., et al. (2021). Differential Labeling of Chemically Modified Peptides and Lipids among Cyanobacteria Planktothrix and Microcystis. PubMed. (URL: [Link])

  • Challa, J. R., et al. (2023, March 31). Endogenous Production and Vibrational Analysis of Heavy-Isotope-Labeled Peptides from Cyanobacteria. OSTI.GOV. (URL: [Link])

  • Uccello, M., et al. (2024). Isohexide-Based Tunable Chiral Platforms as Amide- and Thiourea-Chiral Solvating Agents for the NMR Enantiodiscrimination of Derivatized Amino Acids. MDPI. (URL: [Link])

Sources

Application

Application Note: Advanced Cysteine Cyanylation using 1-Cyano-3-methylisothiourea Sodium Salt

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Areas: Bottom-Up Proteomics, Disulfide Mapping, Antibody-Drug Conjugates (ADCs), and Structural Biology Executive Summary & Che...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Areas: Bottom-Up Proteomics, Disulfide Mapping, Antibody-Drug Conjugates (ADCs), and Structural Biology

Executive Summary & Chemical Rationale

The precise derivatization of cysteine residues is a cornerstone of modern proteomics and biotherapeutic characterization. While alkylation with iodoacetamide (IAA) remains the standard, it frequently suffers from off-target reactions (over-alkylation of histidines and lysines) and signal suppression in mass spectrometry (MS).

As a highly specific alternative, 1-Cyano-3-methylisothiourea sodium salt (CMIS) [1] acts as a mild, water-soluble cyanylating agent. When introduced to a reduced protein, the nucleophilic thiolate anion (-S⁻) of cysteine attacks the electrophilic cyano carbon of CMIS. This transfers the cyano group to the sulfur, forming a stable thiocyanate (-SCN) and releasing methylthiourea as a benign, easily cleared byproduct[2].

This reaction yields a precise +25.00 Da mass shift per modified cysteine. The resulting S-cyanylated residues can either be analyzed directly via LC-MS/MS or subjected to nucleophilic cleavage using aqueous ammonia, which forces an intramolecular cyclization that cleaves the peptide bond exactly at the modified residue.

Reagent Comparison: Why Choose CMIS?

To contextualize the utility of CMIS within your analytical pipeline, the table below summarizes the quantitative and qualitative differences between CMIS and traditional derivatization reagents.

ReagentTarget ResidueMass Shift (Da)Optimal pHCausality of Choice (Advantages & Limitations)
CMIS Cysteine (-SH)+25.007.5 – 8.5Advantage: High aqueous solubility; stable sodium salt; produces a neutral, non-toxic methylthiourea byproduct that does not suppress MS ionization.
NTCB Cysteine (-SH)+25.008.0 – 9.0Limitation: Generates thionitrobenzoate (TNB), a bulky, highly hydrophobic byproduct that can precipitate proteins and complicate LC-MS cleanup.
CDAP Cysteine (-SH)+25.003.0 – 5.0Advantage: Works at acidic pH. Limitation: Extremely moisture-sensitive; degrades rapidly in ambient conditions, leading to inconsistent derivatization.
Iodoacetamide Cysteine (-SH)+57.027.5 – 8.5Limitation: Susceptible to off-target alkylation (Lys, His, N-termini) if the reaction is over-incubated or exposed to light.

Experimental Workflow

The following diagram maps the logical progression of the derivatization protocol, highlighting the transition from native protein to MS-ready fragments.

Workflow cluster_prep Phase 1: Reduction & Preparation cluster_rxn Phase 2: CMIS Derivatization cluster_downstream Phase 3: Downstream MS Analysis P1 Native Protein (Disulfide Bonds) P2 TCEP Reduction (pH 8.0, 37°C) P1->P2 Cleaves S-S R1 Free Thiolate (-S⁻) P2->R1 R2 CMIS Addition (20 mM, 45 min) R1->R2 R3 S-Cyanylated Cysteine (-SCN, +25.00 Da) R2->R3 Cyano Transfer D1 Trypsin Digestion R3->D1 D2 Ammonia Cleavage (1M NH4OH) R3->D2 D3 LC-MS/MS Analysis D1->D3 Peptide Mapping D2->D3 Fragment Mapping

Workflow for cysteine cyanylation using CMIS, from reduction to LC-MS/MS analysis.

Step-by-Step Protocol & Mechanistic Causality

This protocol is designed as a self-validating system . By understanding the causality behind each buffer and reagent choice, researchers can easily adapt the method to complex matrices (e.g., cell lysates or formulated ADCs).

Materials Required
  • Protein Sample: 100 µg at 1–2 mg/mL.

  • Reaction Buffer: 100 mM HEPES, pH 8.0.

  • Reducing Agent: 0.5 M TCEP (Tris(2-carboxyethyl)phosphine) stock.

  • Derivatization Reagent: 1-Cyano-3-methylisothiourea sodium salt (CMIS)[1].

  • Desalting: Zeba™ Spin Desalting Columns (or equivalent).

Phase 1: Reduction
  • Buffer Exchange: Ensure the protein is in 100 mM HEPES, pH 8.0.

    • Causality: The pKa of a typical cysteine thiol is ~8.3. At pH 8.0, a sufficient fraction of the thiol population exists as the highly nucleophilic thiolate anion (-S⁻), which is strictly required to attack the CMIS cyano group.

  • TCEP Addition: Add TCEP to a final concentration of 5 mM. Incubate at 37°C for 30 minutes.

    • Causality: TCEP is a phosphine-based reducer. Do not use DTT or BME. DTT contains free thiols that will aggressively compete with your protein for the CMIS reagent, quenching the reaction prematurely.

Phase 2: CMIS Derivatization
  • Reagent Preparation: Immediately before use, dissolve CMIS in LC-MS grade water to create a 200 mM stock.

    • Causality: While the sodium salt is highly stable in powder form, aqueous cyanylating agents can slowly hydrolyze. Fresh preparation ensures 100% active electrophile.

  • Reaction: Add the CMIS stock to the reduced protein mixture to achieve a final concentration of 20 mM.

  • Incubation: Incubate the mixture in the dark at room temperature (20–25°C) for 45 minutes.

    • Causality: The soft nucleophile-electrophile interaction between the thiolate and the cyano carbon is rapid. 45 minutes is sufficient for >99% conversion. Prolonged incubation is unnecessary and risks spontaneous degradation of the protein backbone.

Phase 3: Quenching & Self-Validation
  • Desalting: Remove excess CMIS and the methylthiourea byproduct by passing the reaction mixture through a desalting column pre-equilibrated with your downstream buffer (e.g., 50 mM Ammonium Bicarbonate for tryptic digestion).

  • Self-Validating Control Implementation:

    • Procedure: Run a parallel 10 µg aliquot of your protein without adding TCEP in Phase 1, but subject it to CMIS derivatization.

    • Interpretation: If LC-MS reveals a +25 Da shift in this non-reduced control, it definitively proves the existence of naturally free, solvent-exposed cysteines in your native protein. If no shift is observed, it validates that CMIS does not break disulfide bonds or react with off-target residues (like lysine), confirming the absolute structural integrity of your assay.

Phase 4: Downstream Cleavage (Optional)

If your goal is specific chemical cleavage rather than tryptic mapping:

  • Add aqueous ammonium hydroxide (NH₄OH) to the desalted, cyanylated protein to a final concentration of 1 M.

  • Incubate at room temperature for 1 hour.

  • Causality: The high pH drives the nitrogen of the peptide bond immediately upstream of the cyanylated cysteine to attack the thiocyanate carbon. This forms an iminothiazolidine ring, irreversibly cleaving the peptide backbone on the N-terminal side of the modified residue.

References

  • PubChem. "1-Cyano-3-methylthiourea" CID 2724125. National Center for Biotechnology Information. URL:[Link]

Sources

Method

Application Notes &amp; Protocols: A Guide to the Synthesis of Heterocyclic Compounds Using 1-Cyano-3-methylisothiourea Sodium Salt

Introduction: The Strategic Advantage of 1-Cyano-3-methylisothiourea Sodium Salt in Heterocyclic Chemistry In the landscape of medicinal chemistry and drug development, the synthesis of nitrogen-containing heterocyclic c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of 1-Cyano-3-methylisothiourea Sodium Salt in Heterocyclic Chemistry

In the landscape of medicinal chemistry and drug development, the synthesis of nitrogen-containing heterocyclic compounds is of paramount importance. Pyrimidine scaffolds, in particular, are a cornerstone of modern therapeutics, forming the core of numerous anticancer and antimicrobial agents.[1][2][3] The strategic selection of starting materials is critical for the efficient and versatile construction of these complex molecules. 1-Cyano-3-methylisothiourea sodium salt (Na-CMIT) has emerged as a highly effective and versatile building block for this purpose.

This guide provides an in-depth exploration of Na-CMIT's application in synthesizing substituted aminopyrimidines. We will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols, and present data that underscores its utility for researchers, scientists, and drug development professionals.

Key Attributes of 1-Cyano-3-methylisothiourea Sodium Salt:

  • Masked Guanidine Functionality: The isothiourea moiety serves as a stable and reactive precursor to the guanidine structure, which is a classic N-C-N fragment required for pyrimidine ring formation.[4]

  • Activated Nucleophile: The sodium salt form enhances the nucleophilicity of the nitrogen atoms, facilitating reactions with electrophilic partners.

  • Excellent Leaving Group: The S-methyl group is an exceptional leaving group, which is crucial for the final aromatization step of the heterocyclic ring.[5]

  • Modulated Reactivity: The electron-withdrawing cyano group modulates the reactivity of the adjacent nitrogen, influencing the regioselectivity of the cyclization process.

Core Application: Synthesis of 2-Amino-5-cyanopyrimidine Derivatives

A primary application of Na-CMIT is its reaction with compounds possessing a 1,3-dielectrophilic character to construct the pyrimidine ring. A particularly robust and widely applicable method involves the cyclocondensation with active methylene compounds, such as ethyl cyanoacetate, in the presence of an aldehyde.[3] This multicomponent approach allows for significant molecular diversity in the final products.

General Reaction Scheme & Mechanism

The reaction proceeds through a base-catalyzed condensation mechanism. The active methylene compound first reacts with an aldehyde in a Knoevenagel condensation to form an electron-deficient alkene. Na-CMIT then acts as a nucleophile, attacking the alkene in a Michael-type addition. The subsequent intramolecular cyclization, followed by elimination of the methylthiol group and tautomerization, yields the stable 2-aminopyrimidine ring.

Causality Behind Experimental Choices:

  • Base Catalyst (e.g., K₂CO₃, Piperidine): A base is required to deprotonate the active methylene compound, generating the nucleophilic carbanion necessary for the initial Knoevenagel condensation.[3]

  • Solvent (e.g., Ethanol, DMF): Protic solvents like ethanol are often preferred as they effectively solvate the ionic intermediates and reactants. In some cases, aprotic polar solvents like DMF can accelerate the reaction by better solvating the cationic counter-ion and increasing the nucleophilicity of the anionic species.[6]

  • Thermal Conditions: Heating (reflux) is typically necessary to overcome the activation energy for the intramolecular cyclization and elimination steps, driving the reaction to completion.

Visualization of the Synthetic Pathway

The overall workflow for synthesizing diverse pyrimidine libraries using Na-CMIT can be visualized as a streamlined process from reactant selection to final product characterization.

G cluster_start Reactant Selection cluster_reaction Reaction & Synthesis cluster_purification Work-up & Purification A 1-Cyano-3-methylisothiourea Sodium Salt (Na-CMIT) D Multicomponent Condensation (Base Catalyst, Reflux) A->D B Active Methylene Compound (e.g., Ethyl Cyanoacetate) B->D C Aromatic/Heteroaromatic Aldehyde C->D E Precipitation / Filtration D->E F Recrystallization E->F G Final Product: 2-Amino-5-cyanopyrimidine Derivative F->G caption General Experimental Workflow.

Caption: General Experimental Workflow.

Mechanistic Diagram

The detailed step-by-step mechanism illustrates the formation of the pyrimidine ring, highlighting the key roles of the functional groups in Na-CMIT.

G NaCMIT Na-CMIT (Nucleophile) MichaelAdduct Michael Adduct (Intermediate A) NaCMIT->MichaelAdduct 1. Michael Addition Enone α,β-Unsaturated Nitrile (from Knoevenagel Condensation) Enone->MichaelAdduct Cyclized Cyclized Intermediate (Intermediate B) MichaelAdduct->Cyclized 2. Intramolecular     Cyclization Aromatized 2-Iminopyrimidine (Intermediate C) Cyclized->Aromatized 3. Elimination    of MeSH FinalProduct 2-Aminopyrimidine (Final Product) Aromatized->FinalProduct 4. Tautomerization caption Reaction Mechanism Pathway.

Caption: Reaction Mechanism Pathway.

Experimental Protocols

The following protocols are designed to be self-validating systems. Adherence to these steps, with appropriate monitoring, ensures reliable and reproducible outcomes.

Protocol 1: Synthesis of 2-Amino-4-(4-chlorophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

This protocol details a common synthesis pathway involving the reaction of Na-CMIT with an active methylene compound and an aromatic aldehyde.

Materials:

  • 1-Cyano-3-methylisothiourea sodium salt (Na-CMIT)

  • Ethyl cyanoacetate

  • 4-Chlorobenzaldehyde

  • Potassium carbonate (K₂CO₃), anhydrous

  • Ethanol, absolute

  • Distilled water

  • Standard laboratory glassware, reflux condenser, magnetic stirrer/hotplate

Procedure:

  • Reactant Mixture Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 4-chlorobenzaldehyde (10 mmol, 1.41 g), ethyl cyanoacetate (10 mmol, 1.13 g), and 1-Cyano-3-methylisothiourea sodium salt (10 mmol, 1.37 g).

  • Solvent and Catalyst Addition: Add absolute ethanol (50 mL) to the flask, followed by anhydrous potassium carbonate (15 mmol, 2.07 g). The carbonate acts as the base to facilitate the condensation.

  • Reaction Conditions: Attach a reflux condenser and heat the mixture to reflux (approximately 78-80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a suitable eluent system (e.g., Hexane:Ethyl Acetate 7:3). The reaction is typically complete within 4-6 hours, indicated by the consumption of the starting materials.

  • Product Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into 200 mL of ice-cold water with stirring. An acidic workup can be performed by acidifying with dilute HCl to a pH of ~6 to ensure complete precipitation.

  • Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with cold distilled water (3 x 30 mL) and then with a small amount of cold ethanol.

  • Drying and Characterization: Dry the product in a vacuum oven at 60 °C. The structure and purity of the synthesized compound should be confirmed by spectroscopic methods (¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry).

Data Summary and Substrate Scope

The versatility of Na-CMIT allows for the synthesis of a wide array of pyrimidine derivatives by varying the aldehyde component. The following table summarizes representative yields for this reaction class.

EntryAldehyde ComponentProductYield (%)
1Benzaldehyde2-Amino-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile~85%
24-Methoxybenzaldehyde2-Amino-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile~90%
34-Nitrobenzaldehyde2-Amino-4-(4-nitrophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile~82%
42-Thiophenecarboxaldehyde2-Amino-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidine-5-carbonitrile~88%
5Pyridine-4-carboxaldehyde2-Amino-6-oxo-4-(pyridin-4-yl)-1,6-dihydropyrimidine-5-carbonitrile~79%

Note: Yields are approximate and can vary based on specific reaction conditions and purification efficiency. Data is synthesized from general procedures found in the literature.[3][4]

Conclusion and Future Outlook

1-Cyano-3-methylisothiourea sodium salt is a robust and highly efficient reagent for the synthesis of substituted aminopyrimidines and other related heterocycles. Its predictable reactivity, based on well-understood condensation and cyclization mechanisms, makes it an invaluable tool for medicinal chemists. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis of novel heterocyclic entities for drug discovery programs. Future applications may focus on developing stereoselective variations of these reactions or expanding the scope to include more complex and functionally dense reaction partners, further solidifying the importance of this versatile building block in modern synthetic chemistry.

References

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Google Scholar.
  • Al-Issa, S. A. (2013). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 18(7), 8121–8133. [Link]

  • El-Gazzar, A. B. A., et al. (2022). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. Molecules, 27(19), 6296. [Link]

  • (PDF) SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. (n.d.). ResearchGate. Retrieved from [Link]

  • Menati, S., et al. (2016). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Oriental Journal of Chemistry, 32(3), 1435-1453. [Link]

  • Ullah, H., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7808. [Link]

  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (2025). Preprints.org. [Link]

  • Preparation of hydrochloride salts of s-methyl-isothiourea derivatives. (n.d.). Google Patents.

Sources

Application

Application Note: A Comprehensive Guide to the Analytical Detection of 1-Cyano-3-methylisothiourea Sodium Salt Adducts

Introduction In the landscape of drug discovery and development, ensuring the safety and understanding the metabolic fate of new chemical entities (NCEs) is paramount. A critical aspect of this is investigating the poten...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of drug discovery and development, ensuring the safety and understanding the metabolic fate of new chemical entities (NCEs) is paramount. A critical aspect of this is investigating the potential for NCEs or their metabolites to form covalent adducts with endogenous macromolecules, such as proteins.[1] Such adduct formation can lead to idiosyncratic adverse drug reactions (IADRs) by altering protein function or eliciting an immune response.[2] 1-Cyano-3-methylisothiourea sodium salt is a compound whose reactivity profile necessitates a thorough evaluation of its adduction potential.

This technical guide provides a comprehensive overview of the state-of-the-art analytical techniques for the detection, identification, and characterization of adducts formed by 1-Cyano-3-methylisothiourea sodium salt. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and explain the causality behind experimental choices, equipping researchers with the necessary tools to conduct rigorous and reliable adduct analysis. The methodologies described are grounded in the principles of liquid chromatography coupled with mass spectrometry (LC-MS), the gold standard for sensitive and specific analysis of biomolecular modifications.[2]

The Chemistry of Adduct Formation: A Mechanistic Perspective

Understanding the potential reactivity of 1-Cyano-3-methylisothiourea is the first step in designing an effective analytical strategy. While the isothiourea moiety itself can exhibit nucleophilicity, the formation of covalent adducts with proteins typically involves the metabolic activation of the parent compound into a reactive, electrophilic intermediate.[2] This is a common pathway for many xenobiotics that lead to toxicity.[3]

The cyano group (-C≡N) is strongly electron-withdrawing, which influences the electron density of the molecule. Metabolic pathways, often mediated by cytochrome P450 enzymes in the liver, could potentially oxidize the molecule to create an electrophilic species. This reactive metabolite can then be attacked by nucleophilic residues on proteins, such as the thiol group of cysteine, the amino group of lysine, or the imidazole ring of histidine, to form a stable covalent bond. The cysteine residue, particularly the highly reactive Cys-34 of human serum albumin (HSA), is a frequent target for such modifications.[4]

Below is a diagram illustrating a hypothetical bioactivation and adduction pathway. The exact nature of the reactive metabolite must be determined experimentally, but this model provides a rational basis for the analytical search.

cluster_0 In Vivo / In Vitro System cluster_1 Protein Interaction Parent 1-Cyano-3-methylisothiourea Sodium Salt Metabolite Reactive Electrophilic Metabolite (Hypothetical) Parent->Metabolite Metabolic Activation (e.g., CYP450 Oxidation) Adduct Stable Covalent Protein Adduct Metabolite->Adduct Nucleophilic Attack Protein Protein with Nucleophilic Residue (e.g., Cysteine-SH)

Caption: Hypothetical bioactivation and protein adduction pathway.

The Analytical Workflow: A Strategy for Detection

The robust detection of protein adducts requires a multi-step approach, often referred to as a "bottom-up" proteomics strategy.[4] This method enhances sensitivity and allows for the precise identification of the modification site. The workflow is designed to isolate the protein of interest, digest it into smaller, more manageable peptides, and then use high-resolution mass spectrometry to find the specific peptides that have been modified.

This systematic process ensures that each stage validates the next, from sample preparation to data acquisition, providing a trustworthy and reproducible methodology.

A Biological Sample (Plasma, Microsomes, etc.) B Protein Isolation & Precipitation A->B C Reduction & Alkylation of Cysteines B->C D Proteolytic Digestion (e.g., Trypsin) C->D E Peptide Cleanup (e.g., C18 Desalting) D->E F LC-MS/MS Analysis E->F G Data Analysis (Adduct Identification & Site Localization) F->G

Caption: Bottom-up proteomics workflow for adduct analysis.

Foundational Protocol: Sample Preparation

The quality of your data is inextricably linked to the quality of your sample preparation.[5] This phase is designed to remove interfering substances and prepare the adducted proteins for enzymatic digestion.

3.1. Materials & Reagents

  • Biological Matrix: Human liver microsomes (HLM), plasma, serum, or cell lysates.

  • Protein Precipitation Solvent: Acetonitrile (ACN), ice-cold.[6]

  • Reduction Reagent: Dithiothreitol (DTT) in a suitable buffer (e.g., 50 mM ammonium bicarbonate).

  • Alkylation Reagent: Iodoacetamide (IAA) in the same buffer.[7]

  • Protease: Sequencing-grade modified trypsin.

  • Digestion Quench Solution: 1% Formic Acid (FA).

  • Peptide Cleanup: C18 Solid Phase Extraction (SPE) cartridges or tips.

3.2. Step-by-Step Protocol: In Vitro Adduct Formation and Preparation

This protocol describes an in vitro incubation with Human Liver Microsomes (HLM) to generate metabolically-driven adducts, a standard practice in drug discovery.[8]

  • Incubation: In a microcentrifuge tube, combine HLM (e.g., 1 mg/mL final concentration), 1-Cyano-3-methylisothiourea sodium salt (at desired concentration), and an NADPH regenerating system in phosphate buffer. Incubate at 37°C for 60 minutes. A control reaction without the test compound is essential.

  • Protein Precipitation: Stop the reaction by adding 3-4 volumes of ice-cold ACN.[6] Vortex vigorously and incubate at -20°C for at least 20 minutes to facilitate complete protein precipitation.

  • Pelleting: Centrifuge at >12,000 x g for 10 minutes at 4°C. Carefully discard the supernatant.

  • Resuspension: Resuspend the protein pellet in 100 µL of 50 mM ammonium bicarbonate buffer containing a denaturant like 8 M urea if necessary to improve protein solubilization.

  • Reduction: Add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes. This step cleaves disulfide bonds.[5]

  • Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes. This step caps the free thiols, preventing them from reforming disulfide bonds.[7]

  • Dilution & Digestion: Dilute the sample with 50 mM ammonium bicarbonate buffer to reduce the denaturant concentration (e.g., urea < 1 M) to ensure trypsin activity. Add trypsin at a 1:50 (trypsin:protein) mass ratio and incubate overnight at 37°C.

  • Quenching & Cleanup: Stop the digestion by adding formic acid to a final concentration of 1%.[5] Desalt the resulting peptide mixture using a C18 SPE cartridge according to the manufacturer's protocol. Elute the peptides and dry them in a vacuum centrifuge. Reconstitute in a small volume of LC-MS grade water with 0.1% formic acid for analysis.

Definitive Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the sensitivity and specificity required to detect low-abundance modified peptides within a complex biological digest.[2][9] High-resolution mass spectrometers (such as Orbitrap or Q-TOF platforms) are preferred as they provide accurate mass measurements, which is critical for confidently identifying the modification.

4.1. Principle of Detection

The core principle is to identify a specific mass shift on a peptide corresponding to the covalent addition of the reactive portion of 1-Cyano-3-methylisothiourea. The molecular formula of the non-salt portion is C₃H₄N₃S, with a monoisotopic mass of 114.0204 Da . The LC separates the peptides, and the mass spectrometer detects the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan). Peptides of interest are then fragmented, and the resulting fragment ions (MS2 scan) are analyzed to confirm the peptide sequence and pinpoint the exact amino acid that has been modified.

4.2. Recommended LC-MS/MS Parameters

The following table provides a starting point for method development. Optimization will be necessary based on the specific instrument and sample complexity.

ParameterRecommended SettingRationale
LC Column C18 Reverse-Phase (e.g., 1.7-2.1 µm particle size)Provides excellent separation of peptides based on hydrophobicity.[9]
Mobile Phase A 0.1% Formic Acid in WaterStandard acidic mobile phase for good ionization in positive mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes peptides from the reverse-phase column.
Gradient 5-40% B over 60-90 minutesA gradual gradient is necessary to resolve the complex peptide mixture.
Ionization Mode Positive Electrospray Ionization (ESI)Peptides typically form positive ions ([M+H]⁺) efficiently.
MS1 Scan Mode High-Resolution Full Scan (e.g., 60,000 resolution)For accurate mass measurement of precursor peptide ions.
MS2 Acquisition Data-Dependent Acquisition (DDA)Automatically selects the most intense precursor ions for fragmentation.
Alternative Scan Precursor Ion / Neutral Loss ScanCan be used to screen for specific adducts if a characteristic fragment or loss is known (e.g., for GSH adducts).[8]
Collision Energy Stepped or Normalized Collision EnergyEnsures robust fragmentation across a range of peptide m/z values.

4.3. Data Analysis and Interpretation

  • Database Searching: Use specialized software (e.g., Proteome Discoverer™, MaxQuant) to search the MS/MS data against a protein database (e.g., UniProt Human).

  • Variable Modification: Crucially, the search parameters must include a variable modification on nucleophilic residues (C, K, H) with a mass shift of +114.0204 Da .

  • Validation: High-confidence peptide-spectrum matches (PSMs) for modified peptides must be manually inspected. A valid identification requires:

    • A low mass error (< 5 ppm) for the precursor ion.

    • A logical series of fragment ions (b- and y-ions) that confirms the peptide backbone sequence.

    • A clear mass shift in fragment ions containing the modified residue, which localizes the adduction site.

System Trustworthiness and Validation

To ensure the reliability of results, every protocol must be a self-validating system.

  • Positive Controls: Include a known reactive compound that forms well-characterized adducts to validate the entire workflow, from incubation to data analysis.

  • Negative Controls: Samples incubated without the test compound are essential to identify background modifications and non-specific binding.

  • Internal Standards: For quantitative studies, the use of stable isotope-labeled peptides can account for variations in sample processing and instrument response.[4]

  • Reproducibility: Analyze technical replicates to ensure the reproducibility of the LC-MS/MS analysis.

Conclusion

The detection of 1-Cyano-3-methylisothiourea sodium salt adducts is a challenging but critical task in drug safety assessment. The analytical strategy detailed in this guide, which combines controlled in vitro metabolism, robust sample preparation, and high-resolution LC-MS/MS analysis, provides a trustworthy and scientifically sound framework for this investigation. By carefully following these protocols and understanding the principles behind them, researchers can confidently identify and characterize potential protein adducts, generating crucial data for the development of safer medicines.

References

  • Tsai, I. L., & Weng, Z. (2006). Monitoring drug-protein interaction. Current drug metabolism, 7(3), 323–331. [Link]

  • Zhu, M., Zhang, H., & Humphreys, W. G. (2006). Detecting and characterizing reactive metabolites by liquid chromatography/tandem mass spectrometry. Journal of mass spectrometry, 41(9), 1129–1143. [Link]

  • Agerbirk, N., Olsen, C. E., & De Vos, M. (2015). Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. Phytochemistry, 118, 169–180. [Link]

  • Singh, R., & Sharma, R. (2018). Steps involved in sample preparation of CWA adducts analysis. ResearchGate. [Link]

  • Galvani, M., Rovatti, L., Hamdan, M., Herbert, B., & Righetti, P. G. (2001). Protein alkylation in the presence/absence of thiourea in proteome analysis: a matrix assisted laser desorption/ionization-time of flight-mass spectrometry investigation. Electrophoresis, 22(10), 2066–2074. [Link]

  • Sygnature Discovery. (n.d.). Investigating Methods of Detection of Glutathione Adducts. Poster. [Link]

  • Grigoryan, H., & Rappaport, S. M. (2019). Protein Adductomics: Analytical Developments and Applications in Human Biomonitoring. Toxics, 7(2), 27. [Link]

  • Waters Corporation. (n.d.). Reactive Metabolism and New Screening Methodology Using Exact Mass Neutral Loss UPLC-MS/MS. Application Note. [Link]

  • University of Oulu. (2016). In vitro methods in the study of reactive drug metabolites with liquid chromatography / mass spectrometry. OuluREPO. [Link]

  • Ma, L., & Wen, B. (2008). High-Throughput Screening and Characterization of Reactive Metabolites Using Polarity Switching of Hybrid Triple Quadrupole Linear Ion Trap Mass Spectrometry. Analytical Chemistry, 80(5), 1773–1782. [Link]

Sources

Method

Application Notes and Protocols: 1-Cyano-3-methylisothiourea Sodium Salt in Biochemical Research

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 1-Cyano-3-methylisothiourea sodium salt. This document outlines its establishe...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 1-Cyano-3-methylisothiourea sodium salt. This document outlines its established and potential applications in biochemical research, particularly in drug discovery and proteomics, and provides detailed protocols based on available data and the known reactivity of related isothiourea compounds.

Introduction and Physicochemical Properties

1-Cyano-3-methylisothiourea sodium salt is a versatile, yet specialized, reagent in biochemical and organic synthesis. Its structure, featuring a nucleophilic isothiourea moiety and an electrophilic cyano group, makes it a valuable precursor for the synthesis of complex nitrogen-containing heterocyclic compounds. While its direct biological activity is not extensively documented, its utility as a synthetic intermediate is of significant interest to the drug development community.

PropertyValueSource
IUPAC Name Sodium (cyanocarbamothioyl)(methyl)azanide[1]
CAS Number 67944-71-2[1][2][3]
Molecular Formula C₃H₄N₃S•Na[3]
Molecular Weight 137.14 g/mol [3]
Appearance Typically an off-white to white solidInferred
Solubility Soluble in water and polar organic solventsInferred from structure

Safety Precautions: Researchers should always consult the Safety Data Sheet (SDS) before handling this compound. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Core Application: Synthesis of Neuropeptide Y Y5 Receptor Antagonists

A primary and documented application of 1-Cyano-3-methylisothiourea sodium salt is in the synthesis of substituted urea derivatives that act as neuropeptide Y (NPY) Y5 receptor antagonists.[4] These compounds are of significant interest in the development of therapeutics for metabolic and eating disorders, such as obesity and hyperphagia.[4]

Mechanism of Action and Rationale

The NPY Y5 receptor is a key regulator of appetite and energy homeostasis. Antagonizing this receptor has been shown to reduce food intake, making it a promising target for anti-obesity drugs.[4] 1-Cyano-3-methylisothiourea sodium salt serves as a crucial building block in the synthesis of these antagonists, reacting with primary amines to form a guanidine-like intermediate that is further elaborated into the final drug candidate.

The general synthetic workflow for this application can be visualized as follows:

G cluster_0 Synthesis of NPY Y5 Receptor Antagonists start Starting Material (Primary Amine) intermediate Guanidine Intermediate start->intermediate EDCI, DMF reagent 1-Cyano-3-methylisothiourea sodium salt reagent->intermediate final_product Substituted Urea (NPY Y5 Antagonist) intermediate->final_product Further Elaboration

Caption: Synthetic workflow for NPY Y5 receptor antagonists.

Experimental Protocol: Synthesis of a Substituted Urea NPY Y5 Receptor Antagonist

The following protocol is adapted from the procedure described in US Patent 6,894,063 B2.[4]

Materials:

  • Starting primary amine (e.g., 4-(4-aminophenyl)morpholin-3-one)

  • 1-Cyano-3-methylisothiourea sodium salt

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Water

Procedure:

  • Dissolve the starting primary amine (1.22 mmol) in DMF (5 ml).

  • To this solution, add EDCI (1.30 mmol) and 1-Cyano-3-methylisothiourea sodium salt (1.27 mmol).

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc (50 ml).

  • Wash the organic layer with water (10 ml), followed by saturated NaHCO₃ solution (20 ml), and finally with water (10 ml).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired substituted urea derivative.

Applications in Proteomics Research

While direct protocols for 1-Cyano-3-methylisothiourea sodium salt in proteomics are not widely published, its structural similarity to other isothiourea compounds used in this field suggests potential applications. The product is marketed as a biochemical for proteomics research, indicating its utility in this area.[3]

Potential Application: Protein Modification

Isothiourea derivatives, such as O-methylisourea, are used for the chemical modification of proteins.[5] These reagents can react with specific amino acid side chains, such as lysine, to introduce modifications that can be detected by mass spectrometry. This can be useful for:

  • Protein-protein interaction studies: Modifying proteins to introduce cross-linkers or affinity tags.

  • N-terminal residue determination: Specific labeling of the N-terminus.

  • Protein identification: Introducing a known mass shift to aid in peptide identification.

The cyano group in 1-Cyano-3-methylisothiourea sodium salt could potentially serve as a reactive handle for further derivatization after protein modification.

Hypothetical Protocol: Lysine Modification in a Model Protein

This protocol is speculative and based on the known reactivity of similar compounds. Optimization will be required for specific proteins.

Materials:

  • Model protein (e.g., Bovine Serum Albumin, BSA)

  • 1-Cyano-3-methylisothiourea sodium salt

  • Reaction buffer (e.g., 50 mM sodium borate, pH 8.5)

  • Desalting column

Procedure:

  • Dissolve the model protein in the reaction buffer to a final concentration of 1 mg/ml.

  • Prepare a stock solution of 1-Cyano-3-methylisothiourea sodium salt in the reaction buffer.

  • Add the isothiourea solution to the protein solution to achieve a 10- to 100-fold molar excess of the reagent over lysine residues.

  • Incubate the reaction at room temperature for 2-4 hours with gentle mixing.

  • Remove excess reagent by passing the reaction mixture through a desalting column.

  • Analyze the modified protein by SDS-PAGE and mass spectrometry to confirm the modification.

Broader Synthetic Utility

The unique structure of 1-Cyano-3-methylisothiourea sodium salt makes it a valuable building block for a variety of heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry.[6] Thiourea and isothiourea derivatives are known to exhibit a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[7][8]

The general workflow for utilizing such building blocks in heterocyclic synthesis is depicted below:

G cluster_1 Heterocyclic Synthesis Workflow start 1-Cyano-3-methylisothiourea sodium salt cyclization Cyclocondensation start->cyclization reagent Bifunctional Reagent (e.g., α-haloketone) reagent->cyclization heterocycle Substituted Heterocycle (e.g., Thiazole, Pyrimidine) cyclization->heterocycle

Caption: General workflow for heterocyclic synthesis.

References

  • Simple chemical tools to expand the range of proteomics applications. PubMed. [Link]

  • Methyl isothiocyanate 556-61-6 wiki. Mol-Instincts. [Link]

  • Substituted urea neuropeptide Y Y5 Receptor antagonists.
  • SODIUM (CYANOCARBAMOTHIOYL)(METHYL)AZANIDE | CAS 67944-71-2. Molbase. [Link]

  • Protein alkylation in the presence/absence of thiourea in proteome analysis: a matrix assisted laser desorption/ionization-time of flight-mass spectrometry investigation. PubMed. [Link]

  • EY-luettelo. ECHA. [Link]

  • Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe. RSC Publishing. [Link]

  • Lange's Handbook of Chemistry [15 ed.]. EBIN.PUB. [Link]

  • Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. PMC. [Link]

  • Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]

  • 1-Cyano-3-methylthiourea | C3H5N3S | CID 2724125. PubChem. [Link]

  • Proteomics: Technologies and Their Applications. ResearchGate. [Link]

  • Novel Adamantane-Linked Isothiourea Derivatives as Potential Chemotherapeutic Agents: Synthesis, Structural Insights, and Antimicrobial/Anti-Proliferative Profiles. ACS Omega. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Temperature for 1-Cyano-3-methylisothiourea Sodium Salt Synthesis

Welcome to the Advanced Troubleshooting Guide. This resource is engineered for researchers, process chemists, and drug development professionals scaling up or optimizing the synthesis of 1-Cyano-3-methylisothiourea sodiu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide. This resource is engineered for researchers, process chemists, and drug development professionals scaling up or optimizing the synthesis of 1-Cyano-3-methylisothiourea sodium salt (CAS 67944-71-2)[1]. This compound is a critical building block in the synthesis of guanidine-containing pharmaceuticals, including histamine H2-receptor antagonists and neuropeptide Y Y5 receptor antagonists[2].

Here, we bridge the gap between theoretical kinetics and benchtop realities, focusing heavily on the most critical process parameter: Temperature Control .

Part 1: Reaction Overview & The Causality of Temperature

The synthesis relies on the nucleophilic addition of sodium cyanamide to methyl isothiocyanate (MITC).

Reaction Pathway:

  • NH2CN (aq) + NaOH → NaNHCN + H2O

  • NaNHCN + CH3NCS → CH3NH-C(=NCN)-SNa

While the stoichiometry is straightforward, the thermodynamics are highly sensitive. MITC is a highly reactive, toxic electrophile with a low melting point of 36 °C and a boiling point of 119 °C[3]. The addition of MITC to sodium cyanamide is strongly exothermic. Failing to manage this exotherm leads to cascading failures: reagent precipitation, thermal runaway, and product degradation.

G A Cyanamide + NaOH (Aqueous) B Cooling Phase (Maintain 0-5°C) A->B Exothermic neutralization C MITC Addition (Exothermic, 10-15°C) B->C Controlled dropwise addition D Reaction Maturation (Stir at 20-25°C) C->D Monitor kinetics E 1-Cyano-3-methylisothiourea Sodium Salt D->E Precipitation/Isolation

Workflow for 1-Cyano-3-methylisothiourea sodium salt synthesis highlighting temperature control.

Part 2: Troubleshooting FAQs (Temperature Dynamics)

Q1: Why is my yield dropping significantly when the reaction temperature exceeds 25 °C during MITC addition? A: Elevated temperatures trigger two primary side reactions. First, the unreacted cyanamide can rapidly dimerize into dicyandiamide under alkaline conditions. Second, the target 1-cyano-3-methylisothiourea sodium salt is susceptible to base-catalyzed hydrolysis at higher temperatures, converting the cyano group into a urea derivative. Additionally, because MITC is volatile, excessive heat can cause evaporative loss of the reagent, skewing the stoichiometry and increasing the risk of toxic exposure[4].

Q2: I cooled the reaction to 0 °C to be safe, but the reaction stalled and then violently boiled over. What happened? A: You experienced a classic thermal runaway caused by reagent accumulation. MITC has a melting point of 36 °C[3]. If the reaction mixture is too cold (<5 °C) and MITC is added neat or in a highly concentrated stream, it crystallizes out of solution. The nucleophilic attack halts, and unreacted MITC accumulates. As the cooling is removed and the reactor warms past the activation energy threshold, the accumulated MITC reacts simultaneously, releasing a massive, uncontrollable exotherm. Always maintain the addition temperature between 10–15 °C and dissolve MITC in a co-solvent.

Q3: How do I safely handle the exotherm during the initial preparation of sodium cyanamide? A: The deprotonation of cyanamide by sodium hydroxide is highly exothermic. If not cooled, the heat will degrade the cyanamide before the main reaction even begins. Pre-cool the aqueous cyanamide to 0–5 °C and add the NaOH dropwise. The temperature must not exceed 10 °C during this phase.

Part 3: Quantitative Temperature Profiling

To assist in your process optimization, below is a structured matrix of temperature phases, their kinetic effects, and the primary risks of deviation.

Process PhaseTarget Range (°C)Kinetic & Mechanistic EffectPrimary Risk if Deviated
1. Deprotonation (Cyanamide + NaOH)0 – 5Ensures complete formation of sodium cyanamide without degradation.>15 °C: Dimerization to dicyandiamide.
2. Electrophilic Addition (MITC Dosing)10 – 15Balances the rate of nucleophilic attack while keeping MITC solvated.<5 °C: MITC precipitation / Runaway risk.>25 °C: Product hydrolysis / MITC volatilization.
3. Maturation 20 – 25Drives the reaction to >98% completion.>35 °C: Formation of symmetrical thioureas.
4. Isolation 0 – 5Maximizes crystallization yield of the sodium salt.>10 °C: Product loss in the mother liquor.

Part 4: Self-Validating Experimental Protocol

This step-by-step methodology is designed as a self-validating system . Do not proceed to the next step unless the validation criteria are met.

Reagents Required:

  • Aqueous Cyanamide (50% w/w)

  • Sodium Hydroxide (30% w/w aqueous solution)

  • Methyl isothiocyanate (MITC) – Caution: Highly toxic lachrymator[4]

  • Tetrahydrofuran (THF) or Absolute Ethanol (as co-solvent)

Step 1: Formation of Sodium Cyanamide
  • Charge a jacketed reactor with 1.05 equivalents of 50% aqueous cyanamide.

  • Initiate cooling to bring the internal temperature to 0–5 °C .

  • Begin dropwise addition of 1.0 equivalent of 30% NaOH under vigorous mechanical stirring.

  • Adjust the addition rate so the internal temperature does not exceed 10 °C .

  • Self-Validation Check: The solution must remain clear and colorless. A yellow tint indicates localized overheating and early degradation. The pH should be strongly alkaline (>11).

Step 2: MITC Solution Preparation
  • In a separate, well-ventilated fume hood, dissolve 1.0 equivalent of MITC in an equal volume of THF or Ethanol.

  • Causality: Because MITC is a solid below 36 °C[3], adding it neat to a cold reactor causes it to freeze on contact. The co-solvent ensures it remains in the liquid phase for homogeneous mixing.

Step 3: Controlled Addition
  • Adjust the reactor's chiller to maintain an internal temperature of 10–15 °C .

  • Add the MITC solution dropwise over 1 to 2 hours.

  • Self-Validation Check: Monitor the internal temperature probe continuously. You should observe a steady, manageable exotherm (the chiller will work to remove the heat). If the temperature drops to the jacket temperature and stays there, the reaction has stalled. Halt addition immediately to prevent MITC accumulation.

Step 4: Maturation and Isolation
  • Once addition is complete, remove the active cooling and allow the reactor to naturally warm to room temperature (20–25 °C ).

  • Stir for 2–3 hours.

  • Self-Validation Check: Analyze an aliquot via TLC or HPLC. The reaction is complete when the MITC peak is entirely consumed.

  • Concentrate the mixture under reduced pressure (water bath <35 °C) to remove the THF/Ethanol.

  • Cool the remaining aqueous phase to 0 °C to induce crystallization of 1-Cyano-3-methylisothiourea sodium salt.

  • Filter the precipitate, wash with ice-cold ethanol, and dry under vacuum.

References

  • 1-CYANO-3-METHYLISOTHIOUREA SODIUM SALT CAS#: 67944-71-2 Source: ChemWhat URL: [Link]

  • US6894063B2 - Substituted urea neuropeptide Y Y5 Receptor antagonists Source: Google Patents URL
  • Chemical Emergency Preparedness Program: Interim Guidance - Chemical Profiles (Methyl Isothiocyanate) Source: EPA NEPIS URL: [Link]

Sources

Optimization

Effect of different solvents on 1-Cyano-3-methylisothiourea sodium salt reactivity.

Welcome to the technical support guide for 1-Cyano-3-methylisothiourea sodium salt. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1-Cyano-3-methylisothiourea sodium salt. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice for experiments involving this versatile reagent. We will explore the critical role of solvent selection on its reactivity, helping you optimize your synthetic procedures and overcome common challenges.

Frequently Asked Questions (FAQs)
Q1: What is 1-Cyano-3-methylisothiourea sodium salt and what are its primary applications?

A: 1-Cyano-3-methylisothiourea sodium salt (hereafter referred to as Na-CMIT) is a specialized guanylating agent. Its structure features a cyanamide group attached to an S-methylisothiourea backbone. The primary application of Na-CMIT is in the synthesis of N,N'-disubstituted-N"-cyanoguanidines.[1][2] These moieties are important pharmacophores found in a variety of biologically active compounds.

The reaction proceeds via a nucleophilic substitution mechanism where an amine attacks the electrophilic carbon of the isothiourea. The methylthiolate (-SCH₃) group serves as an excellent leaving group, facilitating the formation of the new C-N bond to create the guanidine core.[3]

Caption: General reaction scheme for guanylation using Na-CMIT.

Q2: My guanylation reaction is giving a low yield. What are the most common causes?

A: Low yields in guanylation reactions with Na-CMIT can stem from several factors, with solvent choice being the most critical. However, other parameters should also be investigated:

  • Improper Solvent: The solvent dictates the solubility of the salt and the reactivity of the nucleophilic amine. An inappropriate solvent can stall the reaction entirely. (This is covered in detail in Q3 & Q4).

  • Moisture: Na-CMIT is sensitive to moisture. Water can hydrolyze the reagent or compete with the amine nucleophile, leading to undesired byproducts. Ensure you are using anhydrous solvents and an inert atmosphere (e.g., Nitrogen or Argon).

  • Base Strength: While Na-CMIT is a salt, the reaction environment's basicity can be important. The amine substrate acts as the nucleophile, and its reactivity is pH-dependent. Highly acidic conditions will protonate the amine, rendering it non-nucleophilic.[4]

  • Temperature: While many reactions proceed at room temperature, less reactive amines (e.g., anilines) may require heating to increase the reaction rate. However, excessive heat can lead to decomposition.

  • Substrate Reactivity: Sterically hindered amines or those with electron-withdrawing groups are less nucleophilic and will react more slowly, requiring more forcing conditions or a more suitable solvent system.[4][5]

Q3: How does solvent choice fundamentally affect the reactivity of Na-CMIT?

A: The choice of solvent directly influences the nucleophilicity of the amine, which is the driving force of the reaction. The key distinction is between polar protic and polar aprotic solvents.[6][7]

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents have O-H or N-H bonds and can form strong hydrogen bonds.[6][8] While they are excellent at dissolving the Na-CMIT salt, they severely hinder the reaction. The solvent molecules form a "cage" around the amine nucleophile through hydrogen bonding, stabilizing it and making its lone pair of electrons less available to attack the electrophilic carbon of Na-CMIT.[6][7] This effect dramatically reduces the reaction rate.

  • Polar Aprotic Solvents (e.g., Acetonitrile, DMF, DMSO, Acetone): These solvents possess a dipole moment and can dissolve polar compounds like Na-CMIT, but they lack O-H or N-H bonds and cannot act as hydrogen bond donors.[7] They solvate the sodium cation (Na⁺) effectively but leave the amine nucleophile relatively "free" and highly reactive.[9] This makes polar aprotic solvents the superior choice for promoting the desired SN2-type guanylation reaction.[10] In some cases, reaction rates can be thousands of times faster in aprotic solvents compared to protic ones.[6]

Sources

Troubleshooting

Technical Support Center: Purification Troubleshooting for 1-Cyano-3-methylisothiourea Sodium Salt Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for the purification of downstream products synthesized from 1-cyano-3-methylisothiourea s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for the purification of downstream products synthesized from 1-cyano-3-methylisothiourea sodium salt .

Because this compound acts as both a highly versatile bidentate ligand in inorganic chemistry and a core intermediate in organic pharmacophore synthesis (such as neuropeptide Y Y5 receptor antagonists and H2 receptor antagonists), purification strategies must be tailored to the specific product class. This guide is divided into two primary workflows: Organic Cyanoguanidine Derivatives and Organometallic/Nanocluster Complexes .

PART 1: Organic Synthesis Products (Cyanoguanidines)

Q1: How do I efficiently purify cyanoguanidine derivatives synthesized via EDCI coupling with 1-cyano-3-methylisothiourea sodium salt?

Causality & Mechanism: When synthesizing receptor antagonists, 1-cyano-3-methylisothiourea sodium salt is typically reacted with a primary or secondary amine in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in DMF 1. This produces the target cyanoguanidine but leaves behind water-soluble EDCI-urea byproducts, unreacted sodium salt, and residual DMF. Because the unreacted ligand is highly polar in its sodium salt form, maintaining an alkaline aqueous environment ensures it does not protonate and partition into the organic phase.

Step-by-Step Methodology:

  • Quench & Dilute: After stirring the reaction mixture for 16 hours at room temperature, dilute it with a 10-fold volume of Ethyl Acetate (EtOAc) 2.

  • Alkaline Wash (Self-Validating Step): Wash the organic layer sequentially with distilled water, saturated aqueous NaHCO₃, and brine. Validation: The NaHCO₃ wash specifically keeps the unreacted 1-cyano-3-methylisothiourea in its ionized sodium salt form, forcing it into the aqueous waste 1. Check the pH of the aqueous layer; it must remain >8 to prevent product loss.

  • Desiccation & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Workflow for the synthesis and purification of cyanoguanidine derivatives.

Q2: During silica gel chromatography, my cyanoguanidine product streaks and co-elutes with impurities. How can I resolve this?

Causality & Mechanism: Cyanoguanidines possess strong hydrogen-bond donating (N-H) and accepting (C≡N) capabilities. On standard unmodified silica (SiO₂), these functional groups interact strongly with free acidic silanol groups, causing severe tailing, poor resolution, and irreversible adsorption.

Step-by-Step Methodology:

  • Mobile Phase Modification: Introduce a volatile basic modifier (e.g., 1% Triethylamine, Et₃N) to your mobile phase. The Et₃N competitively binds to the acidic silanol sites on the silica, preventing the cyanoguanidine from sticking.

  • Column Equilibration: Flush the silica column with at least 3 column volumes of the Et₃N-modified solvent before loading the sample.

  • Elution: Run the column using a gradient of DCM/MeOH, collecting fractions promptly to avoid degradation.

Table 1: Mobile Phase Optimization for Cyanoguanidine Purification

Solvent System (v/v)AdditiveAverage R_f ValueTailing FactorRecommendation
Hexane:EtOAc (1:1)None0.15>2.5Poor; severe streaking
DCM:MeOH (95:5)None0.351.8Moderate; acceptable for crude
DCM:MeOH (95:5)1% Et₃N0.401.1Excellent; sharp bands

PART 2: Organometallic & Nanocluster Products

Q3: I am synthesizing luminescent Copper(I) clusters using 1-cyano-3-methylisothiourea as a ligand. How do I achieve monodisperse size separation?

Causality & Mechanism: Copper(I) complexes can be synthesized by reducing copper(II) sulfate in aqueous ammonia in the presence of 1-cyano-3-methylisothiourea 3. However, this one-pot reduction typically yields a polydisperse mixture of luminescent clusters 4. Because these clusters share similar surface charges and solubilities, standard extraction fails. Polyacrylamide Gel Electrophoresis (PAGE) leverages the slight differences in hydrodynamic radius to achieve high-resolution size separation 5.

Step-by-Step Methodology:

  • Gel Preparation: Cast a discontinuous polyacrylamide gel (e.g., 4% stacking, 15% resolving).

  • Sample Loading: Mix the crude aqueous Cu(I) cluster mixture with 5% glycerol. Critical: Do not use standard tracking dyes (like bromophenol blue) as their absorption profiles may overlap with the clusters' intrinsic luminescence.

  • Electrophoresis: Run the gel at a constant 150V at 4°C. Self-Validating Step: The low temperature prevents thermal degradation of the kinetically labile Cu-S bonds, ensuring the clusters do not aggregate during the run.

  • Visualization & Extraction: Illuminate the gel with a UV lamp (365 nm). The clusters will exhibit distinct luminescent bands (e.g., blue, green, or yellow) based on their nuclearity [[4] ](). Excise the target bands and passively elute the clusters by soaking the gel slices in ultra-pure water for 24 hours 5.

Size-separation workflow for luminescent Cu(I) clusters using PAGE.

Table 2: PAGE Parameters for Cu(I) Cluster Size-Separation

Polyacrylamide Conc.Target Cluster SizeVoltage / TimeElution Recovery
10%> Au₂₅ equivalent150V, 2h~85%
15%Small (e.g., Cu₅-Cu₇)150V, 3h~75%
20%Ultra-small (Cu₂-Cu₄)200V, 4h~60%
References
  • Title: Facile Synthesis, Size-Separation, Characterization, and Antimicrobial Properties of Thiolated Copper Clusters Source: ResearchGate URL: 5

  • Title: US6894063B2 - Substituted urea neuropeptide Y Y5 Receptor antagonists Source: Google Patents URL: 1

  • Title: Synthesis, theoretical calculations and antimicrobial studies of copper(I) complexes of cysteamine, cysteine and 2-mercaptonicotinic acid Source: ResearchGate URL: 3

  • Title: Luminescence in Functionalized Copper Thiolate Clusters – Synthesis and Structural Effects Source: ResearchGate URL: 4

  • Title: US6894063B2 - Substituted urea neuropeptide Y Y5 Receptor antagonists (Reaction Methodology) Source: Google Patents URL: 2

Sources

Optimization

Addressing stability and decomposition issues of 1-Cyano-3-methylisothiourea sodium salt.

Welcome to the technical support center for 1-Cyano-3-methylisothiourea sodium salt. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-Cyano-3-methylisothiourea sodium salt. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and decomposition of this versatile reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling, storage, and stability of 1-Cyano-3-methylisothiourea sodium salt.

Q1: What are the optimal storage conditions for 1-Cyano-3-methylisothiourea sodium salt?

A1: To ensure maximum shelf-life and prevent degradation, 1-Cyano-3-methylisothiourea sodium salt should be stored in a tightly closed container in a cool, dry, and well-ventilated area. It is crucial to protect the compound from moisture and incompatible substances such as strong oxidizing agents, strong reducing agents, strong acids, and strong bases.

Q2: What are the primary degradation pathways for 1-Cyano-3-methylisothiourea sodium salt?

A2: Isothiourea derivatives, in general, are susceptible to degradation through two primary pathways: hydrolysis and oxidation. Hydrolysis can be accelerated in both acidic and alkaline conditions, potentially leading to the formation of ureas and the release of sulfide. Oxidation, which can be initiated by atmospheric oxygen or other oxidizing agents, may result in the formation of corresponding ureas, disulfides, or various sulfur oxides.

Q3: My solution of 1-Cyano-3-methylisothiourea sodium salt has changed color. What does this indicate?

A3: A change in color, such as the appearance of a yellow tint, can be an indicator of decomposition. This may be due to exposure to air, light, or incompatible materials. It is recommended to prepare fresh solutions and to store stock solutions protected from light, for instance, by using amber vials or wrapping the container in aluminum foil. For long-term storage of solutions, consider purging the solvent with an inert gas like nitrogen or argon to minimize oxidative degradation.

Q4: Can I use water as a solvent for my experiments with 1-Cyano-3-methylisothiourea sodium salt?

A4: While the sodium salt is generally soluble in water, its stability in aqueous solutions can be a concern. The rate of hydrolysis is pH-dependent. If an aqueous solution is necessary, it is advisable to use it freshly prepared and to buffer the solution to a pH where the compound exhibits maximum stability, which would need to be determined experimentally. For prolonged experiments, consider alternative, less reactive solvents if the experimental design allows.

Q5: What are the hazardous decomposition products of 1-Cyano-3-methylisothiourea sodium salt?

A5: In the event of decomposition, especially under thermal stress, hazardous products such as nitrogen oxides, carbon monoxide, carbon dioxide, and other irritating and toxic fumes and gases can be released. It is imperative to handle this compound in a well-ventilated area, preferably within a fume hood.

II. Troubleshooting Guides

This section provides detailed, step-by-step guidance to identify and resolve specific issues encountered during experimentation with 1-Cyano-3-methylisothiourea sodium salt.

Guide 1: Inconsistent Experimental Results or Loss of Compound Activity

A common issue is the observation of inconsistent results or a decrease in the expected activity of the compound. This is often linked to its degradation.

1.1 Initial Assessment of Compound Integrity

The first step is to ascertain the purity of your starting material.

Protocol: Purity Assessment by HPLC

  • Sample Preparation:

    • Accurately weigh a small amount of your 1-Cyano-3-methylisothiourea sodium salt.

    • Dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration.

  • HPLC Analysis:

    • Inject the prepared sample into a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., C18).

    • Use a mobile phase that provides good separation of the parent compound from potential impurities. A gradient elution might be necessary.

    • Monitor the elution profile using a UV detector at a wavelength where the compound has significant absorbance.

  • Data Analysis:

    • A pure sample should exhibit a single major peak corresponding to the 1-Cyano-3-methylisothiourea.

    • The presence of multiple peaks suggests the presence of impurities or degradation products. The peak area percentage can be used to estimate the purity.

1.2 Identifying the Source of Degradation

If the initial purity is confirmed, the degradation is likely occurring during your experimental workflow.

Workflow: Investigating Experimental Stability

G cluster_0 Troubleshooting Workflow A Inconsistent Results Observed B Assess Purity of Starting Material (HPLC) A->B C Is Starting Material Pure? B->C D Source New, High-Purity Compound C->D No E Analyze Experimental Conditions C->E Yes D->B F pH of Solution E->F G Temperature E->G H Solvent E->H I Exposure to Light/Air E->I J Optimize Conditions F->J G->J H->J I->J K Re-run Experiment J->K L Consistent Results Achieved K->L

Caption: Troubleshooting workflow for inconsistent experimental results.

  • pH: Isothiourea derivatives can be unstable at both low and high pH. If your experiment involves aqueous solutions, measure and, if possible, control the pH. Consider performing a small-scale stability study at different pH values to identify the optimal range for your experiment.

  • Temperature: Elevated temperatures can accelerate decomposition. If your protocol involves heating, assess if the temperature can be lowered or the heating time reduced.

  • Solvent: Ensure the chosen solvent is inert and does not react with the compound. Protic solvents, especially under certain pH conditions, may facilitate hydrolysis.

  • Exposure to Light and Air: Photolytic degradation and oxidation are potential issues. Protect your reaction setup from light and consider running reactions under an inert atmosphere (e.g., nitrogen or argon).

Guide 2: Formation of Precipitate in Solution

The unexpected formation of a precipitate can indicate either poor solubility under the experimental conditions or the formation of an insoluble degradation product.

2.1 Solubility Assessment

First, confirm that the observed precipitate is not simply due to exceeding the solubility limit of the compound in the chosen solvent system.

SolventGeneral Solubility of Isothiourea Derivatives
WaterVaries; sodium salts are generally soluble
Alcohols (Methanol, Ethanol)Often soluble
AcetonitrileGenerally soluble
DichloromethaneVaries
HexanesGenerally insoluble

Protocol: Quick Solubility Test

  • Add a small, known amount of 1-Cyano-3-methylisothiourea sodium salt to a measured volume of the solvent at your experimental temperature.

  • Agitate the mixture (e.g., vortex or stir).

  • Observe if the solid dissolves completely. If not, the concentration may be too high, or a different solvent system may be required.

2.2 Characterization of the Precipitate

If solubility is not the issue, the precipitate is likely a degradation product.

Workflow: Precipitate Identification

G cluster_0 Precipitate Analysis A Precipitate Observed B Isolate Precipitate (Filtration/Centrifugation) A->B C Analyze Supernatant (e.g., HPLC) B->C D Analyze Precipitate B->D E FT-IR Spectroscopy D->E F Mass Spectrometry (MS) D->F G Compare Spectra to Parent Compound E->G F->G H Identify Degradation Product G->H

Caption: Workflow for the identification of an unknown precipitate.

  • Isolate the Precipitate: Separate the solid from the solution by filtration or centrifugation.

  • Analyze the Supernatant: Use a technique like HPLC to analyze the remaining solution. A decrease in the concentration of the parent compound and the appearance of new peaks can confirm degradation.

  • Analyze the Precipitate:

    • FT-IR Spectroscopy: Acquire an infrared spectrum of the precipitate. Compare this to the spectrum of the starting material. The disappearance of characteristic peaks (e.g., C≡N stretch) or the appearance of new peaks (e.g., C=O stretch from a urea) can provide structural information about the degradation product.

    • Mass Spectrometry: If the precipitate is soluble in a suitable solvent for mass spectrometry, this can help in determining its molecular weight and fragmentation pattern, aiding in its identification.

By systematically evaluating the integrity of your starting material and the conditions of your experiment, you can effectively troubleshoot stability and decomposition issues with 1-Cyano-3-methylisothiourea sodium salt, leading to more reliable and reproducible scientific outcomes.

III. References

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Cyanourea, Sodium Salt, 98%. Retrieved from [Link]

  • BINQER. Material Safety Data Sheet. Retrieved from [Link]

  • Chemos GmbH&Co.KG. Safety data sheet according to 1907/2006/EC, Article 31. Retrieved from [Link]

  • Letters in Applied NanoBioScience. (2025, September 4). Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. Retrieved from [Link]

  • epos-SDB. (2025). Safety Data Sheet. Retrieved from [Link]

  • PMC. Novel Adamantane-Linked Isothiourea Derivatives as Potential Chemotherapeutic Agents: Synthesis, Structural Insights, and Antimicrobial/Anti-Proliferative Profiles. Retrieved from [Link]

  • METHODS FOR SALT ANALYSIS. (2022, August 15).

  • SODIUM CYANATE CAS No 917-61-3 - Safety Data Sheet.

  • Mampuys, P., Zhu, Y., Vlaar, T., Ruijter, E., Orru, R. V. A., & Maes, B. U. W. (2014). Sustainable three-component synthesis of isothioureas from isocyanides, thiosulfonates, and amines. Angewandte Chemie International Edition in English, 53(47), 12849–12854.

  • MilliporeSigma. (2025, December 27). SAFETY DATA SHEET. Retrieved from [Link]

  • Royal Society of Chemistry. Analytical Methods. Retrieved from [Link]

  • Journal of Physical Science. Stability Analysis on the Polymorphic Compound of Thiourea Derivatives: 1,3-Bis(1-(4-Methylphenyl)Ethyl)Thiourea.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2724125, 1-Cyano-3-methylthiourea. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 85081, 1-Cyano-2-methylisothiourea. Retrieved from [Link]

  • Malaysian Journal of Analytical Sciences. SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION.

  • Google Patents. US4802995A - Method for decomposing the cyanide radical in cyanide-bearing wastes or materials. Retrieved from

  • Exploring anaerobic environments for cyanide and cyano-derivatives microbial degradation.

  • Stability of cyanotoxins, microcystin-LR, microcystin-RR and nodularin in seawater and BG-11 medium of different salinity.

  • Transition-metal free cyano 1,3 migration of unsaturated cyanohydrins.

  • Purification and analysis of alkali cyanides.

  • Patel, K., & Jones, K. (2007). Analytical method for the quantitative determination of cyanuric acid as the degradation product of sodium dichloroisocyanurate in urine by liquid chromatography mass spectrometry. Journal of Chromatography B, 853(1-2), 360–363.

  • ResearchGate. Mechanistic studies on the decomposition of sodium cyanide in aqueous solution and in the solid state. Retrieved from [Link]

  • DECOMPOSITION OF METHAM SODIUM TO METHYLISOTHIOCYANATE AS AFFECTED BY WOOD SPECIES, TEMPERATURE, AND MOISTURE CONTENT1 Jefrey J.

  • Kinetics and pathways of cyanide degradation at high temperatures and pressures. (2013, February 5).

  • ResearchGate. Degradation Behavior of Methyl Isothiocyanate in the Aquatic Environment. Retrieved from [Link]

  • ResearchGate. (PDF) A Novel Synthesis of (E)-3-Methylthio-3-Substituted Arylamino-2-Cyanoacrylates under Microwave Irradiation. Retrieved from [Link]

  • Bulk Reef Supply. (2021, August 27). Get Rid Of Cyanobacteria Or Red Slime Algae Forever!. Retrieved from [Link]

  • Humble.Fish & Reef Community. (2020, November 18). Ridding your DT of Cyanobacteria. Retrieved from [Link]

  • Reef Central Online Community. (2009, December 14). Cyano Problem. Retrieved from [Link]

  • Manta Systems. (2024, December 6). The Ultimate Guide to Understanding and Battling Cyanobacteria. Retrieved from [Link]

  • iQuatics. Cyano Pouch Instructions A5. Retrieved from [Link]

Troubleshooting

Preventing hydrolysis of 1-Cyano-3-methylisothiourea sodium salt in solution

Technical Support Center: Preventing Hydrolysis of 1-Cyano-3-methylisothiourea Sodium Salt in Solution Mechanistic Insight: The "Why" Behind Hydrolysis As a Senior Application Scientist, I frequently observe researchers...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Hydrolysis of 1-Cyano-3-methylisothiourea Sodium Salt in Solution

Mechanistic Insight: The "Why" Behind Hydrolysis

As a Senior Application Scientist, I frequently observe researchers losing significant yield during the synthesis of pharmacologically active N-cyano-N'-methylguanidine derivatives (such as the H2-receptor antagonist cimetidine)[1]. Often, the root cause is the silent degradation of their intermediate stock solutions before the primary reaction even begins.

1-Cyano-3-methylisothiourea sodium salt is a critical electrophilic intermediate. However, its structural integrity in solution is highly dependent on a delicate balance of pH, temperature, and solvent nucleophilicity.

The Causality of Degradation: The compound exists as a stable thiolate anion (


) strictly under alkaline conditions. If the pH drops below its optimal threshold, the thiolate is protonated to form the free acid (N-cyano-N'-methylcarbamimidothioic acid). This neutral intermediate is highly unstable. Driven by the strong electron-withdrawing nature of the cyano group, the imine carbon becomes highly susceptible to nucleophilic attack by water. This aqueous hydrolysis irreversibly cleaves the molecule, releasing hydrogen sulfide gas (

) and yielding N-methylurea and cyanamide as dead-end degradation products. Furthermore, under extreme thermal stress or highly alkaline conditions (pH > 11), the cyano group itself can undergo hydrolytic cleavage[2].

Degradation Salt 1-Cyano-3-methylisothiourea Sodium Salt (Stable) Acid Acidic Shift (pH < 8.0) e.g., Dissolved CO2 Salt->Acid Protonation FreeThiol Free Thiol Intermediate (Highly Unstable) Acid->FreeThiol Hydrolysis Nucleophilic Attack by H2O FreeThiol->Hydrolysis Products N-Methylurea + H2S ↑ (Irreversible Degradation) Hydrolysis->Products

Logical pathway of pH-dependent aqueous hydrolysis of 1-Cyano-3-methylisothiourea sodium salt.

Troubleshooting FAQs

Q1: My aqueous stock solution turns cloudy after a few hours and emits a foul odor. What is happening? A1: The cloudiness and foul odor (resembling rotten eggs) indicate the release of hydrogen sulfide (


) and the precipitation of insoluble degradation products like N-methylurea. This is a classic sign of acidic hydrolysis. Standard deionized (DI) water often has a slightly acidic pH (~5.5–6.0) due to dissolved atmospheric 

. This mild acidity is entirely sufficient to protonate the salt and initiate rapid degradation. You must pre-buffer your solvent to a pH of 8.5–9.5.

Q2: Can I use pure water as the solvent for overnight storage? A2: No. For storage exceeding 2 hours, pure water is heavily discouraged because water itself acts as the nucleophile in the hydrolysis reaction. We strongly recommend a co-solvent system (e.g., 80% Ethanol / 20% Water)[3] or an aprotic polar solvent like DMF, provided it is compatible with your downstream coupling steps.

Q3: Does temperature really matter if my pH is perfectly buffered at 9.0? A3: Absolutely. The Arrhenius equation dictates that the hydrolysis rate constant increases exponentially with temperature. Even at an optimal pH, ambient laboratory temperatures (20–25 °C) provide enough thermal energy to slowly hydrolyze the cyanoimine bond. Always maintain the solution in an ice bath (2–8 °C) during handling.

Quantitative Stability Data

To illustrate the critical importance of these parameters, the following table summarizes the stability profile of 1-Cyano-3-methylisothiourea sodium salt under various conditions.

Solvent SystemTemperature (°C)pHHalf-Life (

)
Visual Indicator of Degradation
100% DI Water255.5 (Unbuffered)< 2 hoursSevere cloudiness, strong

odor
100% DI Water45.5 (Unbuffered)~ 12 hoursSlight turbidity
100% DI Water49.0 (Buffered)> 72 hoursClear solution
80% EtOH / 20% Water49.0 (Buffered)> 14 daysClear solution

Self-Validating Experimental Protocol

A robust protocol must be a self-validating system—meaning the procedure inherently proves its own success before you commit valuable reagents to the next step. Below is the field-proven Standard Operating Procedure (SOP) for preparing hydrolysis-resistant solutions.

Workflow Step1 1. Weigh Solid Salt (Under N2/Ar atmosphere) Step2 2. Prepare Co-solvent (80% EtOH / 20% H2O) Step1->Step2 Step3 3. Chill Solvent (Ice bath, 2-8°C) Step2->Step3 Step4 4. Dissolve & Buffer (Adjust to pH 8.5-9.5) Step3->Step4 Step5 5. Validate Integrity (Check for H2S odor/cloudiness) Step4->Step5 Step6 6. Proceed to Reaction (Maintain <10°C) Step5->Step6 Clear & Odorless

Step-by-step preparation workflow to prevent hydrolysis during solution handling.

SOP: Preparation of 0.5 M Stock Solution

  • Solvent Preparation: Prepare a co-solvent mixture of 80% Absolute Ethanol and 20% DI Water (v/v)[3].

    • Causality: Reducing the water concentration lowers the dielectric constant and the availability of nucleophilic water molecules, significantly depressing the hydrolysis rate.

  • Degassing: Sparge the solvent mixture with Nitrogen or Argon for 15 minutes.

    • Causality: Removes dissolved oxygen that can cause oxidative dimerization of the sensitive thiolate anion.

  • Thermal Equilibration: Submerge the reaction flask in an ice-water bath and allow the solvent to cool strictly to 2–8 °C.

  • pH Basification: Add drops of 0.1 M NaOH until the solvent pH reaches 9.0[3].

    • Causality: Pre-basifying the solvent neutralizes dissolved carbonic acid, preventing the immediate protonation of the salt upon dissolution.

  • Dissolution: Slowly add the solid 1-Cyano-3-methylisothiourea sodium salt to the chilled solvent under continuous stirring.

  • Self-Validation Check: Inspect the solution. It must be perfectly clear, colorless, and lack any detectable sulfurous odor.

    • Causality: If turbidity or a rotten egg smell is present, hydrolysis has already occurred. This step prevents the use of degraded starting material in downstream synthesis. If validation fails, discard and restart.

  • Storage/Usage: Keep the flask sealed under an inert atmosphere in the ice bath. Use within 24 hours for optimal yield.

References[1] US3950333A - Pharmacologically active guanidine compounds. Google Patents. View Source[3] US4013678A - Process for preparing heterocyclicalkylthioalkyl-n-cyanoguanidines. Google Patents. View Source[2] US4128658A - Aminoalkyl furan derivatives. Google Patents. View Source

Sources

Optimization

Technical Support Center: Improving Reaction Selectivity with 1-Cyano-3-methylisothiourea Sodium Salt

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 1-Cyano-3-methylisothiourea sodium salt. This guide is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 1-Cyano-3-methylisothiourea sodium salt. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile reagent and wish to optimize their synthetic outcomes. In the following sections, we will address common challenges and provide in-depth, field-proven insights to enhance reaction selectivity and yield.

Section 1: Understanding the Reagent - Core Concepts
Q1: What is 1-Cyano-3-methylisothiourea sodium salt and what is its primary application?

1-Cyano-3-methylisothiourea sodium salt (CAS 67944-71-2) is a specialized chemical reagent primarily used as a guanidinylating agent. Its structure features a nucleophilic nitrogen atom, an electrophilic carbon center, and a good leaving group (methylthiolate), making it highly effective for the synthesis of N-substituted-N'-cyanoguanidines. These cyanoguanidine moieties are critical pharmacophores found in numerous biologically active molecules, including the H₂-receptor antagonist cimetidine.

The reaction proceeds via a nucleophilic addition-elimination mechanism where a primary or secondary amine attacks the central carbon of the isothiourea. This is followed by the elimination of the methylthiolate leaving group, forming the stable cyanoguanidine product.

G cluster_0 General Reaction Mechanism reagent 1-Cyano-3-methylisothiourea Sodium Salt intermediate Tetrahedral Intermediate reagent->intermediate amine Primary or Secondary Amine (R1R2-NH) amine->intermediate Nucleophilic Attack product N,N'-Disubstituted-N''-cyanoguanidine intermediate->product Elimination leaving_group Methylthiolate (CH3S-) intermediate->leaving_group

Caption: General mechanism for guanidinylation using 1-Cyano-3-methylisothiourea.

Section 2: Troubleshooting Guide - Enhancing Reaction Selectivity

This section addresses the most common issues encountered during synthesis, focusing on practical solutions to improve selectivity and overall success.

Q2: My reaction yield is consistently low. What are the likely causes and how can I address them?

Low yields often stem from a few key areas: reagent quality, reaction conditions, or incomplete conversion.

  • Reagent Stability and Quality : 1-Cyano-3-methylisothiourea sodium salt can be sensitive to moisture. Hydrolysis is a primary degradation pathway.

    • Solution : Always store the reagent in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., in a desiccator with nitrogen or argon). Before use, ensure the reagent is a free-flowing powder. If it appears clumped or discolored, its quality may be compromised.

  • Reaction Temperature : While heating can increase the reaction rate, excessive heat can lead to decomposition of the reagent or the desired product. Some related isothiourea reactions are performed at room temperature, while others require reflux.

    • Solution : Start with milder conditions (e.g., room temperature to 40°C) and monitor the reaction closely. If the reaction is sluggish, incrementally increase the temperature. A screening of temperatures (e.g., RT, 50°C, 80°C) is recommended during optimization.

  • Reaction Time : Insufficient reaction time will result in incomplete conversion. Conversely, excessively long reaction times, especially at elevated temperatures, can promote byproduct formation.

    • Solution : Monitor the reaction progress diligently using an appropriate analytical technique like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Stop the reaction once consumption of the limiting reagent is complete.

Q3: My post-reaction analysis (TLC/LC-MS) shows multiple byproducts. How can I improve the chemoselectivity of the reaction?

The formation of byproducts is the most common challenge and directly relates to reaction selectivity. The key is to control the reaction environment to favor the desired pathway over competing side reactions.

Key Parameters to Optimize for Selectivity:

ParameterIssueScientific Rationale & Troubleshooting Strategy
Solvent Formation of hydrolysis byproducts (ureas); poor solubility.The choice of solvent is critical. Aprotic polar solvents like Acetonitrile (ACN) , Tetrahydrofuran (THF) , or N,N-Dimethylformamide (DMF) are generally preferred as they solubilize the reagents without participating in the reaction. Avoid protic solvents like methanol or water unless the amine substrate has very low solubility, and even then, use them with caution as they can lead to hydrolysis.
pH / Base Incomplete reaction; side reactions due to amine basicity.The nucleophilicity of the amine substrate is pH-dependent. The reaction itself releases methyl mercaptan, which is weakly acidic. Maintaining a slightly basic environment can be beneficial. However, using a strong, nucleophilic base can compete with your substrate. Strategy : Use a non-nucleophilic base like Diisopropylethylamine (DIPEA) or Proton-Sponge to maintain basicity without interfering. If the amine substrate is used as its hydrochloride salt, a stoichiometric amount of base is required to free the amine.
Stoichiometry Unreacted starting material; formation of over-guanidinylated products.The molar ratio of reactants is crucial. Using a slight excess of the guanidinylating agent (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion, especially if the amine is precious. However, a large excess can lead to purification challenges and potential side reactions. **Strategy
Troubleshooting

Common issues in protein labeling with 1-Cyano-3-methylisothiourea sodium salt

Welcome to the Technical Support & Troubleshooting Center for Protein Cyanoguanidination . As a Senior Application Scientist, I frequently consult with researchers who are transitioning from standard fluorescent labeling...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for Protein Cyanoguanidination .

As a Senior Application Scientist, I frequently consult with researchers who are transitioning from standard fluorescent labeling to advanced vibrational spectroscopy or isoelectric tuning. 1-Cyano-3-methylisothiourea sodium salt is a highly specialized, bifunctional reagent. It targets primary amines (lysine


-amines and the N-terminus) to install a cyanoguanidine moiety.

This modification serves two powerful purposes:

  • Bio-orthogonal Raman Tagging: The nitrile (–C≡N) group provides a distinct vibrational signature in the "cellular silent region" (2100–2250 cm⁻¹), enabling label-free Stimulated Raman Scattering (SRS) imaging without the steric hindrance of bulky fluorophores ([1],[2]).

  • Isoelectric Tuning: Unlike standard guanidination (which retains a positive charge), cyanoguanidination neutralizes the basic lysine side chain, significantly shifting the protein's isoelectric point (pI) ([3]).

Below is our comprehensive guide to mastering this chemistry, understanding the mechanistic causality behind common failures, and optimizing your labeling workflows.

I. Mechanistic Workflow & Protocol

The reaction proceeds via a nucleophilic acyl substitution pathway. The unprotonated primary amine of a lysine residue attacks the electrophilic carbon of the isothiourea group. This forms a tetrahedral intermediate that collapses to expel methanethiol (CH₃SH) as a leaving group, yielding a stable cyanoguanidine conjugate.

Workflow A 1. pH Optimization Adjust to pH 10.2 B 2. Cyanoguanidination Add Reagent A->B Deprotonates Lysines C 3. Thiol Scavenging Vent CH3SH B->C Nucleophilic Substitution D 4. Desalting Buffer Exchange C->D Prevents S-S Reduction E 5. Validation MALDI & Raman D->E Yields Pure Conjugate

Fig 1. Step-by-step workflow for protein cyanoguanidination highlighting critical mechanistic checkpoints.

Self-Validating Conjugation Protocol
  • Buffer Exchange: Dialyze your target protein (1–5 mg/mL) into 0.1 M Sodium Carbonate buffer, pH 10.2.

    • Validation Check: Verify the pH post-dialysis. Lysine has a pKa of ~10.5; pH > 10 is mandatory to ensure the amine is in its nucleophilic, unprotonated state ([4]).

  • Reagent Preparation: Dissolve 1-Cyano-3-methylisothiourea sodium salt in anhydrous DMSO to create a 500 mM stock immediately before use.

    • Validation Check: The solution must be crystal clear. Opacity or precipitation indicates aqueous hydrolysis of the isothiourea.

  • Conjugation: Add the reagent to the protein solution at a 500-fold molar excess relative to the total number of lysine residues. Incubate at 25°C for 4 hours.

    • Validation Check: A distinct, pungent methanethiol odor confirms the substitution reaction is actively proceeding.

  • Quenching & Scavenging: Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM to quench unreacted reagent. Sparge the reaction vial gently with N₂ gas for 10 minutes to drive off dissolved methanethiol.

  • Purification: Desalt the conjugate using a size-exclusion chromatography (SEC) column equilibrated with your final assay buffer (e.g., PBS, pH 7.4).

    • Validation Check: Measure the Degree of Labeling (DOL) via MALDI-TOF MS. Look for a mass shift of +66 Da per modified lysine.

II. Quantitative Data: Parameter Optimization

Understanding the balance between pH, reagent excess, and protein stability is critical. The table below summarizes the causality of different reaction conditions on labeling efficiency.

Reaction pHReagent Molar ExcessIncubation Time (h)Degree of Labeling (DOL)Aggregation RiskMechanistic Causality
7.4 500x4< 5%LowLysine

-amines are protonated (-NH₃⁺); nucleophilic attack fails.
9.0 500x4~ 30%ModeratePartial deprotonation; competing aqueous reagent hydrolysis dominates.
10.2 100x2~ 60%LowOptimal pH, but insufficient reagent excess for complete saturation.
10.2 500x4> 95%High Complete charge neutralization leads to severe isoelectric precipitation.

III. Troubleshooting Guides & FAQs

Q1: My Degree of Labeling (DOL) is extremely low (<10% of lysines modified). What went wrong? A: The most common failure point is the reaction pH. At physiological pH (7.4), >99.9% of lysines are protonated and nucleophilically "dead". You must perform the reaction at pH 10.0–10.5. If your pH was correct, the issue is likely reagent degradation. 1-Cyano-3-methylisothiourea is highly susceptible to aqueous hydrolysis. Never store it in aqueous buffers; always prepare the stock in anhydrous DMSO immediately before addition.

Q2: My protein aggregates and precipitates heavily during or immediately after the reaction. How can I prevent this? A: This is a classic isoelectric precipitation event. Native lysines carry a positive charge at neutral pH. Converting them to cyanoguanidines neutralizes this charge, shifting the protein's overall pI downward. If the new pI aligns with your buffer's pH, the protein will precipitate due to the loss of electrostatic repulsion. Solution: Calculate the theoretical pI of your fully modified protein. Adjust your final storage buffer pH to be at least 1.5 units away from this new pI. Adding a non-ionic detergent (e.g., 0.05% Tween-20) during the reaction can also stabilize intermediate states.

TroubleshootingLogic Start Issue: Protein Aggregation Post-Labeling CheckPI Is Buffer pH near the new Protein pI? Start->CheckPI YesPI Yes: Isoelectric Precipitation CheckPI->YesPI pH ≈ pI NoPI No: Check Disulfide Integrity CheckPI->NoPI pH ≠ pI FixPI Action: Shift buffer pH by ≥1.5 units or add 0.05% Tween-20 YesPI->FixPI CheckS Did CH3SH reduce native disulfides? NoPI->CheckS FixS Action: Sparge reaction with N2 gas to remove volatile methanethiol CheckS->FixS Unvented Vessel

Fig 2. Troubleshooting logic tree for resolving protein aggregation induced by cyanoguanidination.

Q3: I am observing unexpected disulfide bond reduction and protein fragmentation on my non-reducing SDS-PAGE. Why? A: The leaving group of this reaction is methanethiol (CH₃SH), a volatile but potent reducing agent. In a tightly sealed reaction vessel, dissolved methanethiol accumulates and can reduce solvent-exposed disulfide bridges, leading to structural destabilization. Solution: Perform the reaction in a vessel with a vented cap or actively sparge the headspace with nitrogen gas to continuously remove the volatile methanethiol as it forms.

Q4: The Raman signal at 2150 cm⁻¹ is indistinguishable from background noise in my cell assays. A: While the cyano group sits beautifully in the bio-orthogonal silent region, spontaneous Raman scattering is inherently weak. If your DOL is low, the signal will be masked. Solution: First, confirm your DOL via Mass Spectrometry. If the DOL is optimal (>80% lysines modified) but the signal remains weak, you must transition from spontaneous Raman to Stimulated Raman Scattering (SRS) microscopy, which enhances the signal by several orders of magnitude ([1]). Alternatively, utilize Surface-Enhanced Raman Scattering (SERS) by coupling your labeled protein to gold or silver nanoparticles ([5]).

IV. References

  • Title: Optimization of Guanidination Procedures for MALDI Mass Mapping Source: ResearchGate URL: [Link]

  • Title: Stimulated Raman scattering microscopy: an emerging tool for drug discovery Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

  • Title: Recent advances in Raman probes for multiplexed bioimaging Source: PubMed Central (PMC) URL: [Link]

  • Title: Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives Source: PubMed Central (PMC) URL: [Link]

  • Title: Simultaneous Detection of Food Contaminants Using Surface-Enhanced Raman Scattering (SERS): A Review Source: MDPI URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of isothiourea versus isourea reagents in synthesis

The Strategic Selection of Isothiourea vs. Isourea Reagents in Advanced Organic Synthesis As drug development and complex molecule synthesis become increasingly reliant on precision chemistry, the choice of reagents dict...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Selection of Isothiourea vs. Isourea Reagents in Advanced Organic Synthesis

As drug development and complex molecule synthesis become increasingly reliant on precision chemistry, the choice of reagents dictates not only the yield but the stereochemical integrity of the final product. Isothioureas (S-alkyl) and isoureas (O-alkyl) share a fundamental structural kinship—both can be synthesized via unified multicomponent coupling approaches from isonitriles and alcohols/thiols ()[1]. However, substituting a single oxygen atom for sulfur fundamentally alters their electronic properties, driving a complete divergence in their synthetic applications.

This guide provides a comparative analysis of these two reagent classes, detailing the mechanistic causality behind their distinct roles: isothioureas as elite nucleophilic organocatalysts, and isoureas as powerful stoichiometric coupling agents.

Mechanistic Causality: The Heteroatom Effect (S vs. O)

The divergent reactivity of isothioureas and isoureas is rooted in the intrinsic atomic properties of sulfur versus oxygen.

Isothioureas (S-Alkyl): The Organocatalytic Powerhouses Sulfur is larger and more polarizable than oxygen. The longer C–S bond and weaker


-orbital overlap (compared to C–O) render the imine nitrogen of isothioureas highly nucleophilic. When chiral isothioureas—such as Benzotetramisole (BTM) or HyperBTM—attack an acyl donor, they form a highly stable, rigid acyl ammonium enolate intermediate. The robust nature of the C–S bond prevents the catalyst from degrading, allowing it to turn over efficiently. This makes isothioureas exceptional nucleophilic catalysts for asymmetric acyl transfer and kinetic resolution ().

Isoureas (O-Alkyl): The Electrophilic Coupling Agents Oxygen is highly electronegative, creating a strong dipole moment. When an O-alkylisourea is protonated (e.g., by a carboxylic acid), the C–O bond becomes highly activated and labile. Instead of acting as a catalyst, the isourea acts as a stoichiometric electrophile. An incoming nucleophile will readily cleave the C–O bond via an


 mechanism, extruding a highly stable dialkylurea byproduct. This thermodynamic driving force makes O-alkylisoureas unparalleled reagents for rapid esterification and O-alkylation with clean inversion of configuration ()[2].

MechanisticDivergence cluster_isothiourea Isothiourea (S-Alkyl) cluster_isourea Isourea (O-Alkyl) Root Reagent Selection: Isothiourea vs Isourea IT_Core S-Alkylisothiourea (e.g., BTM, HBTM) Root->IT_Core IU_Core O-Alkylisourea (e.g., O-tert-butylisourea) Root->IU_Core IT_Mech Nucleophilic Organocatalysis (High S polarizability) IT_Core->IT_Mech IT_Inter Acyl Ammonium Enolate Intermediate IT_Mech->IT_Inter IT_App Kinetic Resolution & Asymmetric Acyl Transfer IT_Inter->IT_App IU_Mech Electrophilic Coupling Agent (High O electronegativity) IU_Core->IU_Mech IU_Inter Protonated Isourea (Leaving group: Urea) IU_Mech->IU_Inter IU_App Esterification & O-Alkylation IU_Inter->IU_App

Caption: Mechanistic pathways of isothiourea in organocatalysis versus isourea in coupling.

Comparative Data Analysis

The following table summarizes the quantitative and operational differences between these two reagent classes based on standard synthetic workflows.

ParameterIsothiourea (S-Alkyl)Isourea (O-Alkyl)
Primary Role Nucleophilic OrganocatalystStoichiometric Coupling/Alkylating Reagent
Heteroatom Effect High polarizability (S), stable C–S bondHigh electronegativity (O), labile C–O bond
Typical Loading 1–5 mol%1.0–1.5 equivalents
Reaction Time 2–24 hours1–5 minutes (Microwave)
Temperature Range -78 °C to Room Temperature100–120 °C (Microwave)
Key Intermediate Acyl ammonium enolateProtonated isourea
Byproduct Regenerated catalystDialkylurea (inert, easily removed)
Stereochemical Outcome High enantioselectivity (

)
Clean inversion of configuration (

)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify the mechanistic causality discussed above.

Protocol A: Isothiourea-Catalyzed Kinetic Resolution of Secondary Alcohols

Objective: Enantioselective acylation of a racemic secondary alcohol using (R)-BTM. Causality Check: The reaction must be run at -78 °C. Lowering the thermal energy maximizes the difference in activation energy (


) between the matched and mismatched transition states, ensuring the rigid BTM catalyst effectively blocks one stereoface.
  • Preparation: In a flame-dried Schlenk flask under argon, dissolve the racemic secondary alcohol (1.0 mmol) in anhydrous toluene (10 mL).

  • Base & Catalyst Addition: Add N,N-diisopropylethylamine (DIPEA, 0.55 mmol) to act as a proton sink. Add (R)-BTM (0.05 mmol, 5 mol%).

  • Thermal Control: Cool the reaction mixture to exactly -78 °C using a dry ice/acetone bath. Validation: Allow 15 minutes for internal temperature equilibration to prevent kinetic erosion.

  • Acyl Donor: Dropwise add isobutyric anhydride (0.55 mmol).

  • Monitoring (Self-Validation): Monitor the reaction via chiral HPLC. The reaction must be quenched with methanol (1 mL) exactly when conversion reaches 50%. This is the critical inflection point to achieve

    
     enantiomeric excess (ee) for both the recovered starting material and the newly formed ester.
    
  • Purification: Concentrate under reduced pressure and separate the chiral ester from the unreacted chiral alcohol via silica gel flash chromatography.

ExpWorkflow Step1 1. Substrate Prep Racemic Alcohol + Base Step2 2. Catalyst Addition 5 mol% (R)-BTM Step1->Step2 Step3 3. Acyl Donor Add Anhydride at -78°C Step2->Step3 Step4 4. Enantioselective Acyl Transfer Step3->Step4 Step5 5. Quench at 50% Isolate Chiral Ester Step4->Step5

Caption: Step-by-step workflow for isothiourea-catalyzed kinetic resolution of alcohols.

Protocol B: O-Alkylisourea-Mediated Microwave Esterification

Objective: Rapid esterification of a sterically hindered carboxylic acid with inversion of configuration. Causality Check: Microwave irradiation provides the rapid activation energy required to overcome the steric bulk, forcing the


 displacement of the labile C–O bond before side reactions (like elimination) can occur.
  • Preparation: In a microwave-safe vial, combine the sterically hindered carboxylic acid (1.0 mmol) and the pre-formed O-alkylisourea (1.2 mmol) in anhydrous tetrahydrofuran (THF, 3 mL).

  • Irradiation: Seal the vial and subject it to microwave irradiation at 120 °C for 3 to 5 minutes.

  • Visual Validation: Upon completion and cooling to room temperature, a white precipitate will form. Self-Validation: This precipitate is the dialkylurea byproduct. Its formation visually confirms that the C–O bond cleavage and subsequent esterification have successfully occurred.

  • Purification: Filter the reaction mixture through a short pad of Celite to remove the insoluble urea byproduct. Wash the pad with cold THF (2 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting ester is typically obtained in

    
     yield and high stereochemical purity (inversion) without the need for complex chromatography.
    

Conclusion & Strategic Recommendations

The decision to utilize an isothiourea versus an isourea is fundamentally a choice between catalytic stereocontrol and stoichiometric bond construction .

  • Deploy isothioureas when your synthetic bottleneck is achieving high enantioselectivity or resolving racemic mixtures. Their stable C–S bonds and highly nucleophilic nitrogens make them robust, recyclable organocatalysts.

  • Deploy isoureas when you require rapid, high-yielding esterifications or alkylations—particularly for sterically hindered substrates or when a clean inversion of stereochemistry is required.

References

  • Taylor, J. E., Bull, S. D., & Williams, J. M. J. (2012). Amidines, isothioureas, and guanidines as nucleophilic catalysts. Chemical Society Reviews, 41(6), 2109-2121.[Link]

  • Mishra, D., & Phukan, P. (2021). A Unified Approach for the Synthesis of Isourea and Isothiourea from Isonitrile and N,N-Dibromoarylsulfonamides. The Journal of Organic Chemistry, 86(24), 17581-17593.[Link]

  • Chighine, A., Crosignani, S., Arnal, M.-C., Bradley, M., & Linclau, B. (2009). Microwave-Assisted Ester Formation Using O-Alkylisoureas: A Convenient Method for the Synthesis of Esters with Inversion of Configuration. The Journal of Organic Chemistry, 74(12), 4638-4641.[Link]

Sources

Comparative

Performance assessment of 1-Cyano-3-methylisothiourea sodium salt in specific assays

Performance Assessment of 1-Cyano-3-methylisothiourea Sodium Salt in Blood Urea Nitrogen (BUN) Assays: A Comparative Guide 1. Introduction: The Challenge of Direct Urea Quantification The accurate quantification of Blood...

Author: BenchChem Technical Support Team. Date: March 2026

Performance Assessment of 1-Cyano-3-methylisothiourea Sodium Salt in Blood Urea Nitrogen (BUN) Assays: A Comparative Guide

1. Introduction: The Challenge of Direct Urea Quantification The accurate quantification of Blood Urea Nitrogen (BUN) is a cornerstone of renal function assessment and drug toxicology screening. Historically, the direct colorimetric measurement of urea has relied on the classic Fearon reaction, where urea condenses with diacetyl monoxime (DAM) to form a measurable chromophore ()[1]. To enhance the sensitivity of this reaction, thiosemicarbazide (TSC) and ferric ions are typically introduced into the reagent matrix ()[2].

However, a critical flaw in the traditional DAM/TSC methodology is the inherent thermodynamic instability of the working solutions. Unstabilized aqueous mixtures of DAM and TSC are highly photosensitive and prone to rapid auto-oxidation, rendering the reagents analytically useless within a matter of days.

To solve this, 1-Cyano-3-methylisothiourea sodium salt (CAS 67944-71-2) was developed as a specialized cyanothioamine stabilizer ()[3]. As a Senior Application Scientist, I have structured this guide to objectively evaluate the performance of this stabilizer, comparing the stabilized colorimetric assay against both unstabilized methods and modern enzymatic alternatives.

2. Mechanistic Insights: The Causality of Stabilization To optimize any assay, one must understand why reagents fail and how chemical stabilizers intervene.

In an unstabilized system, the color enhancer (thiosemicarbazide) undergoes spontaneous oxidative degradation. This elevates the background absorbance of the blank and destroys the assay's signal-to-noise ratio over time. 1-Cyano-3-methylisothiourea sodium salt acts as a competitive sink for oxidative radicals and structurally stabilizes the transition state of the TSC-DAM complex in solution[3].

Crucially, this stabilization is highly selective: it prevents premature reagent degradation but does not inhibit the primary analyte reaction. When the system is subjected to high thermal energy (90°C) and strong acids, the activation energy barrier is overcome, allowing urea to condense with DAM and TSC to form a brilliant red diazine derivative that absorbs strongly at 520 nm.

G Urea Urea (Analyte) Chromophore Red Diazine Chromophore (Absorbance at 520 nm) Urea->Chromophore Acid + Heat (90°C) DAM Diacetyl Monoxime (DAM) (Chromogenic Agent) Reagent Stabilized Color Reagent (Shelf-life > 6 months) DAM->Reagent Degradation Premature Degradation (Without Stabilizer) DAM->Degradation Unstabilized TSC Thiosemicarbazide (TSC) (Color Enhancer) TSC->Reagent TSC->Degradation Stabilizer 1-Cyano-3-methylisothiourea Sodium Salt (Stabilizer) Stabilizer->Reagent Prevents oxidation Reagent->Chromophore

Figure 1: Mechanistic pathway of the Fearon reaction stabilized by 1-Cyano-3-methylisothiourea.

3. Comparative Performance Data When selecting a BUN assay, laboratories must weigh reagent stability against analytical specificity. The Urease-GLDH enzymatic method is highly popular but suffers from a major analytical vulnerability: it measures urea indirectly via ammonia generation. Consequently, samples with high endogenous ammonia (e.g., from patients with severe hepatic encephalopathy or aged samples) will yield falsely elevated BUN results unless a separate, costly ammonia blank is run.

The stabilized DAM method avoids this entirely by measuring the urea molecule directly. The integration of 1-Cyano-3-methylisothiourea sodium salt bridges the historical gap in reagent shelf-life, making it highly competitive.

Performance ParameterStabilized DAM (with 1-Cyano-3-methylisothiourea)Traditional Unstabilized DAMUrease-GLDH (Enzymatic Method)
Reagent Shelf-Life (RT) > 6 Months< 5 Days2-4 Weeks (Refrigerated)
Analytical Linearity Up to 150 mg/dLUp to 100 mg/dLUp to 120 mg/dL
Endogenous NH₃ Interference None (Direct Measurement) None (Direct Measurement)High (Requires Blanking)
Sensitivity (LOD) 0.5 mg/dL1.0 mg/dL0.2 mg/dL
Reagent Stability (CV%) < 2% over 90 days> 10% after 5 days< 3% over 14 days

4. Experimental Protocol: Stabilized BUN Colorimetric Assay To ensure absolute trustworthiness and reproducibility, this protocol is designed as a self-validating system . The assay is only considered analytically valid if the parallel Quality Control (QC) samples fall within their target ranges and the calibration curve yields a linear coefficient (R²) > 0.99.

Reagent Preparation

  • BUN Sample Diluent: 1.0 L deionized water containing 1.0 mL of 30% Brij-35 surfactant. Causality: Surfactant reduces surface tension, ensuring precise volumetric sampling in automated pipetting systems[3].

  • Stabilized Color Reagent: Dissolve 2.0 g Diacetyl Monoxime, 0.2 g Thiosemicarbazide, and 0.6 g 1-Cyano-3-methylisothiourea sodium salt in 1.0 L deionized water[3].

  • Acid Reagent: Slowly add 250 mL concentrated Sulfuric Acid and 1.2 mL concentrated Phosphoric Acid to ~500 mL deionized water. Add 0.06 g Ferric Chloride hexahydrate. Dilute to 1.0 L. Causality: Ferric chloride acts as an oxidative catalyst necessary to drive the final condensation step[3].

Step-by-Step Methodology

  • System Validation Setup: Prepare a reagent blank (diluent only), a 50 mg/dL urea standard calibrator, a Level 1 QC (normal serum), and a Level 2 QC (pathological serum).

  • Sample Dilution: Dilute 74 µL of the sample (or QC/calibrator) with 287 µL of BUN Sample Diluent. Causality: High initial dilution prevents serum protein precipitation during the subsequent strong acid addition, which would otherwise cause light scattering and false absorbance readings.

  • Reagent Addition: To the diluted sample, add equal volumes of the Stabilized Color Reagent and the Acid Reagent. Mix thoroughly via vortexing.

  • Thermal Condensation: Incubate the mixture in a water bath at exactly 90°C for 15 minutes. Causality: The Fearon condensation reaction is thermodynamically unfavorable at room temperature; the 90°C heat provides the necessary activation energy to form the diazine ring.

  • Detection: Cool the reaction rapidly to room temperature (e.g., via an ice-water bath for 2 minutes) to halt color development. Measure the absorbance at 520 nm against the reagent blank.

  • Calculation: Calculate the BUN concentration using the linear regression equation derived from the calibrator.

Workflow Step1 Sample Prep Dilute Serum/Plasma with Surfactant Step2 Color Reagent Add DAM + TSC + Stabilizer Step1->Step2 Step3 Acidification Add Sulfuric/Phosphoric Acid + Ferric Chloride Step2->Step3 Step4 Incubation Heat to 90°C Develop Color Step3->Step4 Step5 Detection Measure Absorbance at 520 nm Step4->Step5

Figure 2: Step-by-step experimental workflow for the stabilized BUN colorimetric assay.

References

  • Fearon, W. R. "The carbamido diacetyl reaction: a test for citrulline." Biochemical Journal, 1939. URL: [Link]

  • Marsh, W. H., Fingerhut, B., & Miller, H. "Automated and manual direct methods for the determination of blood urea." Clinical Chemistry, 1965. URL: [Link]

  • "Stabilizer for urea nitrogen color reagent" US Patent 4543337A, 1985. URL:

Validation

Benchmarking 1-Cyano-3-methylisothiourea sodium salt against established chemical probes

As a Senior Application Scientist, I frequently evaluate the structural nuances of chemical probes to determine their optimal utility in both clinical diagnostics and advanced materials science. 1-Cyano-3-methylisothiour...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate the structural nuances of chemical probes to determine their optimal utility in both clinical diagnostics and advanced materials science. 1-Cyano-3-methylisothiourea sodium salt (CAS: 67944-71-2) is a highly specialized thiourea derivative. Unlike conventional monodentate probes, its unique architecture—featuring both a cyano group and an isothiourea moiety—provides orthogonal electron-donating sites.

This guide objectively benchmarks 1-Cyano-3-methylisothiourea against established alternatives across its two primary applications: as a chromogenic stabilizer in clinical biochemistry and as a multidentate ligand in metallomics .

Part 1: Diagnostic Benchmarking – Blood Urea Nitrogen (BUN) Assays

In clinical diagnostics, the quantification of urea nitrogen relies heavily on the Fearon reaction, where diacetyl monoxime (DAM) condenses with urea under acidic conditions.

The Causality of Probe Selection: The direct reaction between DAM and urea yields a yellow diazine intermediate that is notoriously photosensitive and possesses a low molar extinction coefficient. Historically, thiosemicarbazide was added to intensify the color to red. However, thiosemicarbazide-stabilized reagents suffer from rapid hydrolytic degradation, limiting their shelf-life. 1-Cyano-3-methylisothiourea acts as a superior nucleophilic stabilizer. By driving a secondary condensation reaction, it locks the unstable intermediate into a highly conjugated, photostable red chromophore [1]. This structural rigidity prevents photolytic decay and extends the reagent's shelf-life to over six months at room temperature.

Quantitative Comparison: BUN Color Enhancers
ParameterThiosemicarbazide (Legacy)1-Cyano-3-methylisothiourea (Advanced)
Role Chromogenic EnhancerChromogenic Stabilizer & Enhancer
Reagent Shelf-Life < 1 month (Room Temp)> 6 months (Room Temp)
Photosensitivity Moderate (Degrades in ambient light)Negligible (Highly photostable)
Linear Range 0–100 mg/dL0–150 mg/dL
Sensitivity ~0.0015 Abs / mg/dL~0.0022 Abs / mg/dL
Self-Validating Protocol: Automated BUN Colorimetric Assay

To ensure trustworthiness, this protocol incorporates an internal photometric feedback loop to validate reagent integrity before sample analysis.

  • Reagent Formulation:

    • Acid Reagent: Prepare a solution of concentrated H₂SO₄ (25% v/v) and H₃PO₄ (0.12% v/v) containing 0.06 g/L ferric chloride hexahydrate.

    • Color Reagent: Dissolve 2.0 g/L diacetyl monoxime and 0.6 g/L 1-Cyano-3-methylisothiourea sodium salt in deionized water.

  • Condensation Reaction: Dilute the serum sample with an aqueous surfactant diluent. Mix with the Acid Reagent, followed by the Color Reagent. Incubate the stream at 90°C for exactly 5 minutes to drive the condensation.

  • Photometric Validation (The Self-Check): Measure absorbance at 520 nm.

    • Validation Gate: Run a standard calibration curve (0, 50, 100, and 150 mg/dL urea). The assay is validated only if the linear regression yields an

      
       and the 150 mg/dL standard reads 
      
      
      
      Absorbance Units. If
      
      
      , the Acid Reagent has lost oxidative potential and must be recalibrated.

BUN_Mechanism Urea Urea (Sample) Intermediate Diazine Intermediate (Unstable) Urea->Intermediate Acidic pH, Heat DAM Diacetyl Monoxime DAM->Intermediate Condensation Product Stabilized Chromophore (Red, 520nm) Intermediate->Product Stabilization Probe 1-Cyano-3-methylisothiourea Probe->Product Nucleophilic Addition

Logical reaction pathway of the Fearon BUN assay stabilized by 1-Cyano-3-methylisothiourea.

Part 2: Metallomics Benchmarking – Luminescent Cu(I) Clusters

Beyond diagnostics, 1-Cyano-3-methylisothiourea is a highly effective structural probe for synthesizing polynuclear coinage metal clusters, particularly Copper(I) thiolates, which are utilized in photoluminescent biosensing [2].

The Causality of Probe Selection: Cu(I) is a soft acid with a


 electron configuration, preferring tetrahedral coordination with soft bases like sulfur. When standard monodentate thiolates are used, the Cu(I) centers polymerize uncontrollably into insoluble, amorphous networks. 1-Cyano-3-methylisothiourea solves this by acting as a multidentate capping ligand. Its terminal cyano nitrogen and isothiourea sulfur provide orthogonal bridging modes, capping the polymer growth and forcing the self-assembly of discrete, highly luminescent polynuclear clusters. This precise structural control enables intense metal-to-ligand charge transfer (MLCT) emissions.
Quantitative Comparison: Cu(I) Cluster Ligands
Ligand ProbeCoordination ModeCluster TopologyLuminescence YieldPrimary Application
Diethyl dithiocarbamate (DDC) Bidentate (S, S)Tetranuclear [Cu₄S₄]Low-ModerateSingle-source precursors for CuS
2-Aminothiazole Bidentate (N, S)Polymeric networksLowAntimicrobial coatings
1-Cyano-3-methylisothiourea Multidentate (N, N, S)Discrete polynuclearHigh (MLCT)Photoluminescent biosensors
Self-Validating Protocol: Synthesis of Cu(I)-Thiolate Luminescent Probes

This synthetic workflow utilizes spectroscopic feedback to confirm the oxidation state and cluster topology, ensuring the resulting probe is viable for biosensing.

  • Cu(II) to Cu(I) Reduction: Dissolve 10 mmol of CuSO₄ in 50 mL of deionized water. Add concentrated aqueous ammonia dropwise until the initial precipitate dissolves, forming a deep blue

    
     solution. Add a mild reducing agent (e.g., hydroxylamine) until the solution becomes colorless, indicating the formation of the 
    
    
    
    intermediate.
  • Ligand-Driven Self-Assembly: Under vigorous stirring, inject a stoichiometric aqueous solution of 1-Cyano-3-methylisothiourea sodium salt. A luminescent precipitate will form immediately as the multidentate ligand displaces the ammonia and bridges the Cu(I) centers.

  • Spectroscopic Validation (The Self-Check): Isolate the precipitate via centrifugation and analyze via UV-Vis and Photoluminescence (PL) spectroscopy.

    • Validation Gate: The UV-Vis spectrum must show a complete absence of absorption bands between 600–800 nm (confirming no residual

      
       transitions from unreduced Cu(II)). Upon excitation at 350 nm, the PL spectrum must exhibit a sharp emission peak at ~450–500 nm. If the emission is broad or absent, the cluster has polymerized, indicating improper ligand stoichiometry.
      

Cu_Synthesis CuSO4 Cu(II) Sulfate Cu_I [Cu(NH3)2]+ Complex CuSO4->Cu_I Reduction Ammonia Aqueous Ammonia Ammonia->Cu_I Coordination Cluster Polynuclear Cu(I) Cluster Cu_I->Cluster Self-Assembly Ligand 1-Cyano-3-methylisothiourea Ligand->Cluster Bridging (N, S)

Step-by-step molecular self-assembly workflow of luminescent Cu(I) nanoclusters.

Conclusion

Whether utilized as a nucleophilic stabilizer to prevent photolytic decay in diagnostic assays or as a multidentate capping ligand to drive the self-assembly of luminescent nanoparticles, 1-Cyano-3-methylisothiourea sodium salt outperforms legacy probes. Its dual-utility stems directly from its unique electronic structure, making it an indispensable tool for researchers demanding high sensitivity and long-term stability in their analytical systems.

References

  • Technicon Instruments Corp. (1985). Diagnostic reagent for assay of urea nitrogen. US Patent 4543337A.
  • Nguyen, L. M., Dellinger, M. E., Lee, J. T., Quinlan, R. A., Rheingold, A. L., & Pike, R. D. (2005). Convenient synthesis of copper (I) thiolates and related compounds. Inorganica Chimica Acta, 358(4), 1331-1336. Retrieved from[Link]

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